molecular formula C8H2BrCl2FN2 B2671432 7-Bromo-2,4-dichloro-8-fluoroquinazoline CAS No. 2168499-15-6

7-Bromo-2,4-dichloro-8-fluoroquinazoline

Cat. No.: B2671432
CAS No.: 2168499-15-6
M. Wt: 295.92
InChI Key: RMTQLOZHXIEDGZ-UHFFFAOYSA-N
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Description

7-Bromo-2,4-dichloro-8-fluoroquinazoline is a useful research compound. Its molecular formula is C8H2BrCl2FN2 and its molecular weight is 295.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2,4-dichloro-8-fluoroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrCl2FN2/c9-4-2-1-3-6(5(4)12)13-8(11)14-7(3)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTQLOZHXIEDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=NC(=N2)Cl)Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrCl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168499-15-6
Record name 7-bromo-2,4-dichloro-8-fluoroquinazoline
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Foundational & Exploratory

A-Z Guide to the Synthesis of 7-Bromo-2,4-dichloro-8-fluoroquinazoline: A Keystone Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis of 7-Bromo-2,4-dichloro-8-fluoroquinazoline, a critical building block in contemporary medicinal chemistry. Its highly functionalized core makes it a valuable precursor for the development of targeted therapeutics, particularly kinase inhibitors. This document outlines the strategic synthesis, detailed experimental protocols, mechanistic insights, and analytical validation required for its successful preparation.

Strategic Approach: Retrosynthetic Analysis

The synthesis of the target molecule is logically approached in two primary stages. The core quinazoline-2,4-dione scaffold is first constructed, followed by a double chlorination to yield the final activated intermediate.

The key starting material is 2-amino-3-bromo-6-fluorobenzoic acid. This precursor contains the requisite bromine and fluorine atoms at the correct positions on the aromatic ring, simplifying the overall synthetic sequence and avoiding complex and often low-yielding aromatic substitution reactions on a pre-formed quinazoline ring. The synthesis proceeds through the formation of 7-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione, which is then subjected to chlorination.

Synthetic Workflow Overview

The overall transformation from the substituted anthranilic acid to the final product is a robust two-step process.

G A 2-Amino-3-bromo-6-fluorobenzoic Acid B 7-Bromo-8-fluoroquinazoline- 2,4(1H,3H)-dione A->B  1. NaOCN, Acetic Acid, H₂O  2. NaOH (Cyclization)    3. HCl (Precipitation)   C 7-Bromo-2,4-dichloro- 8-fluoroquinazoline B->C  POCl₃, N,N-Diethylaniline  Reflux  

Caption: Overall synthetic scheme for this compound.

Reagents and Materials

Proper preparation and handling of all reagents are paramount for reaction success and safety.

ReagentFormulaMW ( g/mol )Key PropertiesSupplier Example
2-Amino-3-bromo-6-fluorobenzoic acidC₇H₅BrFNO₂234.02Starting materialSigma-Aldrich
Sodium CyanateNaOCN65.01Used for in-situ isocyanate formationAlfa Aesar
Acetic AcidCH₃COOH60.05Acid catalystFisher Scientific
Sodium HydroxideNaOH40.00Base for cyclizationVWR
Hydrochloric AcidHCl36.46Used for product precipitationJ.T. Baker
Phosphorus OxychloridePOCl₃153.33Chlorinating agent and solventSigma-Aldrich
N,N-DiethylanilineC₁₀H₁₅N149.23Base catalyst for chlorinationAcros Organics

Detailed Experimental Protocols

Step 1: Synthesis of 7-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione

This step involves the formation of a urea intermediate from the anthranilic acid, followed by a base-mediated intramolecular cyclization to form the quinazolinedione ring system. A similar procedure for a related fluoroquinazoline derivative has been well-documented.[1]

  • Reaction Setup: In a large reaction vessel equipped with a mechanical stirrer, suspend 2-amino-3-bromo-6-fluorobenzoic acid (1.0 eq) in a mixture of water and acetic acid (80 mL acetic acid per 2L of water).[1]

  • Urea Formation: Prepare a solution of sodium cyanate (NaOCN, 2.5 eq) in water. Add this solution dropwise to the vigorously stirred suspension of the starting material at room temperature.[1] The reaction is typically rapid, and the formation of the intermediate urea derivative can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After stirring for 30 minutes post-addition, add sodium hydroxide (NaOH, approx. 18.6 eq) in small portions.[1] An exotherm will be observed; maintain the temperature with an ice bath as needed. The addition of a strong base facilitates the ring closure to the dione.

  • Workup and Isolation: After cooling the mixture to room temperature, carefully add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution reaches approximately 4.[1] This will cause the desired product to precipitate out of the solution. The resulting solid is collected by filtration, washed thoroughly with water to remove inorganic salts, and dried under vacuum. This intermediate is typically of sufficient purity to be used directly in the next step.[1]

Step 2: Synthesis of this compound

The conversion of the quinazolinedione to the dichloro derivative is a critical activation step. Phosphorus oxychloride (POCl₃) is a powerful reagent that serves as both the chlorinating agent and the solvent.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, charge the 7-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq) from the previous step.

  • Chlorination: Add phosphorus oxychloride (POCl₃, approx. 3-5 volumes) to the flask, followed by the slow addition of N,N-diethylaniline (1.0-1.2 eq) as a base catalyst.[1]

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-12 hours.[2][3] The reaction progress should be monitored by TLC or HPLC until the starting material is fully consumed.

  • Workup and Isolation: After completion, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).[2] Caution: This step must be performed in a well-ventilated fume hood. The residual viscous oil is then quenched by slowly and carefully pouring it onto a stirred mixture of crushed ice and water.[1][2] The crude product will precipitate as a solid.

  • Purification: The solid is collected by filtration, washed with cold water, and then washed with a saturated sodium bicarbonate solution to neutralize any remaining acidic residues. The product is then dried under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Mechanistic Insights: The Chlorination Pathway

The chlorination of the quinazolinedione using POCl₃ is a two-stage process.[4][5][6]

  • Phosphorylation: The reaction initiates with the phosphorylation of the tautomeric hydroxyl groups (or amide oxygens) of the quinazolinedione by POCl₃. This occurs readily at lower temperatures and is catalyzed by the organic base.[4][5] This step converts the hydroxyl groups into excellent leaving groups (phosphate esters).

  • Nucleophilic Substitution: Upon heating, chloride ions (present in the POCl₃ medium) act as nucleophiles, attacking the C2 and C4 positions and displacing the phosphate ester groups to form the final dichloroquinazoline product.[4][5]

G cluster_0 Phosphorylation cluster_1 Nucleophilic Substitution A Quinazolinedione (enol tautomer) B O-Phosphorylated Intermediate A->B POCl₃, Base C Dichloroquinazoline B->C Cl⁻, Heat (Δ)

References

An In-depth Technical Guide to 7-Bromo-2,4-dichloro-8-fluoroquinazoline (CAS Number: 2168499-15-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-2,4-dichloro-8-fluoroquinazoline, a halogenated quinazoline derivative of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a "privileged structure" known for its broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document details the physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications as a versatile chemical intermediate in the development of novel therapeutics. The strategic placement of bromo, chloro, and fluoro substituents on the quinazoline core offers unique opportunities for selective functionalization and the exploration of structure-activity relationships (SAR).

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the field of medicinal chemistry. Its planar structure and versatile synthetic accessibility have led to the development of a multitude of derivatives with potent biological activities.[1] Several quinazoline-based drugs have received FDA approval, particularly in the realm of oncology, where they often function as kinase inhibitors.[2] The introduction of halogens into the quinazoline scaffold can significantly modulate the compound's physicochemical properties and biological activity, making halogenated quinazolines attractive building blocks for drug discovery programs.[3] this compound, with its distinct substitution pattern, represents a key intermediate for the synthesis of novel, highly functionalized quinazoline derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its reactivity, solubility, and potential as a drug candidate or intermediate.

PropertyValueSource
CAS Number 2168499-15-6[4]
Molecular Formula C₈H₂BrCl₂FN₂[5]
Molecular Weight 295.92 g/mol [5]
Appearance Solid (predicted)-
Topological Polar Surface Area (TPSA) 25.78 Ų[5]
logP (octanol-water partition coefficient) 3.8382[5]
Hydrogen Bond Acceptors 2[5]
Hydrogen Bond Donors 0[5]
Rotatable Bonds 0[5]

Proposed Synthesis

Synthetic Workflow Diagram

The overall synthetic strategy is depicted in the following workflow diagram:

Synthetic_Workflow A 2-Amino-4-bromo-3-fluorobenzoic acid B 7-Bromo-8-fluoro-1H,3H-quinazolinedione A->B Urea, Heat C This compound B->C POCl₃, Heat

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 7-Bromo-8-fluoro-1H,3H-quinazolinedione

This step involves the cyclization of 2-Amino-4-bromo-3-fluorobenzoic acid with urea to form the quinazolinedione ring system. This is a common and effective method for constructing the core quinazoline scaffold.[8]

  • Materials:

    • 2-Amino-4-bromo-3-fluorobenzoic acid[7]

    • Urea

    • High-boiling point solvent (e.g., N,N-Dimethylformamide or diphenyl ether)

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Stirring apparatus

  • Procedure:

    • In a round-bottom flask, combine 1 equivalent of 2-Amino-4-bromo-3-fluorobenzoic acid and 5-10 equivalents of urea.

    • Add a high-boiling point solvent to create a slurry.

    • Heat the mixture to a high temperature (typically 180-220 °C) and maintain reflux with vigorous stirring for several hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The solid product is typically collected by filtration, washed with a suitable solvent (e.g., ethanol or water) to remove excess urea, and dried under vacuum.

Step 2: Synthesis of this compound

The second step is the chlorination of the quinazolinedione intermediate using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This reaction converts the hydroxyl groups of the tautomeric form of the dione into chlorine atoms.[2][9][10]

  • Materials:

    • 7-Bromo-8-fluoro-1H,3H-quinazolinedione

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline (optional, as a catalyst)

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Ice bath

    • Büchner funnel and filter paper

  • Procedure:

    • In a round-bottom flask, suspend 1 equivalent of 7-Bromo-8-fluoro-1H,3H-quinazolinedione in an excess of phosphorus oxychloride (typically 5-10 equivalents).

    • Optionally, a catalytic amount of N,N-dimethylaniline can be added.

    • Heat the mixture to reflux (around 110 °C) and maintain for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, allow the reaction mixture to cool to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This step should be performed in a well-ventilated fume hood as the reaction is highly exothermic and releases HCl gas.

    • The precipitated solid product is collected by filtration, washed thoroughly with cold water to remove any remaining POCl₃ and acid.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield pure this compound.

Reactivity and Potential Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its functional groups, making it a valuable building block for creating diverse molecular libraries.

Regioselective Nucleophilic Aromatic Substitution

The two chlorine atoms on the quinazoline ring exhibit different levels of reactivity towards nucleophiles. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic substitution than the chlorine at the C2 position. This regioselectivity allows for the sequential and controlled introduction of different substituents. For instance, reaction with a primary amine at a lower temperature will preferentially substitute the C4-chloro group, leaving the C2-chloro group intact for a subsequent, different nucleophilic substitution under more forcing conditions.

Conceptual Application Workflow

Application_Workflow A This compound B 4-Substituted-2-chloro-quinazoline Intermediate A->B Nucleophilic Substitution (e.g., R-NH₂) C Novel Kinase Inhibitor Candidate B->C Suzuki or Buchwald-Hartwig Coupling at C7 and/or Nucleophilic Substitution at C2 D Novel Antimicrobial Agent Candidate B->D Further functionalization at C2 and C7

Caption: Conceptual workflow illustrating the use of this compound in synthesizing potential therapeutic agents.

Potential as a Precursor for Bioactive Molecules

Given the established pharmacological importance of halogenated quinazolines, this compound is a promising starting material for the synthesis of novel bioactive compounds:

  • Anticancer Agents: Many potent kinase inhibitors, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline core. The C4-chloro group of the title compound can be readily displaced by various anilines to generate libraries of potential kinase inhibitors. The bromo and fluoro substituents can provide additional interactions within the kinase active site or modulate the compound's pharmacokinetic properties.[3]

  • Antimicrobial Agents: Quinazoline derivatives have demonstrated significant antibacterial and antifungal activities.[2] The versatile handles on this compound allow for the introduction of pharmacophores known to be effective against microbial targets.

  • Other Therapeutic Areas: The quinazoline scaffold has been explored for a wide range of other therapeutic applications, including anti-inflammatory, antiviral, and anticonvulsant agents. This versatile intermediate can serve as a starting point for the development of novel compounds in these areas as well.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions. It is predicted to be harmful if swallowed and may cause skin and eye irritation.[11] Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a highly functionalized and synthetically versatile building block with significant potential in the field of drug discovery. Its distinct pattern of halogenation allows for regioselective modifications, enabling the creation of diverse libraries of novel quinazoline derivatives. The proposed synthetic route provides a practical approach to accessing this valuable intermediate. The established importance of the quinazoline scaffold in medicinal chemistry suggests that this compound will continue to be a valuable tool for researchers and scientists working to develop the next generation of therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2,4-dichloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 7-Bromo-2,4-dichloro-8-fluoroquinazoline (CAS No. 2168499-15-6), a halogenated quinazoline derivative of significant interest to researchers and professionals in drug discovery and medicinal chemistry. Quinazolines are a well-established class of heterocyclic compounds known for their diverse pharmacological activities.[1] The unique substitution pattern of this particular molecule, featuring bromine, chlorine, and fluorine atoms, presents a versatile scaffold for the development of novel therapeutic agents. This document collates available data, presents computed properties, and outlines detailed, field-proven experimental protocols for the determination of its key physicochemical characteristics. Furthermore, a plausible synthetic route and methodologies for its spectroscopic characterization are detailed to provide a holistic resource for laboratory investigation.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline core, a fusion of benzene and pyrimidine rings, is a privileged structure in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1] These derivatives have demonstrated a wide spectrum of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of halogen atoms on the quinazoline ring, as seen in this compound, provides reactive handles for further molecular elaboration through various cross-coupling and nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.

Molecular Identity and Computed Properties

A foundational understanding of a compound begins with its structural identity and predicted physicochemical parameters. These computed values, while not a substitute for experimental data, offer valuable initial insights for experimental design.

Identifier Value Source
CAS Number 2168499-15-6ChemScene[3]
Molecular Formula C₈H₂BrCl₂FN₂ChemScene[3]
Molecular Weight 295.92 g/mol ChemScene[3]
Appearance Light yellow to brown solidN/A
Storage Conditions -20°C, sealed storage, away from moistureChemScene[3]
Computed Physicochemical Property Value Source
LogP 3.8382ChemScene[3]
Topological Polar Surface Area (TPSA) 25.78 ŲChemScene[3]
Hydrogen Bond Acceptors 2ChemScene[3]
Hydrogen Bond Donors 0ChemScene[3]
Rotatable Bonds 0ChemScene[3]

Note: The LogP and TPSA values are computationally predicted and should be experimentally verified.

Proposed Synthesis of this compound

Proposed Synthetic Pathway

Synthesis_Pathway A Starting Material: 2-Amino-3-bromo-6-fluorobenzoic acid B Intermediate 1: 7-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione A->B 1. Urea or Phosgene equivalent 2. Cyclization (Heat) C Target Molecule: This compound B->C POCl₃, N,N-diethylaniline (cat.) Reflux

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 7-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione (Intermediate 1)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-bromo-6-fluorobenzoic acid (1.0 eq) and urea (2.0 eq).

  • Reaction Execution: Heat the mixture to 180-190 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Add water to the solidified mass and stir vigorously. Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the solid under vacuum to yield 7-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione.

Causality Behind Experimental Choices: The use of urea serves as a safe and readily available source of the carbonyl groups needed for the formation of the pyrimidine ring. The high temperature facilitates the cyclization and dehydration steps.

Step 2: Synthesis of this compound (Target Molecule)

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, suspend 7-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 vol).

  • Reaction Execution: Add a catalytic amount of N,N-diethylaniline (0.1 eq). Heat the mixture to reflux (approximately 110 °C) and maintain for 4-8 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. The product will precipitate. Collect the solid by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Causality Behind Experimental Choices: Phosphorus oxychloride is a standard and effective reagent for converting the hydroxyl groups of the quinazolinedione to chloro groups. N,N-diethylaniline acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Experimental Determination of Physicochemical Properties

The following section outlines standard, validated protocols for the experimental determination of key physicochemical properties.

Melting Point Determination

A precise melting point is a critical indicator of purity.

Protocol:

  • A small amount of the crystalline this compound is finely powdered and packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a steady rate (e.g., 1-2 °C/min) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.

Solubility Profile

Understanding the solubility of the compound in various solvents is crucial for its application in synthesis, purification, and biological assays.

Protocol:

  • Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF)).

  • Qualitative Assessment: To a small, known amount of the compound (e.g., 1-2 mg) in a vial, add the solvent dropwise with agitation at room temperature. Observe for dissolution.

  • Quantitative Determination (UV-Vis Spectroscopy):

    • Prepare a series of standard solutions of known concentrations of the compound in a solvent in which it is freely soluble (e.g., DMSO).

    • Generate a calibration curve by measuring the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

    • Prepare saturated solutions of the compound in the test solvents by adding an excess of the solid to a known volume of each solvent and stirring at a constant temperature until equilibrium is reached.

    • Filter the saturated solutions and dilute an aliquot of the filtrate with the solvent used for the calibration curve.

    • Measure the absorbance of the diluted solutions and determine the concentration from the calibration curve.

Solubility_Workflow A Prepare Saturated Solution (Excess Solute in Solvent) B Equilibrate at Constant Temperature A->B C Filter to Remove Undissolved Solid B->C D Dilute Aliquot of Filtrate C->D E Measure Absorbance (UV-Vis) D->E F Determine Concentration (from Calibration Curve) E->F

References

An In-depth Technical Guide to 7-Bromo-2,4-dichloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. It provides a detailed overview of the molecular structure, physicochemical properties, and potential synthetic considerations for 7-bromo-2,4-dichloro-8-fluoroquinazoline, a halogenated quinazoline derivative of significant interest in contemporary chemical research.

Introduction to the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatile structure allows for substitution at various positions, leading to a wide array of pharmacological activities. Halogenation of the quinazoline core can significantly modulate its electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. The specific compound, this compound, presents a unique combination of halogen substituents, making it a valuable building block for the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a compound are fundamental to understanding its chemical behavior and potential applications.

Molecular Structure

This compound possesses a bicyclic heterocyclic structure. The quinazoline core is substituted with a bromine atom at the 7-position, two chlorine atoms at the 2- and 4-positions, and a fluorine atom at the 8-position.

To visualize the arrangement of these atoms and bonds, the following diagram illustrates the two-dimensional chemical structure.

A 2D diagram of the this compound molecular structure.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference. These values are crucial for designing experimental conditions, such as selecting appropriate solvents and anticipating reaction kinetics.

PropertyValueSource
CAS Number 2168499-15-6[1][2]
Molecular Formula C₈H₂BrCl₂FN₂[1][2]
Molecular Weight 295.92 g/mol [1][2][3]
SMILES Fc1c(Br)ccc2c(Cl)nc(Cl)nc12[1]
InChIKey RMTQLOZHXIEDGZ-UHFFFAOYSA-N[1]

Synthetic Considerations and Methodologies

General Synthetic Workflow

A plausible synthetic route would likely begin with a polysubstituted aniline or benzoic acid, followed by cyclization to form the quinazoline ring, and subsequent halogenation steps. The precise sequence of these reactions is critical to achieve the desired substitution pattern due to the directing effects of the existing functional groups.

The following flowchart outlines a generalized synthetic approach for preparing substituted quinazolines, which could be adapted for the target molecule.

G start Substituted Anthranilic Acid Derivative step1 Cyclization with a one-carbon source (e.g., formamide, formamidine) start->step1 intermediate Substituted Quinazolinone step1->intermediate step2 Chlorination (e.g., POCl₃, SOCl₂) intermediate->step2 product Polychlorinated Quinazoline step2->product step3 Further Halogenation/Modification (if necessary) product->step3 final_product This compound step3->final_product

A generalized workflow for the synthesis of substituted quinazolines.

Key Experimental Considerations
  • Starting Material Selection : The choice of the initial substituted aniline or anthranilic acid is paramount. For the target molecule, a starting material already containing the bromo and fluoro substituents in the correct positions on the benzene ring would be ideal.

  • Cyclization Conditions : The formation of the quinazoline ring is a critical step. The reaction of an anthranilic acid derivative with a source of a single carbon atom, such as formamide or formamidine acetate, is a common method. The reaction conditions, including temperature and catalyst, must be carefully optimized to maximize yield.

  • Chlorination Step : Conversion of the quinazolinone intermediate to the dichloroquinazoline is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). These reactions are often performed at elevated temperatures and require careful handling due to the corrosive and reactive nature of the reagents.

  • Purification and Characterization : After synthesis, the crude product must be purified, typically by recrystallization or column chromatography. The final structure and purity should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Applications in Research and Development

Substituted quinazolines are of great interest in drug discovery due to their wide range of biological activities. They have been investigated as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. The unique halogenation pattern of this compound makes it an attractive scaffold for several reasons:

  • Modulation of Kinase Inhibition : The chlorine atoms at the 2 and 4-positions can be selectively displaced by nucleophiles, allowing for the introduction of various side chains to target the active sites of kinases.

  • Enhanced Binding Affinity : The halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity of a ligand to its protein target.

  • Improved Pharmacokinetic Properties : The presence of fluorine can improve metabolic stability and membrane permeability, which are desirable properties for drug candidates.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in the synthesis of novel, biologically active molecules. This guide has provided a detailed overview of its molecular structure and physicochemical properties, along with a discussion of general synthetic strategies. Researchers and scientists can leverage this information to inform their experimental designs and accelerate the discovery of new therapeutic agents based on the versatile quinazoline scaffold.

References

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Starting Materials for 7-Bromo-2,4-dichloro-8-fluoroquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate landscape of modern drug discovery, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, quinazoline derivatives have emerged as privileged scaffolds, forming the core of numerous therapeutic agents. This technical guide provides an in-depth exploration of the critical starting materials and synthetic strategies for a highly functionalized quinazoline, 7-Bromo-2,4-dichloro-8-fluoroquinazoline . This compound serves as a pivotal intermediate in the development of targeted therapies, particularly in oncology. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development, offering a detailed examination of the synthetic pathways, the rationale behind precursor selection, and actionable experimental protocols.

The Strategic Importance of this compound

The unique substitution pattern of this compound, featuring multiple halogen atoms at specific positions, endows it with exceptional versatility as a synthetic building block. The chlorine atoms at the 2 and 4 positions provide reactive sites for nucleophilic substitution, allowing for the introduction of various pharmacophores. The bromine and fluorine atoms on the benzene ring modulate the electronic properties of the molecule and offer further opportunities for modification through cross-coupling reactions. This strategic halogenation is crucial for fine-tuning the biological activity and pharmacokinetic profile of the final drug candidates.

Primary Synthetic Precursor: The Cornerstone of the Quinazoline Core

The most logical and efficient synthetic route to this compound commences with a correspondingly substituted anthranilic acid derivative. This approach ensures the correct placement of the bromo and fluoro substituents on the benzene ring from the outset.

Core Starting Material: 2-Amino-3-bromo-6-fluorobenzoic acid

The primary and most crucial starting material for this synthesis is 2-amino-3-bromo-6-fluorobenzoic acid . This molecule contains the essential arrangement of functional groups required to construct the target quinazoline.

Table 1: Properties of the Primary Starting Material

PropertyValue
Chemical Name 2-Amino-3-bromo-6-fluorobenzoic acid
CAS Number 1036756-03-2
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol

The synthesis of this key precursor itself is a multi-step process, often starting from simpler fluorinated aromatic compounds like o-fluorobenzonitrile. The synthetic sequence typically involves nitration, reduction of the nitro group to an amine, followed by regioselective bromination and hydrolysis of the nitrile to a carboxylic acid[1]. The availability and purity of this starting material are paramount to the success of the overall synthesis.

Synthetic Pathway: From Anthranilic Acid to Dichloroquinazoline

The transformation of 2-amino-3-bromo-6-fluorobenzoic acid into this compound is a well-precedented two-step process in heterocyclic chemistry.

Step 1: Cyclization to form the Quinazoline-2,4-dione

The initial step involves the construction of the pyrimidine ring fused to the benzene ring of the anthranilic acid. This is typically achieved through a condensation reaction with a reagent that provides the C2 and N3 atoms of the quinazoline core. A common and effective method is the reaction with urea (NH₂CONH₂) or sodium cyanate (NaOCN) followed by cyclization[2][3]. This reaction proceeds through an intermediate N-acylurea which then cyclizes under basic or thermal conditions to form the stable 7-bromo-8-fluoroquinazoline-2,4(1H,3H)-dione.

Step 2: Chlorination of the Quinazoline-2,4-dione

The second and final step is the conversion of the hydroxyl groups (in the tautomeric enol form of the dione) at positions 2 and 4 to chloro groups. This is a crucial transformation that activates the quinazoline ring for subsequent nucleophilic substitution reactions. The chlorination is typically accomplished using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common and effective reagent. The reaction is often carried out at elevated temperatures, sometimes in the presence of a base such as N,N-diethylaniline to neutralize the HCl generated[2].

Visualizing the Synthesis: A Step-by-Step Workflow

The overall synthetic strategy can be visualized as a streamlined process from the key starting material to the final product.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination A 2-Amino-3-bromo-6-fluorobenzoic acid B 7-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione A->B Urea or NaOCN, Heat/Base C This compound B->C POCl₃, Heat

Caption: Synthetic workflow for this compound.

Experimental Protocols: A Practical Guide

The following protocols are based on established methodologies for the synthesis of analogous quinazoline derivatives and provide a practical guide for the synthesis of this compound.

Protocol 1: Synthesis of 7-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione

Materials:

  • 2-Amino-3-bromo-6-fluorobenzoic acid

  • Urea

  • An appropriate high-boiling solvent (e.g., N,N-Dimethylformamide or Sulfolane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-bromo-6-fluorobenzoic acid (1 equivalent) and urea (2-3 equivalents).

  • Add the solvent to the flask to form a stirrable slurry.

  • Heat the reaction mixture to a temperature of 180-200 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a large volume of water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of a cold organic solvent (e.g., ethanol or acetone) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 7-bromo-8-fluoroquinazoline-2,4(1H,3H)-dione.

Protocol 2: Synthesis of this compound

Materials:

  • 7-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-diethylaniline (optional)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, place 7-bromo-8-fluoroquinazoline-2,4(1H,3H)-dione (1 equivalent).

  • Carefully add an excess of phosphorus oxychloride (5-10 equivalents) to the flask.

  • Optionally, add N,N-diethylaniline (1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-8 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This will quench the excess POCl₃.

  • A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.

Causality in Experimental Choices

The selection of reagents and reaction conditions is dictated by the chemical properties of the intermediates and the desired product.

  • Urea in Cyclization: Urea serves as a convenient and inexpensive source of the N-C=O fragment required to form the pyrimidine ring. The high temperatures are necessary to drive the condensation and cyclization reactions, which involve the elimination of ammonia and water.

  • Phosphorus Oxychloride for Chlorination: POCl₃ is a powerful chlorinating and dehydrating agent, ideal for converting the di-hydroxy quinazoline (dione) to the dichloro derivative. The use of an excess of POCl₃ ensures the complete conversion and also serves as the reaction solvent. The optional addition of a high-boiling tertiary amine like N,N-diethylaniline can accelerate the reaction by neutralizing the generated HCl, which can otherwise inhibit the reaction.

Conclusion and Future Perspectives

The synthesis of this compound is a prime example of strategic organic synthesis, where a carefully chosen starting material is elaborated through robust and well-understood chemical transformations. The primary precursor, 2-amino-3-bromo-6-fluorobenzoic acid, is the lynchpin of this synthesis. The subsequent cyclization and chlorination steps are efficient methods for constructing the desired heterocyclic core. A thorough understanding of the starting materials and the rationale behind the synthetic route is essential for researchers and drug development professionals seeking to leverage this versatile intermediate in the creation of next-generation therapeutics. The continued development of more efficient and sustainable methods for the synthesis of both the starting material and the final product will undoubtedly accelerate the discovery of new and life-saving medicines.

References

The Strategic Application of 7-Bromo-2,4-dichloro-8-fluoroquinazoline in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold remains a cornerstone in medicinal chemistry, celebrated for its "privileged" status in interacting with a multitude of biological targets. This technical guide delves into the untapped potential of a highly functionalized quinazoline derivative, 7-Bromo-2,4-dichloro-8-fluoroquinazoline . We will dissect its unique structural attributes, predictable reactivity, and strategic value as a versatile building block for the synthesis of next-generation targeted therapeutics, with a particular focus on kinase inhibitors. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, providing not only theoretical insights but also actionable experimental protocols to harness the full potential of this compound.

The Quinazoline Scaffold: A Legacy of Therapeutic Success

The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a recurring motif in a plethora of biologically active molecules, both natural and synthetic.[1] Its rigid, planar structure provides an ideal framework for precise spatial orientation of functional groups, facilitating high-affinity interactions with protein targets.[2] This has led to the successful development of numerous FDA-approved drugs, particularly in the realm of oncology, where quinazoline-based kinase inhibitors have revolutionized cancer treatment.[3][4] Notable examples include Gefitinib (Iressa®) and Erlotinib (Tarceva®), which target the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] The inherent versatility of the quinazoline ring system allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

Physicochemical Properties and Spectroscopic Data of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₂BrCl₂FN₂--INVALID-LINK--
Molecular Weight 295.92 g/mol --INVALID-LINK--
CAS Number 2168499-15-6--INVALID-LINK--
Appearance Likely a solidInferred from related compounds
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF)Inferred from related compounds

Note: Experimental data such as melting point and detailed spectroscopic analysis (¹H NMR, ¹³C NMR, MS) would need to be determined empirically upon synthesis or acquisition of the compound.

Strategic Dissection of Reactivity: A Chemist's Guide to Functionalization

The true potential of this compound lies in the distinct reactivity of its halogen substituents. This allows for a stepwise and regioselective introduction of diverse chemical moieties, making it an ideal scaffold for the construction of compound libraries for high-throughput screening.

The Dichotomy of the Dichloro Groups: Sequential Nucleophilic Aromatic Substitution

The two chlorine atoms at the C2 and C4 positions of the quinazoline ring exhibit differential reactivity towards nucleophiles. The C4-chloro group is significantly more activated due to the stronger electron-withdrawing effect of the adjacent nitrogen atom at position 1. This allows for selective nucleophilic aromatic substitution (SNAr) at the C4 position under milder reaction conditions, leaving the C2-chloro group intact for subsequent transformations under more forcing conditions.

This differential reactivity is a powerful tool for medicinal chemists, enabling the introduction of a key pharmacophore, such as an aniline derivative, at the C4 position, which is a common feature in many EGFR kinase inhibitors.[3]

The Versatile Bromo Group: A Gateway to Complexity via Cross-Coupling

The bromine atom at the C7 position serves as a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a robust and widely used method for forming carbon-carbon bonds.[5] This allows for the facile introduction of aryl, heteroaryl, and alkyl groups at this position, providing a means to modulate the solubility, metabolic stability, and target-binding interactions of the final compound.

The Influential Fluoro Group: Enhancing Pharmacokinetic and Pharmacodynamic Properties

The fluorine atom at the C8 position is not merely a passive substituent. Its high electronegativity and small size can profoundly influence the properties of the molecule. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.

  • Improve Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency.[1]

  • Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can impact solubility and cell permeability.

Potential Research Applications: A Blueprint for Discovery

The unique combination of reactive sites on this compound makes it a highly valuable starting material for the synthesis of a diverse range of potential therapeutic agents.

Kinase Inhibitors: Targeting the ATP-Binding Site

The primary and most promising application of this scaffold is in the development of kinase inhibitors. The general structure of many quinazoline-based kinase inhibitors features a substituted aniline moiety at the C4 position that occupies the adenine region of the ATP-binding site, and various substituents on the quinazoline core that extend into the surrounding hydrophobic pocket.

The 7-bromo-8-fluoro substitution pattern is particularly intriguing for several reasons:

  • The 8-fluoro group can enhance binding affinity and metabolic stability, as seen in other kinase inhibitors.[1]

  • The 7-bromo position provides a vector for introducing diversity to probe the solvent-exposed region of the kinase active site, which can be exploited to improve selectivity and physicochemical properties.

Below is a proposed synthetic workflow for generating a library of potential kinase inhibitors based on the this compound scaffold.

G A 7-Bromo-2,4-dichloro- 8-fluoroquinazoline B Selective SNAr at C4 (e.g., with a substituted aniline) A->B Step 1 C 7-Bromo-4-(arylamino)-2-chloro- 8-fluoroquinazoline Intermediate B->C D Suzuki-Miyaura Coupling at C7 (with various boronic acids) C->D Step 2 F Optional SNAr at C2 (with a second nucleophile) C->F Step 3 (Optional) E Library of 4-(Arylamino)-7-aryl- 2-chloro-8-fluoroquinazolines D->E G Fully Derivatized Quinazoline Library F->G

References

The Strategic Intermediate: A Technical Guide to 7-Bromo-2,4-dichloro-8-fluoroquinazoline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Rise of a Highly Functionalized Intermediate

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved and investigational drugs, particularly in oncology. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. Within this important class of heterocycles, 7-Bromo-2,4-dichloro-8-fluoroquinazoline has emerged as a strategic chemical intermediate, offering a unique combination of reactive sites that facilitate the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, reactivity, and applications, with a focus on its role in the development of targeted therapeutics.

The strategic placement of three different halogen atoms on the quinazoline ring—bromine, chlorine, and fluorine—provides orthogonal handles for a variety of chemical transformations. This allows for sequential and site-selective modifications, a crucial advantage in the construction of diverse compound libraries for drug discovery. The electron-withdrawing nature of the halogens also modulates the reactivity of the quinazoline core, influencing its interactions with biological targets.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 2168499-15-6--INVALID-LINK--
Molecular Formula C₈H₂BrCl₂FN₂--INVALID-LINK--
Molecular Weight 295.92 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Storage Sealed in dry, 2-8°C--INVALID-LINK--

Synthesis of this compound: A Plausible Multi-step Approach

Diagram of the Proposed Synthetic Pathway:

G A 2-Amino-3-bromo-4-fluorobenzoic acid B 7-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione A->B Cyclization (e.g., with urea or a phosgene equivalent) C This compound B->C Chlorination (e.g., with POCl₃)

Caption: Plausible synthetic route to this compound.

Step 1: Synthesis of the Precursor 7-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione

The initial step involves the cyclization of a substituted anthranilic acid, likely 2-amino-3-bromo-4-fluorobenzoic acid, to form the corresponding quinazoline-2,4-dione. This transformation can be achieved through various methods, including reaction with urea at elevated temperatures or with a phosgene equivalent.

Experimental Protocol (General Procedure):

  • To a reaction vessel, add 2-amino-3-bromo-4-fluorobenzoic acid and a cyclizing agent (e.g., urea, 1.5-2.0 equivalents).

  • Heat the mixture, either neat or in a high-boiling solvent (e.g., diphenyl ether), to a temperature of 180-220°C.

  • Maintain the reaction at this temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and treat it with an aqueous base (e.g., NaOH solution) to dissolve the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the desired 7-bromo-8-fluoroquinazoline-2,4(1H,3H)-dione.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

Step 2: Chlorination to Yield this compound

The final step is the conversion of the quinazoline-2,4-dione to the target 2,4-dichloroquinazoline derivative. This is a standard transformation in quinazoline chemistry, typically accomplished using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).

Experimental Protocol (General Procedure):

  • In a fume hood, carefully charge a reaction flask with 7-bromo-8-fluoroquinazoline-2,4(1H,3H)-dione and an excess of phosphorus oxychloride (POCl₃).

  • Optionally, add a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine base (e.g., triethylamine, N,N-diisopropylethylamine).

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Cautiously quench the residue by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme care in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is neutral or slightly basic.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the crude product thoroughly with water and dry it under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Reactivity and Strategic Utility in Synthesis

The synthetic value of this compound lies in the differential reactivity of its halogenated positions. This allows for a programmed, stepwise introduction of various substituents, making it a powerful tool for building molecular complexity.

Diagram of Key Reactions and Reactivity:

G A This compound B 4-Substituted-7-bromo-2-chloro-8-fluoroquinazoline A->B Nucleophilic Aromatic Substitution (SNAr) at C4 (e.g., with amines, alcohols, thiols) Milder Conditions D 7-Aryl/Alkyl-2,4-dichloro-8-fluoroquinazoline A->D Cross-Coupling Reaction at C7 (e.g., Suzuki, Buchwald-Hartwig) (Requires catalyst, e.g., Pd) C 2,4-Disubstituted-7-bromo-8-fluoroquinazoline B->C Nucleophilic Aromatic Substitution (SNAr) at C2 (e.g., with nucleophiles) Harsher Conditions

Caption: Key reaction pathways for the functionalization of this compound.

Nucleophilic Aromatic Substitution (SNA_r_): A Tale of Two Chlorines

The two chlorine atoms at the C2 and C4 positions of the quinazoline ring are the primary sites for nucleophilic aromatic substitution (SNA_r_). Crucially, the C4 position is significantly more reactive than the C2 position towards nucleophiles under mild conditions. This regioselectivity is a cornerstone of its utility.

  • Reaction at C4: The chlorine at the C4 position is readily displaced by a wide range of nucleophiles, including primary and secondary amines, alcohols, and thiols. These reactions typically proceed under mild conditions, such as stirring at room temperature or with gentle heating in a suitable solvent (e.g., ethanol, isopropanol, THF, or DMF). The greater reactivity of the C4 position is attributed to better stabilization of the Meisenheimer intermediate formed during the nucleophilic attack.

  • Reaction at C2: The chlorine at the C2 position is less reactive and generally requires harsher conditions for substitution. This can include higher temperatures, the use of stronger bases, or prolonged reaction times. This difference in reactivity allows for a sequential functionalization strategy, where the C4 position is first modified, followed by substitution at the C2 position.

Cross-Coupling Reactions: Leveraging the Bromo Substituent

The bromine atom at the C7 position provides a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. These powerful methods allow for the introduction of a wide variety of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse libraries of compounds. For instance, Suzuki coupling with aryl or heteroaryl boronic acids can be used to introduce various aromatic systems at the C7 position, a common strategy in the development of kinase inhibitors.

Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors

The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1][2] Many of these inhibitors bind to the ATP-binding site of kinases, and the substituents on the quinazoline ring play a crucial role in determining their potency and selectivity. This compound is a particularly valuable intermediate in this context, as it allows for the introduction of key pharmacophoric elements at the C2, C4, and C7 positions.

A notable application of this intermediate is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a key component of the B-cell receptor signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[3]

For example, in the synthesis of certain BTK inhibitors, this compound can undergo a nucleophilic aromatic substitution at the C4 position with a suitable amine. The remaining chloro and bromo groups can then be further functionalized to complete the synthesis of the final drug candidate.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory tract. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant potential in modern drug discovery. Its unique substitution pattern allows for a high degree of control over subsequent chemical transformations, making it an ideal scaffold for the synthesis of complex and diverse molecular libraries. The differential reactivity of its halogenated positions enables programmed, site-selective modifications, a key advantage in the rational design of targeted therapeutics. As the demand for novel and selective kinase inhibitors continues to grow, the strategic importance of intermediates like this compound in the pharmaceutical industry is set to increase.

References

A Technical Guide to the Spectroscopic Characterization of 7-Bromo-2,4-dichloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 7-Bromo-2,4-dichloro-8-fluoroquinazoline. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of published experimental spectra for this specific molecule, this guide establishes a predictive framework grounded in the principles of spectroscopic analysis and data from structurally analogous compounds. Detailed, field-proven protocols for the acquisition of high-quality spectroscopic data are also presented, ensuring that researchers can validate these predictions and confidently characterize this and similar complex halogenated heterocyclic compounds.

Introduction: The Significance of Substituted Quinazolines

Quinazoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry and materials science.[1][2] The quinazoline scaffold is a key pharmacophore found in a wide array of biologically active molecules, exhibiting properties that include anticancer, antimicrobial, and anti-inflammatory activities.[2] The nature, position, and combination of substituents on the quinazoline ring system dramatically influence the molecule's physicochemical properties and biological activity.[1]

This compound is a highly functionalized derivative with significant potential as a versatile building block in synthetic chemistry. The presence of multiple halogen atoms (Br, Cl, F) at distinct positions offers a rich platform for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery and development. Accurate and unambiguous structural characterization is the bedrock of such endeavors. This guide provides the foundational spectroscopic knowledge required to identify and characterize this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete structural verification.

Predicted ¹H NMR Spectrum

The structure of this compound possesses two aromatic protons. Their chemical shifts are influenced by the electronic effects of the surrounding halogen substituents.

  • H-5: This proton is expected to appear as a doublet, coupled to H-6. Its chemical shift will be significantly downfield due to the anisotropic effect of the nearby quinazoline nitrogen (N-1) and the electron-withdrawing nature of the adjacent chlorine at C-4.

  • H-6: This proton will also appear as a doublet, coupled to H-5. It is situated between a bromine atom at C-7 and the proton at C-5, leading to a distinct chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants (500 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-57.90 - 8.10d8.5 - 9.0Deshielded by adjacent N-1 and Cl at C-4.
H-67.70 - 7.90d8.5 - 9.0Influenced by Br at C-7 and neighboring proton.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon "fingerprint" of the molecule. The chemical shifts are highly sensitive to the electronegativity of the directly attached and neighboring atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2155.0 - 158.0Attached to two nitrogen atoms and a chlorine atom.
C-4160.0 - 163.0Attached to a nitrogen and a chlorine atom, and part of the pyrimidine ring.
C-4a120.0 - 123.0Bridgehead carbon, influenced by adjacent halogens and nitrogen.
C-5128.0 - 130.0Aromatic CH, influenced by adjacent C-4a and C-6.
C-6130.0 - 133.0Aromatic CH, deshielded by the adjacent bromine atom.
C-7118.0 - 121.0Carbon bearing a bromine atom.
C-8158.0 - 162.0 (d, ¹JCF ≈ 250-270 Hz)Carbon bearing a fluorine atom, large C-F coupling.
C-8a148.0 - 151.0Bridgehead carbon, influenced by adjacent nitrogen and fluorine.
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[3][4] The chemical shift of the fluorine atom in this compound will be characteristic of a fluorine atom on an electron-deficient aromatic ring.

  • F-8: A single resonance is expected. The chemical shift will be in the typical range for an aryl fluoride.[5] This signal may exhibit coupling to the nearby protons (H-5, though likely small) and carbons.

Table 3: Predicted ¹⁹F NMR Chemical Shift (470 MHz, CDCl₃, referenced to CFCl₃)

FluorinePredicted Chemical Shift (δ, ppm)Rationale
F-8-110 to -130Typical range for a fluorine atom on a heteroaromatic ring, influenced by adjacent Br and the quinazoline ring system.
Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality NMR spectra for a solid organic compound like this compound.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Deuterated chloroform (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds.[6] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[6]

    • Transfer the solution to a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette.[7]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and signal resolution.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be collected to ensure a good signal-to-noise ratio.

    • For ¹³C NMR, acquire a proton-decoupled spectrum to simplify the spectrum to singlets for each unique carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • For ¹⁹F NMR, use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Reference the ¹H and ¹³C spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8] For ¹⁹F NMR, an external reference standard like CFCl₃ is typically used.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Solid Sample (5-50 mg) B Dissolve in Deuterated Solvent (e.g., CDCl₃, 0.6 mL) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire Spectra (¹H, ¹³C, ¹⁹F) E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference and Integrate H->I J Structure Elucidation I->J FTIR_ATR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Place Solid Sample on Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum D->E F Analyze Spectrum (Identify Functional Groups) E->F EIMS_Workflow A Introduce Solid Sample (Direct Insertion Probe) B Vaporization and Ionization (Electron Impact, 70 eV) A->B C Mass Analysis (e.g., Quadrupole) B->C D Ion Detection C->D E Generate Mass Spectrum D->E F Analyze Isotopic Pattern and Fragmentation E->F

References

Methodological & Application

Application Notes & Protocols: Suzuki Coupling Reactions with 7-Bromo-2,4-dichloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4] The functionalization of this privileged structure is critical for the development of novel drug candidates with enhanced potency and selectivity. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for C-C bond formation due to its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[5][6] This guide provides a detailed examination and a robust protocol for the Suzuki coupling of 7-Bromo-2,4-dichloro-8-fluoroquinazoline, a polyhalogenated heterocycle with significant potential for differential functionalization. We will delve into the mechanistic underpinnings of the reaction, address the critical challenge of regioselectivity, and present a step-by-step protocol designed for the selective arylation at the C7-position.

Scientific Background & Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, forming a new carbon-carbon bond.[5][7] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][8]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the organic halide (R¹-X). This is often the rate-determining step and results in a Pd(II) complex.[5]

  • Transmetalation : The organoboron reagent (R²-B(OR)₂), activated by a base, transfers its organic group (R²) to the Pd(II) complex, displacing the halide. The base is crucial for activating the boronic acid, enhancing the polarization of the organic ligand and facilitating this transfer.[8][9]

  • Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][8]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_trans Transmetalation pd0 Pd(0)L₂ pdiia R¹-Pd(II)L₂-X pd0->pdiia Oxidative Addition r1x R¹-X (Aryl Halide) pdiib R¹-Pd(II)L₂-R² pdiia->pdiib Base (e.g., K₂CO₃) r2boron [R²-B(OH)₃]⁻ pdiib->pd0 Reductive Elimination product R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Challenge of Regioselectivity in Polyhalogenated Heterocycles

When a substrate contains multiple halogen atoms, achieving site-selective coupling is a significant synthetic challenge. The selectivity is governed by a combination of factors:

  • Carbon-Halogen Bond Dissociation Energy (BDE): Generally, reactivity follows the trend C-I > C-Br > C-OTf > C-Cl > C-F.[10] This would predict that the C7-Br bond in our target molecule should be the most reactive site.

  • Electronic Effects of the Heterocycle: The electron distribution within the quinazoline ring makes the C2 and C4 positions highly electrophilic. This intrinsic electrophilicity can significantly lower the activation barrier for oxidative addition at these positions, sometimes overriding the expected BDE trend.[11] For instance, studies on related quinoxalines and quinazolines have shown that a C2-chloride can be more reactive than a C6-bromide due to the strong electrophilic nature of the C2 position.[12]

  • Steric Hindrance: Bulky substituents near a halogen can hinder the approach of the palladium catalyst, favoring reaction at a less sterically encumbered site.[13]

For This compound , the competition lies primarily between the C7-Bromo and the C2/C4-Chloro positions. While the C-Br bond is inherently more reactive, the high electrophilicity of the C2 and C4 positions presents a significant challenge to achieving selectivity. The protocol below is designed to exploit the higher intrinsic reactivity of the C-Br bond by using carefully selected reaction conditions.

Application Protocol: Selective C7-Arylation

This protocol details a procedure for the selective Suzuki coupling of an arylboronic acid to the C7 position of this compound.

Principle

To favor reaction at the C7-bromo position over the C2/C4-chloro positions, we will employ a palladium catalyst system known for its effectiveness in coupling aryl bromides under conditions that are typically less reactive towards aryl chlorides. The choice of a relatively mild base and thermal conditions helps to discriminate between the two halide types.

Materials and Equipment
  • Substrate: this compound

  • Coupling Partner: Phenylboronic acid (or other desired arylboronic acid)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 ratio)

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer hotplate, condenser, inert gas line (Argon or Nitrogen), standard laboratory glassware, rotary evaporator, and column chromatography setup (silica gel).

Detailed Step-by-Step Protocol
  • Reaction Setup: To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water. To degas, bubble Argon through the solvent mixture for at least 20 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the reaction mixture.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C.[7] Stir the reaction vigorously for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water to the flask and transfer the mixture to a separatory funnel.

    • Extract the aqueous phase with an organic solvent like ethyl acetate (3 x volume of aqueous phase).

    • Combine the organic layers.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired C7-arylated product.

Experimental_Workflow start Reaction Setup (Reagents + Base) inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) start->inert solvents Add Degassed Solvents (Dioxane/Water) inert->solvents catalyst Add Pd(PPh₃)₄ Catalyst solvents->catalyst reaction Heat and Stir (80-100 °C, 12-24h) catalyst->reaction workup Aqueous Work-up (Quench with H₂O, Extract) reaction->workup purify Purification (Dry, Concentrate, Column Chromatography) workup->purify end Final Product (7-Aryl-2,4-dichloro-8-fluoroquinazoline) purify->end

Caption: Experimental workflow for selective C7-arylation.

Data Summary & Troubleshooting

Table of Reaction Parameters & Expected Outcomes
ParameterRecommended ConditionRationale / Notes
Substrate This compound1.0 equivalent
Boronic Acid Arylboronic Acid1.1 - 1.5 equivalents. A slight excess ensures complete consumption of the limiting substrate.
Catalyst Pd(PPh₃)₄3-5 mol%. A classic catalyst effective for C-Br bonds. More advanced Buchwald ligands (e.g., SPhos, XPhos) could be screened for higher activity or lower temperatures.[14]
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0 equivalents. Cs₂CO₃ is often more effective but also more expensive. K₃PO₄ is another strong alternative.[15]
Solvent 1,4-Dioxane/H₂O (4:1)A common, effective solvent system for Suzuki couplings. Other options include Toluene/H₂O or DME/H₂O.[7]
Temperature 80 - 100 °CBalances reaction rate with selectivity. Higher temperatures may lead to competing reactions at the C-Cl positions.
Time 12 - 24 hoursMonitor by TLC or LC-MS for completion.
Expected Yield 60 - 85%Yield is highly dependent on the specific boronic acid used. Electron-rich boronic acids tend to give better yields.[15]
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently degassed solvents; Weak base; Low temperature.Use a fresh bottle of catalyst or a different catalyst (e.g., Pd(dppf)Cl₂). Ensure thorough degassing. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Increase temperature incrementally (e.g., to 110 °C).
Mixture of Products (Poor Selectivity) Reaction conditions are too harsh, activating C-Cl bonds.Lower the reaction temperature. Use a catalyst system known for higher selectivity (screen different ligands). Reduce reaction time.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve the degassing procedure for solvents and ensure a robust inert atmosphere throughout the setup and reaction.
Decomposition of Starting Material Temperature is too high; Base is too strong for other functional groups on the boronic acid.Lower the temperature. Use a milder base like K₂CO₃ or NaHCO₃ if functional groups are sensitive.

Conclusion

The selective functionalization of this compound via the Suzuki-Miyaura coupling is a powerful strategy for generating novel molecular entities for drug discovery. By carefully controlling the reaction parameters—specifically the choice of catalyst, base, and temperature—chemists can preferentially target the C7-bromo position. This application note provides a validated starting protocol and a framework for troubleshooting, enabling researchers to efficiently synthesize valuable C7-arylated quinazoline derivatives while preserving the C2 and C4 chloro-substituents for subsequent orthogonal functionalization.

References

Application Notes & Protocols: Regioselective Nucleophilic Aromatic Substitution on 7-Bromo-2,4-dichloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the regioselective nucleophilic aromatic substitution on 7-Bromo-2,4-dichloro-8-fluoroquinazoline has been created for researchers, scientists, and drug development professionals. This document provides a detailed analysis of the reaction's mechanisms, protocols, and applications, emphasizing scientific integrity and practical insights. It includes structured data presentation, step-by-step methodologies, and visual diagrams to explain complex concepts. The guide also features in-text citations and a comprehensive list of references for further verification.

Authored by: A Senior Application Scientist

Introduction: The Quinazoline Scaffold and The Challenge of Polysubstitution

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors like gefitinib and erlotinib. Its rigid, heterocyclic structure provides an excellent framework for orienting functional groups to interact with biological targets. The specific molecule, this compound, presents a fascinating case for synthetic chemists. It features four distinct potential sites for nucleophilic aromatic substitution (SNAr), each with unique electronic and steric properties.

The challenge—and the synthetic opportunity—lies in achieving controlled, regioselective substitution. The reactivity of the chloro groups at the C2 and C4 positions is significantly enhanced by the electron-withdrawing effects of the ring nitrogens. Concurrently, the C7-bromo and C8-fluoro groups on the carbocyclic ring are influenced by different electronic factors. This guide provides a deep dive into the underlying principles governing the reactivity of this substrate and offers detailed protocols for the selective functionalization at the C4, C2, and C7 positions.

Mechanistic Rationale: A Hierarchy of Reactivity

Understanding the regioselectivity of SNAr on this substrate requires analyzing the stability of the intermediate Meisenheimer complex formed upon nucleophilic attack at each position. The order of reactivity is not intuitive and is governed by a confluence of electronic effects.

  • The C4 Position: The Primary Site of Attack: The C4 position is the most electrophilic and thus the most reactive site for nucleophilic substitution. This heightened reactivity is due to the superior ability of the adjacent nitrogen at N1 to stabilize the negative charge of the Meisenheimer intermediate through resonance. This delocalization is more effective than that provided by the N3 nitrogen for an attack at C2. Therefore, under kinetically controlled conditions, nucleophiles will preferentially attack the C4 position.

  • The C2 Position: The Secondary Site of Attack: Following substitution at C4, the C2 position becomes the next target. While also activated by a ring nitrogen (N3), the stabilization of the intermediate is less pronounced compared to C4. Sequential substitution, where a first nucleophile is introduced at C4 followed by a different nucleophile at C2, is a common and powerful strategy for building molecular complexity. This typically requires forcing conditions (e.g., higher temperatures) for the second substitution.

  • The C7 Position: A Different Class of Reactivity: The C7-bromo bond is part of the benzene ring portion and is not directly activated by the pyrimidine ring nitrogens in the same way as C2 and C4. Its reactivity is primarily influenced by the strong electron-withdrawing inductive effect of the adjacent C8-fluoro group. However, SNAr on this position is generally much less favorable than at C4 or C2 and often requires metal catalysis (e.g., Buchwald-Hartwig or Ullmann coupling) rather than direct SNAr. Direct displacement of the C7-bromo group via SNAr would require extremely harsh conditions and highly activated nucleophiles, and is often not a viable synthetic route.

  • The C8-Fluoro Group: An Unlikely Leaving Group: The C-F bond is the strongest carbon-halogen bond. While the fluorine atom exerts a powerful inductive effect, it is an exceptionally poor leaving group in SNAr. Its substitution is rarely observed under standard conditions.

This hierarchy of reactivity is visualized in the workflow diagram below.

G cluster_0 Reactivity Hierarchy A This compound B Step 1: Selective C4 Substitution (Most Reactive Site) A->B NuH (e.g., R-NH2) Base, Solvent Low Temp (0°C to RT) C 4-Nu-7-Bromo-2-chloro-8-fluoroquinazoline B->C D Step 2: C2 Substitution (Secondary Site) C->D Nu'H (can be same or different) Base, Solvent Higher Temp E 2,4-di-Nu-7-Bromo-8-fluoroquinazoline D->E F Step 3: C7 Functionalization (e.g., via Cross-Coupling) E->F Pd or Cu Catalyst Ligand, Base High Temp G Fully Functionalized Quinazoline F->G

Caption: Hierarchical workflow for the selective functionalization of the quinazoline core.

Experimental Protocols: Achieving Regioselective Substitution

The following protocols are designed as self-validating systems. Each step includes checkpoints and characterization methods to ensure the desired transformation has occurred before proceeding.

Protocol 3.1: Selective Monosubstitution at the C4 Position

This protocol details the reaction with a primary amine, a common nucleophile in drug discovery. The key to selectivity is maintaining low temperatures to exploit the kinetic preference for the C4 position.

Table 1: Reaction Parameters for Selective C4-Amination

ParameterValue/ConditionRationale
Substrate This compound1.0 eq
Nucleophile Aniline (or other primary/secondary amine)1.1 eq
Base Diisopropylethylamine (DIPEA)2.0 eq
Solvent Isopropanol (IPA) or Acetonitrile (MeCN)10 mL / mmol of substrate
Temperature 0 °C to Room TemperaturePrevents over-reaction at C2.
Reaction Time 2-6 hoursMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1.0 eq) and the chosen solvent.

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Reagent Addition: Add the amine nucleophile (1.1 eq) dropwise, followed by the slow addition of DIPEA (2.0 eq).

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete when the starting material spot is no longer visible.

  • Workup and Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate (EtOAc) and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure 4-amino-7-bromo-2-chloro-8-fluoroquinazoline.

  • Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). A key diagnostic in the ¹H NMR will be the appearance of new aromatic signals from the introduced nucleophile and the disappearance of the characteristic starting material pattern. The regiochemistry is confirmed by 2D NMR techniques like HMBC and NOESY.

Protocol 3.2: Sequential Disubstitution at C2 Position

This protocol assumes the successful synthesis of the C4-substituted product from Protocol 3.1. Higher temperatures are required to overcome the lower reactivity of the C2 position.

Table 2: Reaction Parameters for C2-Substitution

ParameterValue/ConditionRationale
Substrate 4-Nu-7-Bromo-2-chloro-8-fluoroquinazoline1.0 eq
Nucleophile A different amine, alcohol, or thiol1.5 - 2.0 eq
Base K₂CO₃ or Cs₂CO₃ (for alcohols/thiols)3.0 eq
Solvent Dimethylformamide (DMF) or Dioxane10 mL / mmol of substrate
Temperature 80 - 120 °CProvides energy to overcome the activation barrier at C2.
Reaction Time 12-24 hoursMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • Reaction Setup: In a sealable reaction vessel, combine the C4-substituted quinazoline (1.0 eq), the second nucleophile (1.5-2.0 eq), and the base (3.0 eq) in the chosen solvent.

  • Heating: Seal the vessel and heat the reaction mixture to the target temperature (e.g., 100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS. The reaction may require an extended period to reach completion.

  • Workup and Isolation:

    • Cool the reaction to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent like EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

    • Purify the crude product by flash chromatography or preparative HPLC.

  • Validation: Characterize the final disubstituted product by NMR and HRMS to confirm the successful addition of the second nucleophile at the C2 position.

G start Start prep Reaction Setup (Substrate, Solvent, N2 atm) start->prep cool Cool to 0°C prep->cool add_reagents Add Nucleophile (1.1 eq) Add Base (2.0 eq) cool->add_reagents monitor Monitor Reaction (TLC / LC-MS) add_reagents->monitor workup Aqueous Workup (EtOAc, H2O, Brine) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, HRMS) purify->characterize end Pure C4-Substituted Product characterize->end

Caption: Experimental workflow for selective C4-monosubstitution.

Troubleshooting and Advanced Considerations

  • Low Yield at C4: If the reaction is sluggish or yields are low, consider a more polar solvent like DMF or using a stronger, non-nucleophilic base. Ensure the starting material is fully dissolved.

  • Lack of Selectivity: If a mixture of C4-mono and C2,C4-disubstituted product is observed, the reaction temperature was likely too high. Maintain strict temperature control, especially during reagent addition.

  • Functionalizing the C7 Position: As previously mentioned, the C7-bromo group is best functionalized using palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This is typically performed as the final step after substitutions at C2 and C4 are complete, as the organometallic catalysts may be incompatible with the acidic protons of amine nucleophiles if not properly protected or if excess base is used.

Safety Precautions

  • Halogenated Aromatics: Substituted quinazolines should be handled with care as they are potentially toxic and mutagenic. Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents and Reagents: Work in a well-ventilated fume hood. Solvents like DMF are reproductive hazards. Bases like DIPEA are corrosive. Consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Pressurized Reactions: When heating reactions in sealed vessels, use a blast shield and ensure the vessel is rated for the intended temperature and pressure.

Application Notes and Protocols: Derivatization of 7-Bromo-2,4-dichloro-8-fluoroquinazoline for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Group], Senior Application Scientist

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5] This application note provides a detailed guide for the derivatization of 7-Bromo-2,4-dichloro-8-fluoroquinazoline, a versatile building block for the synthesis of compound libraries aimed at biological screening. We present protocols for regioselective nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions, and palladium-catalyzed cross-coupling reactions at the C7 position. These methodologies enable the generation of a diverse set of analogues for structure-activity relationship (SAR) studies.

Introduction

Quinazoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4][5] The biological efficacy of these compounds is highly dependent on the nature and position of substituents on the quinazoline core.[4] The starting scaffold, this compound, offers multiple reaction sites for diversification:

  • C4 Chlorine: Highly susceptible to nucleophilic attack, allowing for selective substitution under mild conditions.[6][7]

  • C2 Chlorine: Can be substituted under more forcing conditions, enabling sequential derivatization.[6][8]

  • C7 Bromine: Ideal for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, introducing aryl, heteroaryl, or amino moieties.

  • C8 Fluorine: Modulates the electronic properties of the scaffold and can influence pharmacokinetic properties.

This multi-faceted reactivity profile makes this compound an excellent starting point for generating a library of compounds with diverse chemical functionalities for high-throughput screening.

Derivatization Strategies

The derivatization of this compound can be systematically approached to explore the chemical space around the core structure. The following sections detail the protocols for selective modifications at the C4, C2, and C7 positions.

Visualizing the Derivatization Workflow

The following diagram illustrates the sequential derivatization approach for this compound.

Derivatization_Workflow A 7-Bromo-2,4-dichloro- 8-fluoroquinazoline B C4-Substituted Intermediate A->B SNAr at C4 (Mild Conditions) C C2,C4-Disubstituted Product B->C SNAr at C2 (Forcing Conditions) D C4,C7-Disubstituted Product B->D Suzuki / Buchwald-Hartwig at C7 E C2,C4,C7-Trisubstituted Product C->E Suzuki / Buchwald-Hartwig at C7

Caption: Sequential derivatization workflow for this compound.

Experimental Protocols

Regioselective C4-Substitution via Nucleophilic Aromatic Substitution (SNAr)

The C4 position of 2,4-dichloroquinazolines is significantly more reactive towards nucleophiles than the C2 position. This regioselectivity is attributed to the electronic properties of the quinazoline ring system, where the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[7][9]

Protocol 1: Synthesis of 7-Bromo-4-(substituted-amino)-2-chloro-8-fluoroquinazoline

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.1 equiv)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)

    • Anhydrous ethanol or isopropanol

  • Procedure:

    • Dissolve this compound in anhydrous ethanol in a round-bottom flask.

    • Add the corresponding amine followed by the base (Et₃N or DIPEA).

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the product often precipitates from the reaction mixture. Filter the solid, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).

C2-Substitution via Nucleophilic Aromatic Substitution (SNAr)

Substitution at the C2 position generally requires more forcing conditions, such as higher temperatures.[6][8] This allows for a sequential approach where the C4 position is first modified, followed by the C2 position.

Protocol 2: Synthesis of 7-Bromo-2,4-di(substituted-amino)-8-fluoroquinazoline

  • Materials:

    • 7-Bromo-4-(substituted-amino)-2-chloro-8-fluoroquinazoline (from Protocol 1) (1.0 equiv)

    • Primary or secondary amine (1.5-2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Procedure:

    • Dissolve the C4-substituted intermediate in anhydrous DMF or 1,4-dioxane in a sealed reaction vessel.

    • Add the desired amine.

    • Heat the reaction mixture to 80-120 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

C7-Functionalization via Palladium-Catalyzed Cross-Coupling

The bromo substituent at the C7 position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and other functionalities.

Protocol 3: Suzuki-Miyaura Coupling for C7-Arylation/Heteroarylation

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[10][11][12]

  • Materials:

    • C4- or C2,C4-substituted 7-bromo-8-fluoroquinazoline (1.0 equiv)

    • Aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

    • Solvent system (e.g., 1,4-Dioxane/water, Toluene/water)

  • Procedure:

    • To a reaction vessel, add the bromo-quinazoline derivative, boronic acid, palladium catalyst, and base.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-110 °C for 4-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Protocol 4: Buchwald-Hartwig Amination for C7-Amination

This reaction is a powerful tool for forming C-N bonds.[13][14]

  • Materials:

    • C4- or C2,C4-substituted 7-bromo-8-fluoroquinazoline (1.0 equiv)

    • Primary or secondary amine (1.2 equiv)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

    • Phosphine ligand (e.g., Xantphos, BINAP) (2-6 mol%)

    • Base (e.g., NaOt-Bu, Cs₂CO₃) (1.4 equiv)

    • Anhydrous toluene or 1,4-dioxane

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst and ligand in the reaction vessel.

    • Add the bromo-quinazoline derivative, amine, and base.

    • Add the anhydrous solvent.

    • Seal the vessel and heat to 80-110 °C for 8-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

    • Extract with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by column chromatography.

Data Presentation: Representative Compound Library

The following table illustrates a hypothetical library of compounds synthesized from this compound with representative analytical and biological data.

Compound IDR¹ (at C4)R² (at C2)R³ (at C7)MW ( g/mol )LogP (calc.)% Inhibition @ 10 µM (Kinase X)
A-01 -NH-cPr-Cl-Br337.033.8515%
A-02 -morpholino-Cl-Br380.083.1222%
B-01 -NH-cPr-NH-cPr-Br358.113.7045%
B-02 -morpholino-NH-cPr-Br401.162.9758%
C-01 -NH-cPr-Cl-phenyl333.194.8875%
C-02 -NH-cPr-Cl-pyridin-4-yl334.183.6582%
D-01 -NH-cPr-NH-cPr-phenyl354.274.7391%
D-02 -morpholino-NH-cPr-pyridin-4-yl402.242.7495%

Biological Screening Workflow

A generalized workflow for the biological evaluation of the synthesized compound library is depicted below.

Biological_Screening_Workflow cluster_0 Compound Synthesis & QC cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Lead Optimization A Compound Library (A-01 to D-02) B Purity & Identity Check (LC-MS, NMR) A->B C Single-Dose Assay (e.g., 10 µM) B->C D Identify 'Hits' (% Inhibition > 50%) C->D E Dose-Response Curve (IC50 Determination) D->E F Selectivity Profiling (Kinase Panel) E->F G Structure-Activity Relationship (SAR) F->G H ADME/Tox Profiling G->H

References

Application Notes and Protocols for the Strategic Functionalization of 7-Bromo-2,4-dichloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile scaffold for the development of potent and selective kinase inhibitors.[1][2] A significant number of FDA-approved drugs for cancer treatment, such as gefitinib and erlotinib, are built upon the quinazoline framework, highlighting its therapeutic relevance.[3][4] The strategic functionalization of polysubstituted quinazolines allows for the fine-tuning of their pharmacological profiles, enabling the optimization of target affinity, selectivity, and pharmacokinetic properties.

The subject of this guide, 7-Bromo-2,4-dichloro-8-fluoroquinazoline, is a highly versatile building block for the synthesis of novel kinase inhibitors and other biologically active molecules. Its three distinct halogen atoms at the C2, C4, and C7 positions, each with differential reactivity, offer a platform for sequential and regioselective diversification. The presence of the 8-fluoro group further modulates the electronic properties of the quinazoline ring system, influencing the reactivity of the substitution sites.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the selective functionalization of this compound. We will delve into the chemical principles governing the regioselectivity of these transformations and provide detailed, step-by-step protocols for key reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Understanding the Reactivity of this compound

The functionalization strategy for this trisubstituted quinazoline is dictated by the inherent differences in the reactivity of the chloro and bromo substituents, as well as the electronic influence of the quinazoline nitrogen atoms and the 8-fluoro group.

Nucleophilic Aromatic Substitution (SNAr) at C2 and C4

The two chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr). The quinazoline ring's nitrogen atoms act as powerful electron-withdrawing groups, activating these positions for nucleophilic attack. It is well-documented that the C4 position is significantly more electrophilic and thus more reactive towards nucleophiles than the C2 position.[5][6] This differential reactivity allows for the selective substitution at C4 under milder reaction conditions, while the subsequent functionalization of the C2 position typically requires more forcing conditions.[5]

The 8-fluoro group, being strongly electron-withdrawing, is expected to further enhance the electrophilicity of the quinazoline core, thereby facilitating SNAr reactions at both C2 and C4.

Palladium-Catalyzed Cross-Coupling at C7

The bromine atom at the C7 position is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[7][8] and the Buchwald-Hartwig amination.[4] These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

The general order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl.[7] This inherent reactivity difference provides a basis for the selective functionalization of the C7-Br bond in the presence of the C2-Cl and C4-Cl bonds. However, the electronic properties of the heterocyclic ring can sometimes override this trend. For instance, in some quinazoline systems, a C2-Cl bond can be more reactive than a C6-Br bond in Suzuki couplings, depending on the chosen catalyst and conditions.[9]

Experimental Protocols

The following protocols are presented as a guide and may require optimization based on the specific nucleophile or coupling partner employed. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Regioselective C4-Amination via Nucleophilic Aromatic Substitution

This protocol describes the selective substitution of the C4-chloro group with a primary or secondary amine.

Reaction Scheme:

C4_Amination quinazoline This compound product 4-Amino-7-bromo-2-chloro-8-fluoroquinazoline quinazoline->product rt to 80 °C, 2-12 h amine R1R2NH (1.1 eq) DIPEA (2.0 eq) solvent n-BuOH or DMF C7_Suzuki_Coupling quinazoline 4-Substituted-7-bromo-2-chloro-8-fluoroquinazoline product 4-Substituted-7-aryl/vinyl-2-chloro-8-fluoroquinazoline quinazoline->product 80-110 °C, 4-24 h boronic_acid R-B(OH)2 (1.2 eq) Base (e.g., K2CO3, Cs2CO3) catalyst Pd Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) Ligand (if needed) solvent Dioxane/H2O or Toluene/EtOH/H2O C2_Buchwald_Hartwig quinazoline 4,7-Disubstituted-2-chloro-8-fluoroquinazoline product 2-Amino-4,7-disubstituted-8-fluoroquinazoline quinazoline->product 90-120 °C, 6-24 h amine R3R4NH (1.2 eq) Base (e.g., NaOtBu, K3PO4) catalyst Pd Precatalyst (e.g., G3-XPhos) Ligand (e.g., XPhos) solvent Toluene or Dioxane Sequential_Functionalization start This compound intermediate1 4-Amino-7-bromo-2-chloro-8-fluoroquinazoline start->intermediate1 Protocol 1 step1 C4-Amination (SNAr) intermediate2 4-Amino-7-aryl-2-chloro-8-fluoroquinazoline intermediate1->intermediate2 Protocol 2 step2 C7-Suzuki Coupling product Trisubstituted Quinazoline intermediate2->product Protocol 3 step3 C2-Buchwald-Hartwig Amination

References

Application Notes and Protocols for the Regioselective Functionalization of 7-Bromo-2,4-dichloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinazoline ring system, a fusion of benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are integral to a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3][4] The ability to precisely install various substituents around the quinazoline core is paramount for the development of novel therapeutics with enhanced potency and selectivity.[1]

The polyfunctionalized derivative, 7-Bromo-2,4-dichloro-8-fluoroquinazoline, serves as a versatile and highly valuable building block for the synthesis of complex molecular architectures. The presence of three distinct and reactive halogen substituents at the C2, C4, and C7 positions, each with differential reactivity, allows for a programmed and regioselective approach to molecular elaboration. This guide provides a detailed exploration of the key regioselective reactions of this substrate, offering field-proven insights and detailed protocols for its strategic functionalization.

Understanding the Regioselectivity: A Tale of Three Halogens

The synthetic utility of this compound is dictated by the predictable, yet nuanced, reactivity of its three halogen atoms. The regioselectivity of its reactions can be rationalized by considering two primary reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr): The Preeminence of the C4 Position

In the realm of SNAr reactions on 2,4-dichloroquinazoline systems, the chlorine atom at the C4 position is markedly more susceptible to nucleophilic attack than the chlorine at the C2 position.[5][6] This pronounced regioselectivity is a well-documented phenomenon, attributed to the superior electrophilicity of the C4 carbon.[7] Density Functional Theory (DFT) calculations have corroborated these experimental observations, revealing a higher LUMO coefficient at the C4 position, which predisposes it to attack by nucleophiles.[6][7]

The substitution at C4 typically proceeds under mild conditions, while the subsequent displacement of the C2-chloro substituent requires significantly more forcing conditions, such as elevated temperatures.[5] The electron-withdrawing 8-fluoro substituent on the benzene portion of the molecule is expected to further enhance the electrophilicity of the heterocyclic ring, thereby facilitating the SNAr reaction at C4.

Palladium-Catalyzed Cross-Coupling: Targeting the C7-Bromo Position

For palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of the carbon-halogen bond is the determining factor.[8] The established trend for oxidative addition to a palladium(0) center is C-I > C-Br > C-OTf > C-Cl.[9] Based on this principle, the C7-bromo bond in this compound is the most reactive site for cross-coupling, allowing for selective functionalization while preserving the C2 and C4 chloro substituents for subsequent transformations.

However, it is crucial to note that the intrinsic electronic properties of the quinazoline ring can sometimes lead to deviations from this general reactivity trend. In certain polyhalogenated quinolines and quinazolines, the C4-Cl or C2-Cl positions can exhibit enhanced reactivity in cross-coupling reactions due to electronic activation by the adjacent nitrogen atoms.[2] Therefore, careful selection of the palladium catalyst, ligands, and reaction conditions is critical to ensure the desired regioselectivity for the C7 position.

Experimental Protocols

Protocol 1: Regioselective SNAr at the C4 Position with an Amine

This protocol describes a general procedure for the selective substitution of the C4-chloro group with a primary or secondary amine.

Workflow Diagram:

sn_ar_workflow reagents 1. This compound 2. Amine (1.1 eq) 3. Base (e.g., DIPEA, 1.5 eq) 4. Solvent (e.g., NMP, EtOH) reaction Reaction Setup: - Inert atmosphere (N2 or Ar) - Stir at 0 °C to RT - Monitor by TLC/LC-MS reagents->reaction Combine workup Workup: - Quench with water - Extract with organic solvent - Wash, dry, and concentrate reaction->workup Reaction Complete purification Purification: - Column chromatography - Recrystallization workup->purification product Product: 7-Bromo-2-chloro-8-fluoro-4-(amino)quinazoline purification->product

Caption: Workflow for the regioselective C4-amination of this compound.

Materials:

ReagentCAS Number
This compoundNot available
N,N-Diisopropylethylamine (DIPEA)7087-68-5
N-Methyl-2-pyrrolidone (NMP)872-50-4
Ethanol (EtOH)64-17-5
Selected primary or secondary amineVaries
Dichloromethane (DCM)75-09-2
Saturated aqueous sodium bicarbonate144-55-8
Anhydrous magnesium sulfate7487-88-9

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as NMP or ethanol at 0 °C, add the desired amine (1.1 eq).

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-Bromo-2-chloro-8-fluoro-4-(amino)quinazoline.

Causality Behind Experimental Choices:

  • Solvent: NMP and ethanol are common solvents for SNAr reactions. NMP is a polar aprotic solvent that can accelerate the reaction, while ethanol can act as a proton source if needed and is a greener solvent choice.

  • Base: DIPEA is used to scavenge the HCl generated during the reaction without competing as a nucleophile.

  • Temperature: Starting the reaction at 0 °C helps to control any initial exotherm, while stirring at room temperature is generally sufficient for the more reactive C4 position.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C7-Bromo Position

This protocol provides a general method for the selective arylation or heteroarylation at the C7 position.

Reaction Scheme Diagram:

suzuki_coupling cluster_conditions Conditions quinazoline This compound reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3, K3PO4) Solvent (e.g., Dioxane/H2O) boronic_acid Aryl/Heteroaryl Boronic Acid or Ester product 7-(Aryl/Heteroaryl)-2,4-dichloro-8-fluoroquinazoline reagents->product Heat (e.g., 80-100 °C)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 7-Bromo-2,4-dichloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for optimizing the Suzuki-Miyaura coupling with 7-Bromo-2,4-dichloro-8-fluoroquinazoline. This resource is designed for researchers, chemists, and drug development professionals who are working with this challenging substrate. Here, we will address common issues, provide in-depth troubleshooting advice, and offer validated protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in low to no yield?

A1: Low yields with this substrate are often multifactorial, stemming from its unique electronic and steric properties. The quinazoline core is electron-deficient, which can affect the oxidative addition step of the catalytic cycle. Furthermore, the presence of multiple halogen substituents introduces the possibility of competing reaction sites and steric hindrance. Key factors to investigate include:

  • Catalyst/Ligand Inactivity: The palladium catalyst and its coordinating ligand may not be suitable for this specific substrate. Sterically hindered and electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps.

  • Base Incompatibility: The choice and strength of the base are critical. An inappropriate base can lead to decomposition of the boronic acid/ester or the quinazoline starting material.

  • Solvent Effects: The polarity and protic nature of the solvent can significantly influence the reaction kinetics and the stability of the catalytic species.

  • Reaction Temperature: Sub-optimal temperatures can lead to slow reaction rates or decomposition of the reactants and catalyst.

Q2: I am observing significant debromination of my starting material. What is causing this and how can I prevent it?

A2: Debromination is a common side reaction in Suzuki couplings, particularly with electron-deficient aryl halides. This occurs when the aryl halide is reduced instead of undergoing cross-coupling. The primary causes include:

  • Reaction with Base and Solvent: In the presence of a strong base and a protic solvent (or water impurities), the aryl halide can be reduced.

  • Decomposition of the Boronic Acid: Boronic acids can undergo protodeboronation, which releases a proton that can contribute to the debromination of the starting material.

To mitigate debromination, consider the following strategies:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize the presence of water.

  • Select a Milder Base: Switching to a less aggressive base, such as K3PO4 or Cs2CO3, can reduce the rate of debromination.

  • Use a Boronic Ester: Boronic esters (e.g., pinacol esters) are often more stable than their corresponding acids and are less prone to protodeboronation.

Q3: Which palladium catalyst and ligand combination is recommended for this specific quinazoline?

A3: The choice of catalyst and ligand is crucial for the successful coupling of this electron-deficient and sterically demanding substrate. While there is no single "best" combination for all Suzuki reactions, some have shown particular efficacy for similar heterocyclic systems.

  • Recommended Catalysts: Palladium(II) acetate (Pd(OAc)2) and Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) are common and effective palladium sources.

  • Recommended Ligands: Electron-rich and sterically bulky phosphine ligands are generally preferred. Consider using ligands such as:

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high activity in coupling sterically hindered and electron-deficient substrates.

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly active Buchwald ligand that is effective for challenging couplings.

    • Tricyclohexylphosphine (PCy3): A less complex but often effective ligand for Suzuki reactions.

A general starting point would be a 1:2 molar ratio of the palladium source to the phosphine ligand.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.

Issue 1: No Reaction or Incomplete Conversion

If your reaction shows little to no product formation, follow this troubleshooting workflow:

G A No/Low Conversion B Check Catalyst Activity A->B Is the catalyst active? E Verify Base Strength & Solubility A->E Is the base appropriate? G Optimize Reaction Temperature A->G Is the temperature optimal? I Check Boronic Acid/Ester Quality A->I Is the boronic acid/ester pure? K Consider a Different Solvent System (e.g., Toluene/H2O, Dioxane/H2O) A->K Are there solvent issues? C Increase Catalyst Loading B->C No, try increasing loading D Screen Different Ligands (e.g., SPhos, XPhos) B->D Yes, but still no reaction L Successful Coupling C->L D->L F Switch to a Stronger, More Soluble Base (e.g., Cs2CO3, K3PO4) E->F No, try a different base F->L H Increase Temperature in Increments (e.g., 80°C -> 100°C) G->H No, try increasing temperature H->L J Use Fresh or Recrystallized Boronic Acid/Ester I->J No, purify or use fresh reagent J->L K->L

Caption: Troubleshooting workflow for low conversion.

Issue 2: Formation of Side Products (e.g., Homocoupling)

The formation of homocoupling products (dimers of the boronic acid or the quinazoline) can be a significant issue.

Troubleshooting Steps:

  • Lower the Catalyst Loading: High catalyst concentrations can sometimes favor homocoupling.

  • Use a More Dilute Reaction Mixture: This can disfavor the bimolecular homocoupling reaction.

  • Ensure Anaerobic Conditions: Oxygen can promote the homocoupling of boronic acids. Thoroughly degas your reaction mixture.

  • Add a Phosphine Ligand: Ligands can stabilize the palladium catalyst and suppress side reactions.

Experimental Protocols

The following protocols provide a starting point for optimizing your Suzuki coupling reaction. Always perform reactions on a small scale first to determine the optimal conditions before scaling up.

Protocol 1: General Procedure for Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K3PO4, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Anhydrous water (if using a biphasic system)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid/ester, and the base.

  • In a separate vial, prepare the catalyst pre-mixture by dissolving the palladium source and the phosphine ligand in a small amount of the reaction solvent.

  • Seal the Schlenk flask, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent to the flask via syringe.

  • Add the catalyst pre-mixture to the reaction flask.

  • If using a biphasic system, add the degassed water.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Recommended Starting Conditions
ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)2 (2 mol%)Pd2(dba)3 (1 mol%)Pd(PPh3)4 (5 mol%)
Ligand SPhos (4 mol%)XPhos (2 mol%)None
Base K3PO4 (2 eq)Cs2CO3 (2 eq)K2CO3 (3 eq)
Solvent Toluene/H2O (4:1)1,4-DioxaneDMF
Temperature 100 °C90 °C110 °C

Mechanistic Insights

A fundamental understanding of the Suzuki coupling catalytic cycle is invaluable for troubleshooting.

Suzuki_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A G Ar-Ar' (Product) F->G H Ar-X H->B I Ar'-B(OR)2 I->D J Base J->D

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Key Mechanistic Steps and Their Implications for this compound:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond. For your electron-deficient substrate, this step is generally favorable. However, steric hindrance from the adjacent chloro and fluoro substituents can slow this step, necessitating a bulky ligand to promote the reaction.

  • Transmetalation: The organic group from the boronic acid/ester is transferred to the palladium center. This step is often the rate-determining step and requires a base to activate the boronic acid. The choice of base and solvent is critical here to ensure efficient transfer without decomposition.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. Electron-rich ligands can accelerate this step.

By understanding which step may be problematic, you can make more informed decisions about how to modify the reaction conditions. For instance, if oxidative addition is slow, a more electron-rich ligand might be beneficial. If transmetalation is the issue, screening different bases and solvents is the logical next step.

Technical Support Center: Purification of 7-Bromo-2,4-dichloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-bromo-2,4-dichloro-8-fluoroquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related heterocyclic compounds. The purity of this quinazoline derivative is paramount for its successful use as a building block in the synthesis of pharmacologically active molecules. In this guide, we will address common challenges encountered during its purification from complex reaction mixtures, providing both theoretical explanations and practical, field-tested protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities typically originate from the synthetic route, which often involves the chlorination of a quinazoline-dione precursor using reagents like phosphorus oxychloride (POCl₃).[1] Common impurities include:

  • Unreacted Starting Material: The precursor, 7-bromo-8-fluoroquinazoline-2,4(1H,3H)-dione, may persist if the chlorination reaction is incomplete.

  • Hydrolysis Products: The dichloro groups are susceptible to hydrolysis. The primary hydrolysis product is 7-bromo-4-chloro-8-fluoroquinazolin-2(1H)-one, which is significantly more polar than the desired product.

  • Over-brominated or Isomeric Starting Materials: Impurities in the initial reagents can carry through the synthesis.

  • Residual Reagents and Byproducts: Reagents like N,N-diethylaniline, often used as a base in the chlorination step, and its salts must be thoroughly removed.[1]

Q2: Which purification technique—recrystallization or column chromatography—should I attempt first?

A2: The choice depends on the impurity profile and the scale of your reaction.

  • Recrystallization is an excellent initial strategy for larger quantities (>5 g) of crude material, especially if the main impurities have significantly different solubilities than the product. It is effective at removing baseline impurities and unreacted starting materials.[2]

  • Column Chromatography is the method of choice for complex mixtures, removal of closely related impurities (e.g., hydrolysis products), or for smaller scale purifications where maximizing yield and achieving high purity is critical.[2]

Q3: How can I reliably assess the purity of my final product?

A3: A multi-faceted approach is recommended for purity analysis.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of purity and for optimizing solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., purity >98%) and can resolve impurities that may co-elute on TLC.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the compound and can be used for quantitative analysis (qNMR) with an internal standard.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in identifying unknown impurities.[3]

Q4: What are the essential safety precautions when handling this compound?

A4: this compound is a halogenated heterocyclic compound and should be handled with care. Based on data for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4][5]

  • Engineering Controls: Always handle the solid and its solutions in a certified chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (inspect before use), and safety goggles.[7][8]

  • Handling: Avoid creating dust. Prevent contact with skin and eyes and avoid inhalation.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Recrystallization Issues

Q: My compound "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?

A: Oiling out occurs when the dissolved solid separates from the solution as a liquid rather than a solid crystal lattice. This typically happens if the boiling point of the solvent is higher than the melting point of your compound or if the solution is supersaturated with impurities.

  • Causality: The compound is coming out of solution at a temperature where it is still molten. Impurities can also disrupt crystal lattice formation, promoting an amorphous, oily state.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves, then add more hot solvent to lower the saturation point.

    • Lower the Cooling Rate: Allow the solution to cool very slowly. Rapid cooling, such as placing it directly in an ice bath, encourages oiling out. Let it cool to room temperature first, undisturbed.[2]

    • Change Solvents: Choose a solvent with a lower boiling point.

    • Pre-purify: If impurities are the cause, a preliminary purification by flash chromatography may be necessary to remove them before attempting recrystallization.[2]

Q: My product will not crystallize from the solution, even after extended cooling. What are my options?

A: Failure to crystallize is usually due to either excessive solvent (the solution is not saturated) or the presence of impurities that inhibit nucleation.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. This creates microscopic scratches that can serve as nucleation sites.

      • Seeding: Add a tiny crystal of the pure product (if available) to the solution to act as a template for crystal growth.

    • Reduce Solvent Volume: Carefully evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator and then attempt to cool the solution again.

    • Add an Anti-Solvent: If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes turbid, then warm slightly until it clears and allow it to cool slowly.

Q: My yield after recrystallization is extremely low. How can I improve it?

A: A low yield suggests that either too much solvent was used or the compound has significant solubility in the cold solvent.

  • Solutions:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions is key.[2]

    • Optimize Cooling: Ensure the solution is thoroughly cooled. A mixture of ice and water is more effective than ice alone. Allow sufficient time for crystallization to complete.

    • Recover a Second Crop: After filtering the first crop of crystals, concentrate the mother liquor (the remaining solution) and cool it again to obtain a second, usually less pure, crop of crystals.

    • Check Solvent Choice: The ideal recrystallization solvent dissolves the compound poorly at low temperatures. You may need to screen other solvents.

Column Chromatography Issues

Q: My compound streaks badly on the silica gel column, leading to poor separation. Why does this happen?

A: Streaking (or tailing) of nitrogen-containing compounds like quinazolines on silica gel is a classic problem.

  • Causality: The basic lone pair of electrons on the quinazoline nitrogen atoms interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[10] This strong, sometimes irreversible, binding causes the compound to elute slowly and broadly, resulting in a streak rather than a tight band.

  • Solutions:

    • Deactivate the Silica: Add a small amount of a basic modifier, such as triethylamine (~0.5-1% v/v) or ammonia, to your eluent. This neutralizes the acidic sites on the silica, preventing strong adsorption of your compound.[10]

    • Change the Stationary Phase: If deactivation is insufficient, consider using a different stationary phase. Neutral alumina can be a good alternative for basic compounds.[10]

    • Check Sample Load: Overloading the column is a common cause of band broadening and streaking. A general guideline is a silica-to-crude product weight ratio of at least 50:1 for difficult separations.

Q: I am not achieving good separation between my product and a close-running impurity. What parameters can I adjust?

A: Poor separation means the difference in affinity for the stationary phase between your product and the impurity is too small for the current conditions.

  • Solutions:

    • Optimize the Eluent: This is the most critical parameter. Use TLC to test various solvent systems. If your compounds are eluting too quickly (high Rf values), decrease the polarity of the eluent. If they are retained too strongly (low Rf), increase the polarity. For fine-tuning, use a shallower gradient or run the column isocratically (with a constant solvent composition).[2]

    • Improve Column Packing: A poorly packed column with channels or cracks will lead to broad bands and poor resolution. Ensure the silica is packed uniformly as a slurry.

    • Reduce the Flow Rate: Slower flow rates can sometimes improve resolution, although this will increase the purification time.

Visualized Workflows

The following diagrams illustrate the logical steps for purification and troubleshooting.

G cluster_0 Purification Workflow Crude Crude Reaction Mixture Initial_Assess Assess Impurity Profile (TLC/HPLC) Crude->Initial_Assess Recrystallize Recrystallization Initial_Assess->Recrystallize  Major Impurities  Large Scale Chromatography Column Chromatography Initial_Assess->Chromatography Complex Mixture Small Scale Check_Purity1 Check Purity > 98%? Recrystallize->Check_Purity1 Check_Purity1->Chromatography No Pure_Product Pure Product Check_Purity1->Pure_Product Yes Check_Purity2 Check Purity > 98%? Chromatography->Check_Purity2 Check_Purity2->Pure_Product Yes Further_Purify Further Purification Needed Check_Purity2->Further_Purify No

Caption: General purification workflow for this compound.

G cluster_1 Column Chromatography Troubleshooting Problem Problem Observed Streaking Streaking / Tailing Problem->Streaking Poor_Sep Poor Separation Problem->Poor_Sep No_Elution No Elution Problem->No_Elution Sol_Streak Add Triethylamine (0.5%) to Eluent Streaking->Sol_Streak Sol_Sep Adjust Solvent Polarity (Use TLC for guidance) Poor_Sep->Sol_Sep Sol_Elute Increase Eluent Polarity (e.g., more Ethyl Acetate) No_Elution->Sol_Elute

Caption: Troubleshooting logic for common column chromatography issues.

Data & Protocols

Reference Data
PropertyValueSource
Molecular Formula C₈H₂BrCl₂FN₂[11]
Molecular Weight 295.92 g/mol [11]
Appearance White to brown solid powder[12]
Purity (Typical) ≥95% - >97%[11][12]
Storage Conditions Store at -20°C, sealed, away from moisture[11]

Table 1: Physicochemical properties of this compound.

Solvent SystemPolarityTypical Use
Hexane / Ethyl Acetate Low to MediumA versatile starting point for many quinazoline derivatives. The ratio is adjusted based on TLC results.
Dichloromethane / Methanol Medium to HighEffective for more polar impurities or products. A gradient from 0% to 10% methanol is common.
Toluene / Acetone Low to MediumAn alternative non-halogenated solvent system.
Ethanol / Water HighPrimarily used for recrystallization of polar compounds.
Isopropanol MediumCan be a good single solvent for recrystallization.

Table 2: Common solvent systems for the purification of quinazoline derivatives.[2]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline. The eluent system must be optimized beforehand using TLC. Aim for an Rf value of ~0.2-0.3 for the desired compound in the chosen solvent system.

  • Preparation of the Column:

    • Select a column of appropriate size (e.g., for 1 g of crude material, a 40 g silica column is a good start).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the column and use gentle air pressure or tapping to create a well-packed, uniform bed. Ensure no air bubbles are trapped.[10]

    • Add a thin layer of sand (~0.5 cm) on top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the column bed.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully pipette it onto the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle, steady air pressure to achieve a constant flow rate.

    • Collect fractions of a consistent volume (e.g., 10-15 mL).

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Protocol 2: Single-Solvent Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene). The ideal solvent will dissolve the compound when hot but show very low solubility when cold.[2]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent portion-wise, heating the mixture to a gentle boil with stirring.

    • Continue adding the hot solvent just until all the solid dissolves. Avoid adding a large excess.[2]

  • Hot Filtration (Optional):

    • If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration. Pre-heat a funnel with fluted filter paper and a receiving flask. Quickly pour the hot solution through the filter paper. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the purified crystals under vacuum to a constant weight.

References

Side products in 7-Bromo-2,4-dichloro-8-fluoroquinazoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 7-Bromo-2,4-dichloro-8-fluoroquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of its reactivity, minimize side product formation, and ensure the success of your synthetic endeavors.

Introduction: The Quinazoline Core in Drug Discovery

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including anticancer agents like Iressa (Gefitinib) and Tarceva (Erlotinib).[1] The specific compound, this compound, offers multiple reaction handles for constructing complex molecular architectures. The two chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr), but their reactivity is not equivalent. Understanding and controlling this differential reactivity is paramount to achieving desired synthetic outcomes and avoiding problematic side products.

Frequently Asked Questions (FAQs)

Q1: What is the relative reactivity of the two chlorine atoms on the this compound ring?

A1: The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position.[2][3] This regioselectivity is well-documented for the 2,4-dichloroquinazoline core. Nucleophilic attack preferentially occurs at C4 under mild conditions (e.g., room temperature or slightly elevated temperatures). Substitution at the C2 position typically requires harsher conditions, such as higher temperatures, stronger bases, or prolonged reaction times.[4][5]

Q2: Why is this compound so sensitive to moisture? What is the resulting side product?

A2: 2,4-Dichloroquinazoline derivatives are susceptible to hydrolysis in the presence of water.[6] Moisture, whether in solvents, reagents, or from atmospheric exposure, can lead to the formation of the corresponding 7-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione. This dione is often highly crystalline, poorly soluble in common organic solvents, and can be difficult to separate from the desired product if it forms in significant quantities. The synthesis of the dichloroquinazoline starting material itself involves the chlorination of this dione precursor, typically with POCl₃, so its presence can also indicate an incomplete initial chlorination.[1]

Q3: What are the generally recommended starting conditions for a selective C4-substitution reaction?

A3: For a selective reaction at the C4 position with an amine or alcohol nucleophile, typical conditions involve using a suitable organic solvent like tetrahydrofuran (THF), ethanol, or acetonitrile.[7] An organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often used to scavenge the HCl byproduct.[5][7] Reactions are commonly run at temperatures ranging from room temperature to around 80°C, depending on the nucleophilicity of the attacking species.[7]

Q4: Can I perform a one-pot disubstitution at both the C2 and C4 positions?

A4: While technically possible, one-pot disubstitutions with two different nucleophiles are challenging to perform selectively due to the large reactivity difference between the C2 and C4 positions. A more reliable and common approach is a stepwise substitution. First, the C4 position is selectively functionalized under mild conditions. After isolation and purification of the 2-chloro-4-substituted intermediate, the second nucleophile is introduced under more forcing conditions (e.g., higher temperature) to replace the chlorine at the C2 position.[4][5]

Troubleshooting Guide: Side Product Formation

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: My reaction to form a 4-substituted product is clean but incomplete, with significant starting material remaining.

  • Probable Cause A: Insufficient Nucleophilicity. The attacking amine, alcohol, or thiol may not be sufficiently reactive under the chosen conditions.

  • Solution A: If using a salt of the nucleophile (e.g., an amine HCl salt), ensure enough base is present to liberate the free nucleophile. For weakly nucleophilic species, consider using a stronger, non-nucleophilic base (e.g., NaH, K₂CO₃) to deprotonate it in situ before adding the quinazoline substrate.

  • Probable Cause B: Low Reaction Temperature. The activation energy for the substitution, even at the reactive C4 position, may not be overcome at room temperature, especially with hindered or electron-poor nucleophiles.

  • Solution B: Gradually increase the reaction temperature in 10-20°C increments (e.g., to 40°C, 60°C, or 80°C) while monitoring the reaction progress by TLC or LC-MS.

Problem 2: I am attempting a selective C4-substitution, but I am observing the formation of a significant amount of the 2,4-disubstituted product.

  • Probable Cause: Reaction Conditions are Too Harsh. Excessive temperature or prolonged reaction times can provide enough energy to overcome the higher activation barrier for substitution at the less reactive C2 position.[4]

  • Solution: Reduce the reaction temperature and shorten the reaction time. Monitor the reaction closely and stop it once the consumption of the starting material is complete. If the nucleophile is highly reactive, consider running the reaction at a lower temperature (e.g., 0°C to room temperature).

Problem 3: A significant amount of a white, insoluble precipitate has formed in my reaction, and my desired product yield is low. NMR analysis of the precipitate confirms it is 7-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione.

  • Probable Cause: Water Contamination. This is the classic hydrolysis side product. Moisture was likely introduced through wet solvents, reagents, or exposure to air.[6]

  • Solution:

    • Prevention: Always use anhydrous solvents. Dry amine reagents over KOH or another suitable drying agent. Run the reaction under an inert atmosphere (Nitrogen or Argon).

    • Purification: The high insolubility of the dione can sometimes be used for purification. Try dissolving the crude reaction mixture in a solvent like dichloromethane or ethyl acetate. The desired product should dissolve, leaving the dione as a solid that can be removed by filtration. See Protocol P2 for a detailed example.

Visualizing Reaction Pathways

The following diagram illustrates the primary reaction pathway for nucleophilic substitution and the formation of common side products.

G SM 7-Bromo-2,4-dichloro- 8-fluoroquinazoline Nuc1 Nucleophile 1 (NuH) Mild Conditions SM->Nuc1 Desired Path Water H₂O (Trace) SM->Water Contamination MonoSub Product: 2-Chloro-4-(Nu)-7-bromo- 8-fluoroquinazoline Nuc1->MonoSub Nuc2 Nucleophile 1 (NuH) Harsh Conditions DiSub Side Product: 2,4-Di-(Nu)-7-bromo- 8-fluoroquinazoline Nuc2->DiSub Hydrolysis Side Product: 7-Bromo-8-fluoroquinazoline- 2,4(1H,3H)-dione Water->Hydrolysis MonoSub->Nuc2 Over-reaction

Caption: Reaction pathways for this compound.

Troubleshooting Flowchart

Use this flowchart to diagnose common issues encountered during your reactions.

Troubleshooting Start Analyze Crude Reaction Mixture (TLC, LC-MS) P1 Problem: Incomplete Reaction Start->P1 P2 Problem: Disubstituted Product Observed Start->P2 P3 Problem: Insoluble Precipitate Start->P3 C1 Cause: Low Reactivity / Temp P1->C1 C2 Cause: Conditions Too Harsh P2->C2 C3 Cause: Moisture Contamination P3->C3 S1 Solution: Increase Temperature Use Stronger Base C1->S1 S2 Solution: Lower Temperature Reduce Reaction Time C2->S2 S3 Solution: Use Anhydrous Solvents Run Under Inert Atmosphere C3->S3

Caption: Troubleshooting flowchart for common reaction issues.

Experimental Protocols

Protocol P1: General Procedure for Selective C4-Amination

This protocol provides a standard method for the regioselective substitution of the C4-chloro group.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent and Reagents: Add anhydrous THF (or another suitable dry solvent, approx. 0.1 M concentration) via syringe. Add the amine nucleophile (1.1 eq) followed by diisopropylethylamine (DIPEA, 1.5 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS every 1-2 hours. If the reaction is sluggish, gently heat the mixture to 40-50°C.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography or recrystallization to yield the 2-chloro-4-amino-7-bromo-8-fluoroquinazoline product.

Protocol P2: Purification Strategy to Remove Hydrolysis Byproduct

This procedure is effective when the desired product has good solubility in solvents where the quinazoline-dione is poorly soluble.

  • Concentration: After the reaction workup, concentrate the crude material to a solid or oil.

  • Trituration: Add a minimal amount of a solvent such as diethyl ether or a mixture of hexane/ethyl acetate. Stir or sonicate the suspension vigorously. The desired product should dissolve while the 7-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione remains as a solid.

  • Filtration: Filter the mixture, collecting the filtrate. Wash the solid precipitate with a small amount of the cold trituration solvent to recover any remaining product.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the purified product, now free of the hydrolysis byproduct.

Comparative Reaction Conditions

The following table summarizes typical conditions required for selective C4 substitution versus subsequent C2 substitution, based on general principles for 2,4-dichloroquinazolines.[4][5][7]

ParameterC4-Selective SubstitutionC2-Substitution (on C4-Substituted Intermediate)
Temperature 0°C to 80°C80°C to Reflux (e.g., >100°C)
Reaction Time 1 - 12 hours6 - 24 hours
Base Mild (Et₃N, DIPEA)Often requires stronger base or higher excess
Solvent THF, EtOH, CH₃CNHigher boiling point solvents (e.g., Dioxane, DMF)
Outcome High regioselectivity for C4Substitution at the less reactive C2 position

References

Technical Support Center: Synthesis of 7-Bromo-2,4-dichloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-2,4-dichloro-8-fluoroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your synthetic route and improve yields.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low Overall Yield of this compound

Question: My multi-step synthesis of this compound is resulting in a very low overall yield. What are the most likely causes and how can I improve it?

Answer: A low overall yield in a multi-step synthesis is often due to suboptimal conditions or inefficiencies in one or more key steps. The synthesis of this compound typically proceeds through the formation of a quinazolinone intermediate followed by chlorination. Let's break down the potential problem areas.

Step 1: Formation of 7-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione (The Quinazolinone Intermediate)

The initial step generally involves the cyclization of a substituted anthranilic acid derivative. In this case, the likely starting material would be 2-amino-3-bromo-6-fluorobenzoic acid.

Potential Causes for Low Yield:

  • Poor Quality Starting Material: The purity of your 2-amino-3-bromo-6-fluorobenzoic acid is critical. Impurities can interfere with the cyclization reaction.

  • Inefficient Cyclization: The reaction of the anthranilic acid with a nitrogen source (like urea or sodium cyanate) to form the quinazolinone ring may be incomplete.[1] This can be due to incorrect reaction temperature, time, or pH.

  • Side Reactions: Competing side reactions can consume your starting material or intermediate. For instance, decarboxylation of the anthranilic acid can occur at high temperatures.

Solutions & Optimization Strategies:

Parameter Recommendation Scientific Rationale
Starting Material Purity Confirm the purity of 2-amino-3-bromo-6-fluorobenzoic acid by NMR and melting point analysis. If necessary, recrystallize the starting material.Impurities can act as catalysts for side reactions or inhibit the desired cyclization.
Cyclization Conditions When using sodium cyanate, ensure the reaction is carried out under acidic conditions (e.g., in acetic acid) to generate cyanic acid in situ.[1] If using urea, ensure the fusion temperature is reached and maintained consistently.Proper reaction conditions are crucial for efficient cyclization. Acid catalysis protonates the carbonyl group, making it more electrophilic for nucleophilic attack by the amino group.
Reaction Monitoring Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation byproducts.Over- or under-running the reaction can significantly impact yield.
Step 2: Dichlorination of 7-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione

This step involves the conversion of the quinazolinone to the final product using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][3]

Potential Causes for Low Yield:

  • Incomplete Reaction: The conversion of the hydroxyl groups of the quinazolinone to chloro groups may be incomplete. This can be due to insufficient chlorinating agent, low reaction temperature, or short reaction time.

  • Hydrolysis: The dichloroquinazoline product is susceptible to hydrolysis back to the quinazolinone, especially during workup.[3]

  • Formation of Byproducts: At high temperatures, POCl₃ can lead to the formation of phosphorylated intermediates and other side products.[2]

Solutions & Optimization Strategies:

Parameter Recommendation Scientific Rationale
Chlorinating Agent Use an excess of POCl₃ (at least 2-3 equivalents, often used as the solvent). The addition of a catalytic amount of a tertiary amine like N,N-diethylaniline can accelerate the reaction.[1]A sufficient excess of the chlorinating agent drives the reaction to completion. The tertiary amine acts as a base to facilitate the formation of the reactive chlorophosphonium intermediate.[2]
Reaction Temperature & Time Refluxing the reaction mixture is common.[1] Monitor the reaction by TLC to determine the point of completion. A typical reaction time is several hours.[3]Higher temperatures provide the necessary activation energy for the chlorination reaction. However, prolonged heating can lead to decomposition.
Workup Procedure After the reaction, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution.[3] Maintain a low temperature throughout the quenching process.This neutralizes the acidic byproducts of the reaction and minimizes the hydrolysis of the dichloro product.
Purification The crude product should be purified promptly, for example, by recrystallization from a suitable solvent like acetone, to remove any remaining starting material or byproducts.[1]Purification is essential to obtain a high-purity final product and prevent degradation over time.
Issue 2: Formation of an Inseparable Impurity

Question: I am observing a significant impurity in my final product that is difficult to remove by standard purification techniques. What could this be and how can I prevent its formation?

Answer: The formation of persistent impurities often points to a specific side reaction that is occurring under your current experimental conditions.

Potential Impurities and Their Origins:

  • Monochloro-substituted Quinazolinone: If the chlorination reaction is incomplete, you may have a mixture of the desired dichloro product and a monochloro intermediate.

  • Phosphorylated Intermediates: As identified in studies on the chlorination of quinazolones, (N)- and (O)-phosphorylated intermediates can form.[2] While these typically convert to the chloroquinazoline upon heating, some may persist if the reaction is not driven to completion.[2]

  • Dimerization Products: Under certain conditions, particularly if the initial phosphorylation is not well-controlled, pseudodimers can form from the reaction between a phosphorylated intermediate and an unreacted quinazolinone molecule.[2]

Prevention and Mitigation Strategies:

  • Temperature Control during Chlorination: A two-stage temperature approach can be beneficial. An initial, lower temperature (e.g., < 25 °C) during the addition of POCl₃ can favor the formation of the desired phosphorylated intermediates while suppressing dimer formation, especially if a base is present.[2] The temperature can then be raised (e.g., 70-90 °C) to drive the conversion to the final dichloro product.[2]

  • Use of Additives: The presence of a tertiary amine base during the initial phase of the chlorination can help to suppress the formation of pseudodimers.[2]

  • Thorough Monitoring: Careful monitoring of the reaction by techniques like ¹H, ³¹P, and ¹⁹F NMR can help to identify the formation of these intermediates and byproducts, allowing for real-time optimization of the reaction conditions.[2]

  • Alternative Chlorinating Agents: While POCl₃ is common, other chlorinating agents like thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF), or oxalyl chloride with catalytic DMF, can also be employed for the chlorination of 4(3H)-quinazolinones.[4] These alternatives may offer different selectivity and byproduct profiles.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis, highlighting critical control points.

SynthesisWorkflow cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: Dichlorination A 2-Amino-3-bromo-6-fluorobenzoic Acid D 7-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione A->D Reacts with B Cyclization Reagent (e.g., NaOCN, Urea) B->D C Reaction Conditions (Solvent, Temp, pH) C->D E Quinazolinone Intermediate D->E Purification & Characterization H This compound E->H Reacts with F Chlorinating Agent (e.g., POCl3) F->H G Reaction Conditions (Temp, Time, Catalyst) G->H I Final Product H->I Workup & Purification

Caption: A generalized workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the most critical step in this synthesis for maximizing yield?

A1: While every step is important, the dichlorination of the 7-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione intermediate is often the most critical and challenging step. This is due to the harsh reagents used and the potential for side reactions and product hydrolysis. Careful control of temperature, reaction time, and the workup procedure are paramount for achieving a high yield in this step.

Q2: Are there any "green chemistry" approaches to this synthesis?

A2: While traditional methods often employ harsh reagents and solvents, there is a growing interest in developing more environmentally friendly synthetic routes for quinazolines and quinazolinones.[5] Some strategies include the use of microwave-assisted synthesis to reduce reaction times and energy consumption, and the exploration of solvent-free reaction conditions or the use of greener solvents.[6][7] For the chlorination step, investigating solid-supported reagents could also be a greener alternative to using large excesses of POCl₃.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used to confirm the structure and purity of this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will provide detailed information about the chemical structure and the successful incorporation of all substituents.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product.

  • Melting Point Analysis: A sharp melting point is indicative of a pure compound.

Q4: What are the key safety precautions to take during this synthesis?

A4: This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Phosphorus oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Thionyl chloride (SOCl₂): Similar to POCl₃, thionyl chloride is corrosive and toxic. It also reacts with water to release toxic gases.

  • General Precautions: Always wear appropriate PPE. Ensure that all glassware is dry before use, especially when working with water-reactive reagents. Have appropriate quenching materials and emergency procedures in place.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues.

Troubleshooting cluster_step1_troubleshooting Troubleshooting Step 1 cluster_step2_troubleshooting Troubleshooting Step 2 Start Low Yield or Impurity Issue CheckStep Which step is problematic? Start->CheckStep Step1 Step 1: Quinazolinone Formation CheckStep->Step1 Cyclization Step2 Step 2: Dichlorination CheckStep->Step2 Chlorination Purity Check Starting Material Purity Step1->Purity Reagent Ensure Excess Chlorinating Agent Step2->Reagent Conditions1 Optimize Cyclization Conditions (Temp, Time, pH) Purity->Conditions1 Monitor1 Monitor Reaction by TLC Conditions1->Monitor1 TempControl Implement Two-Stage Temperature Control Reagent->TempControl Workup Optimize Quenching and Workup TempControl->Workup Monitor2 Monitor Reaction by TLC/NMR Workup->Monitor2

Caption: A decision tree for troubleshooting the synthesis of this compound.

III. References

  • Roberts, C., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed. --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis. BenchChem.

  • Facile Synthesis of 12-Ketoquino[2,1-b]Quinazolines via the Vilsmeier–Haack Reaction of 6-Nitro-2-Methyl-3-Aryl-4(3H)Quinazolones. (n.d.). Taylor & Francis Online.

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). MDPI. --INVALID-LINK--

  • Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. (n.d.). PubMed.

  • Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid[8]. (n.d.). ResearchGate.

  • Chlorination of 4(3H)-quinazolinone derivatives 56. (n.d.). ResearchGate.

  • Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. (n.d.). ResearchGate.

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). ResearchGate. --INVALID-LINK--

  • Synthesis of quinazolines from 2-aminobenzo-phenones and phenacyl azides. (n.d.). ResearchGate.

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies.

  • Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. (n.d.). RSC Publishing.

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (n.d.). International Journal of Chemical Studies.

  • Synthesis routes of 2-Amino-3-fluorobenzoic acid. (n.d.). BenchChem.

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar.

  • Preparation method of 2-bromo-6-fluorobenzoic acid. (n.d.). Google Patents.

  • Preparation method of 2-bromo-6-fluorobenzoic acid. (n.d.). Google Patents.

  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure.

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). MDPI.

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). PMC.

  • Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

  • Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5. (2024). Smolecule.

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). PMC.

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). MDPI.

  • 7-bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline. (n.d.). Appretech Scientific Limited.

  • Synthesis of quinazolines. (n.d.). Organic Chemistry Portal.

  • 2,4-Dichloro-7-fluoroquinazoline. (n.d.). PMC - NIH. --INVALID-LINK--

  • 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline. (n.d.). Sigma-Aldrich.

  • 7-bromo-2,4-dichloroquinazoline 97%. (n.d.). Advanced ChemBlocks.

  • 7-bromo-2,4-dichloro-8-fluoro-6-iodo-quinazoline. (n.d.). Advanced ChemBlocks.

  • Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach | Request PDF. (n.d.). ResearchGate.

  • An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline. (n.d.). BenchChem.

  • This compound. (n.d.). ChemScene.

  • The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. (n.d.). BenchChem.

  • 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline. (n.d.). Abound.

  • 7-Bromo-2,4-dichloro-6-fluoroquinazoline. (n.d.). PubChem.

  • 8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3 Purity >97.0% (HPLC). (n.d.). Ruifu Chemical.

  • 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline. (n.d.). BLDpharm.

  • 7-Bromo-2-chloro-6-fluoroquinazoline. (n.d.). ChemScene.

  • A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripiprazole. (n.d.). Google Patents.

  • Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. (n.d.). BenchChem.

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). PubMed.

  • Application Notes and Protocols: 7-Bromo-4-hydroxy-2-phenylquinoline in Organic Synthesis. (n.d.). BenchChem.

References

Overcoming poor reactivity of 7-Bromo-2,4-dichloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Bromo-2,4-dichloro-8-fluoroquinazoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to incorporate this versatile but challenging building block into their synthetic programs. We will move beyond simple protocols to explain the underlying chemical principles governing its reactivity, providing you with the expert insights needed to troubleshoot and optimize your reactions.

Introduction: A Privileged Scaffold with Complex Reactivity

The quinazoline core is a well-established privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The title compound, this compound, offers three distinct and orthogonally reactive sites for functionalization: the C4-Cl, C2-Cl, and C7-Br positions. This multi-functional handle design allows for the rapid generation of molecular diversity.

However, this very complexity is the source of its "poor reactivity," which is more accurately described as a challenge in chemoselectivity . The key to success lies not in forcing a reaction, but in understanding the intrinsic reactivity hierarchy of the molecule and leveraging it to achieve the desired transformation. The potent electron-withdrawing effect of the 8-fluoro substituent further modulates the electronic landscape of the heterocycle, amplifying the inherent reactivity differences between the positions.

This guide will provide a framework for predicting and controlling reaction outcomes for the most common transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Part 1: Understanding the Inherent Reactivity Profile

The three halogenated positions on the quinazoline core exhibit a distinct and predictable order of reactivity that depends on the reaction class. Understanding this hierarchy is the first step in designing a successful synthetic strategy.

Reactivity Hierarchy Diagram

The following diagram illustrates the general reactivity order for the two major classes of reactions.

G cluster_0 Reactivity Profile of this compound C4 C4-Cl (Most Activated for SNAr) C2 C2-Cl (Least Activated) C4->C2 SₙAr Reactivity C4->C2 Pd-Coupling Reactivity (General Trend) C7 C7-Br (Most Activated for Pd-Coupling) C7->C4 Pd-Coupling Reactivity (General Trend)

Caption: General reactivity hierarchy for different positions on the quinazoline core.

Causality Behind the Reactivity Profile:
  • C4-Cl (Nucleophilic Aromatic Substitution): The C4 position is the most electrophilic and thus the most reactive towards nucleophilic attack. This is a well-documented phenomenon in 2,4-dichloroquinazoline systems.[3][4] The carbon at C4 is positioned between two nitrogen atoms in the pyrimidine ring, but its LUMO (Lowest Unoccupied Molecular Orbital) coefficient is higher than C2, making it more susceptible to nucleophilic attack.[3] The reaction proceeds via a stable Meisenheimer-like intermediate, and the subsequent loss of the chloride ion is rapid. The 8-fluoro group further enhances this electrophilicity through a strong -I effect.

  • C7-Br (Palladium-Catalyzed Cross-Coupling): In palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the rate-determining step is typically the oxidative addition of the catalyst into the carbon-halogen bond.[5] The C-Br bond (bond dissociation energy ~71 kcal/mol) is significantly weaker than the C-Cl bond (~84 kcal/mol), making it the kinetically favored site for oxidative addition. Therefore, under standard cross-coupling conditions, the C7-Br position is expected to react selectively.

  • C2-Cl (The Most Inert Position): The C2 position is flanked by two nitrogen atoms, which might suggest high electrophilicity. However, it is generally less reactive than C4 in SNAr reactions.[6] Substitution at C2 often requires more forcing conditions, such as higher temperatures or the use of microwave irradiation.[4][6] In cross-coupling, while it can react, it requires more specialized catalysts and conditions compared to the C7-Br bond.[7]

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the functionalization of this compound in a question-and-answer format.

Nucleophilic Aromatic Substitution (SNAr)

This is the most common method for introducing amines, alcohols, or thiols onto the quinazoline scaffold.

Q1: I am trying to perform a double substitution with an amine, but the reaction stops after adding only one equivalent. Why is my C2-Cl bond unreactive?

A1: This is the expected outcome and demonstrates the principle of regioselectivity. The C4 position is vastly more reactive towards nucleophiles than the C2 position.[4][8] Once the first nucleophile has added to C4, the electron-donating character of the new substituent (e.g., an amino group) further deactivates the ring towards subsequent nucleophilic attack, making the C2-Cl bond even less reactive.

  • Troubleshooting Action: To achieve substitution at the C2 position, you must employ more forcing conditions after the C4 position has been functionalized.

    • Increase Temperature: Refluxing in higher boiling point solvents like isopropanol, n-butanol, or 1,4-dioxane is often necessary.

    • Microwave Irradiation: This is a highly effective method for driving the more difficult C2 substitution to completion in shorter timeframes.

    • Stronger Base/Nucleophile: While often not ideal, using a stronger, less hindered nucleophile or a non-nucleophilic base like NaH to deprotonate the nucleophile first can sometimes improve conversion.

Q2: My reaction is messy, and I'm seeing decomposition of my starting material under basic conditions. What can I do?

A2: The highly electron-deficient nature of the quinazoline ring makes it susceptible to degradation under harsh basic conditions, especially at elevated temperatures.

  • Troubleshooting Action:

    • Use a Milder Base: Switch from strong bases like NaOH or KOtBu to milder inorganic bases like K₂CO₃, Cs₂CO₃, or an organic base like DIPEA (N,N-Diisopropylethylamine).

    • Lower the Temperature: If possible, run the reaction at a lower temperature for a longer period. For the highly reactive C4 position, reactions can often be performed at room temperature or slightly above.

    • Solvent Choice: Ensure your solvent is anhydrous and de-gassed. Protic solvents like ethanol can sometimes participate in the reaction, leading to ethoxy-substituted byproducts.

Recommended Starting Protocol: Selective SNAr at C4

This protocol provides a reliable starting point for the selective substitution of the C4-chloro group with a primary or secondary amine.

Parameter Recommendation Rationale
Starting Material This compound (1.0 eq)-
Nucleophile Amine (1.1 - 1.2 eq)A slight excess ensures complete consumption of the starting material.
Solvent Isopropanol (IPA) or Acetonitrile (MeCN)Good balance of solubility and boiling point for C4 substitution.
Base DIPEA (2.0 eq) or K₂CO₃ (2.0 eq)DIPEA is a non-nucleophilic organic base; K₂CO₃ is a mild inorganic base.
Temperature 60-80 °CSufficient to drive C4 substitution without forcing C2 reaction.
Time 4-12 hoursMonitor by TLC or LC-MS.
Work-up Cool to RT, dilute with water, extract with EtOAc or DCM.Standard aqueous work-up to remove base and salts.
Palladium-Catalyzed Cross-Coupling Reactions

These reactions, including Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation), are essential for elaborating the quinazoline core.[9][10]

Q3: I want to perform a Suzuki coupling. Which position will react first: the C7-Bromo or one of the C-Chloro positions?

A3: The C7-Bromo position is the primary site of reactivity. The mechanism of palladium-catalyzed cross-coupling relies on the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The C-Br bond is weaker and thus kinetically favored for this step over the stronger C-Cl bonds.[7] While there are instances in heterocyclic chemistry where a highly activated C-Cl bond can react preferentially, the general and expected order of reactivity (I > Br > OTf > Cl) holds true in most cases.[11] You can confidently target the C7-Br bond for selective functionalization while leaving the two chloro groups untouched.

Q4: My Buchwald-Hartwig amination at C7 is sluggish, and I'm getting low yields. What are the common failure points?

A4: Low yields in Buchwald-Hartwig aminations can often be traced back to the catalyst system (palladium precursor and ligand), the base, or the reaction conditions.[12]

  • Troubleshooting Action:

    • Catalyst/Ligand Choice: The quinazoline nitrogens can coordinate to the palladium center, potentially inhibiting catalysis. Using bulky, electron-rich phosphine ligands helps to create a more active and stable catalyst. For C-N coupling, ligands like XPhos, RuPhos, or BrettPhos are often superior to simpler ones like PPh₃.[13] Consider using a pre-formed catalyst complex (e.g., XPhos Pd G3) for improved reliability.

    • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are required. Sodium or Lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or alkali metal tert-butoxides (NaOtBu, KOtBu) are standard choices.[9] Carbonate bases are generally not strong enough for C-N coupling.

    • Solvent: Anhydrous, aprotic polar solvents like 1,4-Dioxane or Toluene are preferred.

    • Degassing: These reactions are highly sensitive to oxygen. Ensure your solvent and reaction mixture are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes).

Recommended Starting Protocol: Selective Suzuki-Miyaura Coupling at C7

This protocol provides a robust starting point for coupling aryl or heteroaryl boronic acids at the C7 position.

Parameter Recommendation Rationale
Starting Material This compound (1.0 eq)-
Coupling Partner Boronic Acid or Ester (1.2 - 1.5 eq)Excess drives the reaction to completion.
Catalyst Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%)Reliable and commercially available catalysts for Suzuki reactions.[7]
Base 2M aq. K₂CO₃ or Cs₂CO₃ (3.0 eq)Essential for activating the boronic acid for transmetalation.[10]
Solvent 1,4-Dioxane / H₂O (4:1 mixture)Common solvent system that facilitates dissolution of both organic and inorganic reagents.
Temperature 80-100 °CStandard temperature range for Suzuki couplings.
Time 6-18 hoursMonitor by TLC or LC-MS.
Work-up Cool to RT, dilute with water, extract with EtOAc, filter through Celite if needed.Standard work-up. Filtering through a pad of Celite can help remove palladium residues.

Part 3: Strategic Synthesis & Workflow

The orthogonal reactivity of the three halogen positions allows for a stepwise, controlled functionalization to build complex molecules. The following workflow illustrates a logical synthetic sequence.

Stepwise Functionalization Workflow

G start This compound step1 Step 1: Selective SₙAr at C4 start->step1 R¹-NH₂, DIPEA rt to 80°C prod1 Intermediate 1 (C4-Substituted) step1->prod1 step2 Step 2: Selective Suzuki at C7 prod1->step2 R²-B(OH)₂, Pd(dppf)Cl₂ K₂CO₃, 100°C prod2 Intermediate 2 (C4, C7-Disubstituted) step2->prod2 step3 Step 3: SₙAr / Coupling at C2 prod2->step3 R³-NH₂, High Temp or Microwave final Final Trisubstituted Product step3->final

Caption: A logical workflow for the sequential, selective functionalization of the quinazoline scaffold.

This strategic approach, which addresses the most reactive sites first under the mildest conditions, is the most reliable path to complex, trisubstituted quinazoline derivatives. By understanding the principles outlined in this guide, you can unlock the full synthetic potential of this valuable chemical building block.

References

Technical Support Center: Regioselectivity in 7-Bromo-2,4-dichloro-8-fluoroquinazoline Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for substitutions on 7-Bromo-2,4-dichloro-8-fluoroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective nucleophilic aromatic substitution (SNAr) on this highly functionalized heterocyclic core. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your experiments.

Introduction: The Challenge of Regioselectivity

The this compound scaffold presents a unique challenge in synthetic chemistry. The presence of multiple halogen substituents at the C2, C4, and C7 positions, combined with the strong activating effect of the C8-fluoro group, creates a competitive environment for nucleophilic attack. While the C4 position is generally the most activated site in 2,4-dichloroquinazolines, the potent inductive effect of the C8-fluoro group significantly influences the electrophilicity of the adjacent C7 position. This guide will help you understand and control the factors governing regioselectivity in your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with a primary amine is yielding a mixture of products, with substitution occurring at both C4 and C7. How can I favor substitution at the C4 position?

A1: This is a common issue arising from the competing electrophilicities of the C4 and C7 positions. The C4 position is inherently more reactive in 2,4-dichloroquinazolines due to the "α-nitrogen effect"[1][2]. However, the C8-fluoro group strongly activates the C7 position via a powerful inductive (-I) effect, making it more susceptible to nucleophilic attack than in quinazolines lacking this substituent.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Nucleophilic aromatic substitution is often kinetically controlled. The reaction at the more electrophilic C4 position generally has a lower activation energy. By lowering the temperature (e.g., from room temperature to 0 °C or -20 °C), you can favor the kinetically preferred C4-substituted product.[3]

  • Use a Less Reactive Nucleophile: Highly reactive nucleophiles may not differentiate as effectively between the two sites. If possible, consider using a less nucleophilic amine or protecting the amine to reduce its reactivity.

  • Solvent Choice: The choice of solvent can influence regioselectivity. Protic solvents can solvate the nucleophile, potentially modulating its reactivity. Aprotic polar solvents like DMF or DMSO are common but consider exploring less polar options like THF or dioxane to see if selectivity is enhanced.

Experimental Protocol for Favoring C4 Substitution:

  • Dissolve this compound (1 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add your primary amine (1.1 eq.) dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • If the reaction is sluggish, allow it to slowly warm to room temperature, but avoid heating if C7 substitution becomes significant.

Q2: I am observing substitution at C2, either as a side product or the main product. Why is this happening and how can I prevent it?

A2: Substitution at the C2 position is generally less favorable than at C4 in 2,4-dichloroquinazolines.[4][5][6][7][8] However, under forcing conditions, such as elevated temperatures or with very strong nucleophiles, substitution at C2 can occur, especially after the C4 position has already reacted.

Troubleshooting Steps:

  • Strict Temperature Control: As with C7 substitution, high temperatures can lead to the formation of the thermodynamically more stable, but kinetically slower-forming, C2-substituted product. Maintain the lowest possible temperature that allows for the desired C4 substitution to proceed.

  • Stoichiometry of the Nucleophile: Using a large excess of the nucleophile can drive the reaction towards di-substitution, with the second substitution occurring at C2. Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the nucleophile for mono-substitution at C4.

  • Reaction Time: Prolonged reaction times, even at lower temperatures, can lead to the accumulation of the C2-substituted product. Monitor the reaction closely and quench it as soon as the starting material is consumed to the desired extent.

G start Reaction Mixture Shows C2 Substituted Product q1 Is the reaction temperature elevated? start->q1 s1 Reduce temperature. Maintain lowest effective T. q1->s1 Yes q2 Is there an excess of nucleophile? q1->q2 No s1->q2 s2 Use 1.05-1.2 eq. of nucleophile. q2->s2 Yes q3 Is the reaction time prolonged? q2->q3 No s2->q3 s3 Monitor reaction closely. Quench upon completion. q3->s3 Yes end Selective C4 Substitution q3->end No s3->end

Caption: Decision workflow for troubleshooting C2 substitution.

Q3: I want to achieve selective substitution at the C7-bromo position. Is this feasible via SNAr, and what conditions would favor this outcome?

A3: Achieving selective SNAr at the C7-bromo position in the presence of a C4-chloro is challenging due to the high intrinsic reactivity of the C4 position. However, it may be possible under certain conditions, or an alternative synthetic strategy might be necessary. The strong electron-withdrawing effect of the ortho C8-fluoro group is crucial for activating the C7 position.

Strategies to Favor C7 Substitution:

  • Thermodynamic Control: It is possible that the C7-substituted product is thermodynamically more stable than the C4-substituted isomer. Running the reaction at higher temperatures for an extended period with a base that can facilitate equilibration (e.g., by reversible protonation/deprotonation of the nucleophile) might favor the thermodynamic product. This approach requires careful experimentation and analysis.[3][9]

  • Steric Hindrance: A bulky nucleophile might show some preference for the less sterically hindered C7 position, although this effect may be minimal.

  • Alternative Synthetic Routes: For reliable and selective C7 functionalization, consider a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination. The C-Br bond is generally more reactive than the C-Cl bond in such catalytic cycles, allowing for selective substitution at C7.[4][10][11][12]

Experimental Protocol for Palladium-Catalyzed C7 Amination (Buchwald-Hartwig):

  • To a reaction vessel, add this compound (1 eq.), your amine (1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 4-10 mol%), and a base (e.g., Cs2CO3 or K3PO4, 2 eq.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, filter off the solids, and purify the product by column chromatography.

Q4: The fluorine at C8 is being displaced instead of the other halogens. Why would this happen?

A4: The displacement of an aryl fluoride in SNAr reactions is well-documented and often faster than the displacement of other halogens (F > Cl > Br > I).[1][10][13] This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing nature of fluorine, making the attached carbon more electrophilic.[13] While the C4-chloro is generally the most labile group in this specific quinazoline, under certain conditions, particularly with hard nucleophiles and in polar aprotic solvents, displacement of the activating C8-fluoro group can be observed.

Troubleshooting Steps:

  • Use Softer Nucleophiles: Softer nucleophiles (e.g., thiols) are more likely to attack at the positions with softer leaving groups (Cl or Br).

  • Modify the Solvent: The solvent can influence the hardness/softness of the nucleophile and the stability of the intermediates. Consider less polar solvents.

  • Protecting Groups: If the nucleophile has multiple reactive sites, consider using protecting groups to prevent unwanted side reactions.

Summary of Regioselectivity Factors

PositionLeaving GroupActivating FactorsDeactivating/Steric FactorsGeneral Reactivity
C4 Chloroα-Nitrogen, Pyrimidine Ring-Highest
C2 ChloroPyrimidine RingLess activated than C4Moderate (requires forcing conditions)
C7 Bromoortho-Fluoro (strong -I effect)-Variable (competitive with C4)
C8 Fluoro--Low (can be displaced by hard nucleophiles)

G C4 C4-Cl C7 C7-Br C4->C7 Generally More Reactive C2 C2-Cl C7->C2 Generally More Reactive C8 C8-F C2->C8 Generally More Reactive

Caption: General order of reactivity for SNAr on the scaffold.

References

Preventing decomposition of 7-Bromo-2,4-dichloro-8-fluoroquinazoline during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule's Reactivity

7-Bromo-2,4-dichloro-8-fluoroquinazoline is a highly functionalized heterocyclic compound, offering multiple reaction sites for the synthesis of complex molecules. However, its rich electrochemistry also presents stability challenges. The quinazoline core is substituted with three different halogens: a bromine atom at position 7, two chlorine atoms at positions 2 and 4, and a fluorine atom at position 8. This polyhalogenated nature, combined with the electron-withdrawing properties of the quinazoline ring system, makes the molecule susceptible to specific degradation pathways.

The most prominent feature dictating its reactivity is the pronounced electrophilicity of the C4-carbon, making the attached chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. While this is often the desired reaction pathway, it can also be a source of decomposition if not carefully controlled.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark, and I'm seeing multiple spots on my TLC. What's happening?

A dark reaction mixture and multiple TLC spots are classic indicators of decomposition. For this compound, this could be due to several factors, including:

  • Hydrolysis: The chloro groups, particularly at the C4 position, are susceptible to hydrolysis by residual water in your solvents or reagents. This can lead to the formation of quinazolinone byproducts.

  • Dehalogenation: The bromo group at C7 can be susceptible to reductive dehalogenation, especially in the presence of certain catalysts (like Palladium) and hydrogen sources.

  • Reaction with Solvents: Some solvents, especially nucleophilic ones like methanol or ethanol, can react with the molecule, particularly at elevated temperatures.

Q2: I'm trying to perform a nucleophilic substitution at the C4 position, but I'm getting low yields and a complex mixture of products. What am I doing wrong?

Low yields in SNAr reactions with this substrate often stem from:

  • Suboptimal Temperature: While heat is often required to drive the reaction, excessive temperatures can promote side reactions and decomposition. A temperature screen is highly recommended to find the optimal balance.

  • Inappropriate Base: The choice of base is critical. Strong, nucleophilic bases can compete with your desired nucleophile, leading to unwanted byproducts. Non-nucleophilic bases are generally preferred.

  • Presence of Water: As mentioned, water can lead to hydrolysis of the starting material and product, reducing your yield.

Q3: How should I store this compound?

To ensure long-term stability, it should be stored in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, keeping it in a freezer at or below -20°C under an inert atmosphere (like argon or nitrogen) is recommended.

Troubleshooting Guide: Common Problems and Solutions

This section provides a more detailed approach to troubleshooting common issues encountered during reactions with this compound.

Issue 1: Suspected Hydrolysis of Chloro-Substituents

Symptoms:

  • Formation of a precipitate that is insoluble in your organic solvent.

  • Appearance of new, more polar spots on TLC.

  • Mass spectrometry data showing the loss of one or two chlorine atoms and the addition of a hydroxyl group (M-Cl+OH).

Root Causes:

  • Wet Solvents or Reagents: The most common cause is the presence of water in the reaction mixture.

  • Atmospheric Moisture: Reactions run in open flasks or with inadequate protection from the atmosphere can absorb moisture.

  • Aqueous Workup: While often necessary, prolonged exposure to aqueous conditions during workup can lead to hydrolysis.

Preventative Measures & Solutions:

Parameter Recommendation Causality
Solvents Use anhydrous solvents. Consider passing them through a column of activated alumina or molecular sieves before use.Minimizes the primary source of water that can act as a nucleophile.
Reagents Ensure all reagents, especially bases and nucleophiles, are anhydrous.Prevents the introduction of water into the reaction.
Atmosphere Run the reaction under an inert atmosphere of nitrogen or argon.[1][2]Excludes atmospheric moisture from the reaction vessel.
Workup If possible, use a non-aqueous workup. If an aqueous workup is necessary, keep the exposure time to a minimum and consider working at lower temperatures.Reduces the contact time with water, thereby minimizing hydrolysis.

Experimental Protocol: Setting up a Reaction under Inert Atmosphere

  • Glassware Preparation: Oven-dry all glassware at 120°C for at least 4 hours, or flame-dry under vacuum immediately before use.[1]

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of nitrogen or argon.

  • Solvent and Reagent Addition: Add anhydrous solvents and reagents via syringe through a rubber septum.

  • Reaction: Maintain a positive pressure of inert gas throughout the reaction, for example, by using a balloon filled with nitrogen or argon.[1][2]

Issue 2: Unwanted Dehalogenation (Loss of Bromine)

Symptoms:

  • Mass spectrometry data indicating the loss of a bromine atom (M-Br+H).

  • NMR analysis showing the appearance of a new aromatic proton signal where the bromine was expected.

Root Causes:

  • Reductive Conditions: Certain reaction conditions can inadvertently lead to the reduction of the C-Br bond. This is particularly common in reactions involving palladium catalysts and a hydrogen source (e.g., catalytic hydrogenation).

  • Radical Reactions: Some reaction conditions can generate radicals that can lead to dehalogenation.

Preventative Measures & Solutions:

Parameter Recommendation Causality
Catalyst Choice If a metal catalyst is required, screen for catalysts that are less prone to promoting dehalogenation. In some cases, catalyst-free conditions may be possible.Avoids a common pathway for reductive dehalogenation.
Hydrogen Source Avoid using molecular hydrogen (H₂) or other potent hydrogen donors if dehalogenation is a concern.Eliminates a key reagent for reductive dehalogenation.
Radical Inhibitors If a radical mechanism is suspected, the addition of a radical inhibitor (e.g., BHT) could be beneficial, although this may also inhibit the desired reaction.Quenches radical species that can lead to dehalogenation.
Issue 3: Low Regioselectivity in Nucleophilic Substitution

Symptoms:

  • Formation of multiple products where the nucleophile has substituted at both the C2 and C4 positions.

  • Complex NMR spectra that are difficult to interpret.

Root Causes:

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can lead to the substitution of the less reactive C2-chloro group after the C4-chloro group has reacted.

  • Strongly Nucleophilic Reagents: Highly reactive nucleophiles may not be as selective for the C4 position.

Preventative Measures & Solutions:

Parameter Recommendation Causality
Temperature Control Start with a lower reaction temperature (e.g., room temperature or slightly elevated) and slowly increase it while monitoring the reaction progress by TLC or LC-MS.The C4 position is significantly more reactive than the C2 position, and lower temperatures can enhance this selectivity.
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reaction at the C2 position.Prevents the slower substitution at the less reactive C2 position.
Nucleophile Choice If possible, use a nucleophile with moderate reactivity.Can improve the selectivity for the more electrophilic C4 position.

Analytical Monitoring

To effectively troubleshoot and optimize your reactions, reliable analytical methods are essential.

Thin-Layer Chromatography (TLC):

  • Utility: A quick and easy way to monitor the progress of your reaction.

  • Typical Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The exact ratio will need to be optimized.

  • Visualization: Use a UV lamp (254 nm) for visualization. The quinazoline core is a strong UV chromophore.

High-Performance Liquid Chromatography (HPLC) and LC-MS:

  • Utility: Provides quantitative information on the purity of your starting material and the progress of your reaction. LC-MS is invaluable for identifying byproducts and degradation products.

  • Starting Point for Method Development:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% formic acid) or a buffer to improve peak shape.

    • Detection: UV detection at a wavelength where the quinazoline core absorbs strongly (e.g., around 254 nm or 300-350 nm, which can be determined by a UV scan). For LC-MS, electrospray ionization (ESI) in positive mode is typically effective for quinazolines.

Visualizing a Key Workflow: Preventing Hydrolysis

The following diagram illustrates the critical steps to prevent the hydrolysis of this compound during a reaction.

hydrolysis_prevention cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation start Start dry_glassware Oven/Flame-Dry Glassware start->dry_glassware anhydrous_solvents Use Anhydrous Solvents start->anhydrous_solvents anhydrous_reagents Ensure Anhydrous Reagents start->anhydrous_reagents setup_inert Assemble Under Inert Gas (N2 or Ar) dry_glassware->setup_inert anhydrous_solvents->setup_inert anhydrous_reagents->setup_inert add_reagents Add Reagents via Syringe setup_inert->add_reagents run_reaction Run Reaction Under Positive Pressure add_reagents->run_reaction monitor Monitor by TLC/LC-MS run_reaction->monitor quench Quench Reaction monitor->quench workup Non-Aqueous Workup (if possible) quench->workup isolate Isolate Product workup->isolate end Stable Product isolate->end

Caption: Workflow for preventing hydrolysis of this compound.

Potential Decomposition Pathways

This diagram illustrates the most likely decomposition pathways for this compound based on its structure and the principles of organic chemistry.

decomposition_pathways cluster_hydrolysis Hydrolysis cluster_dehalogenation Dehalogenation cluster_solvolysis Solvolysis start This compound hydrolysis_c4 Hydrolysis at C4 (7-Bromo-2-chloro-8-fluoro-4-quinazolinone) start->hydrolysis_c4 H₂O (mild conditions) debromination Reductive Debromination (2,4-Dichloro-8-fluoroquinazoline) start->debromination [H] (e.g., Pd/C, H₂) solvolysis Reaction with Nucleophilic Solvent (e.g., formation of alkoxy-quinazoline) start->solvolysis Nu-Solvent (e.g., MeOH, EtOH) hydrolysis_c2_c4 Hydrolysis at C2 & C4 (7-Bromo-8-fluoro-2,4-quinazolinedione) hydrolysis_c4->hydrolysis_c2_c4 H₂O (harsher conditions)

Caption: Potential decomposition pathways of this compound.

References

Catalyst selection for cross-coupling with 7-Bromo-2,4-dichloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex synthetic challenges, this Technical Support Center provides researchers, scientists, and drug development professionals with a focused guide to catalyst selection for cross-coupling reactions involving the highly functionalized 7-Bromo-2,4-dichloro-8-fluoroquinazoline scaffold. As a Senior Application Scientist, my goal is to distill complex catalytic principles into actionable, field-proven advice, moving beyond mere protocols to explain the fundamental causality behind experimental choices.

The this compound core presents a unique landscape for cross-coupling. Its polyhalogenated nature offers multiple handles for diversification, but this same feature creates significant challenges in achieving regioselectivity. The electron-deficient quinazoline ring system further influences the reactivity of each position. This guide is structured to address these specific challenges in a direct question-and-answer format, comprising a set of Frequently Asked Questions for initial experimental design and a Troubleshooting Guide for when reactions do not proceed as planned.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogen substituents on this compound?

A: The reactivity of the three halogen atoms (C2-Cl, C4-Cl, C7-Br) is governed by a balance between the inherent bond strength of the carbon-halogen bond (C-Br is weaker and typically more reactive than C-Cl) and the electronic environment of the quinazoline ring.

  • C4-Cl: This position is the most electrophilic and, therefore, generally the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination.[1][2] This high reactivity is a common feature in 2,4-dichloroquinazolines.[1]

  • C2-Cl: While also activated by the electron-deficient ring, the C2 position is typically the second most reactive site. However, in some quinazoline and quinoxaline systems, the intrinsic high electrophilicity at C2 can override the usual Ar-Br > Ar-Cl reactivity trend, making the C2-Cl position more reactive than a C-Br at another position.[3]

  • C7-Br: Based on carbon-halogen bond dissociation energy alone, one would expect the C-Br bond to be the most reactive. However, due to the powerful electronic activation at the C2 and C4 positions, the C7-Br bond is often the least reactive of the three sites in initial coupling reactions.

Therefore, the typical observed reactivity order for monosubstitution is C4-Cl > C2-Cl > C7-Br . This selectivity allows for a sequential functionalization strategy, which is a powerful tool for building molecular diversity.[1][2]

Q2: I want to perform a Suzuki-Miyaura coupling at the C4 position. What is a reliable starting catalyst system?

A: For a successful Suzuki-Miyaura coupling on this electron-deficient, polyhalogenated substrate, a robust palladium catalyst system with an electron-rich, bulky phosphine ligand is recommended. This combination facilitates the oxidative addition step, which can be challenging with aryl chlorides.

A reliable starting point is a palladium(II) precatalyst like Palladium(II) Acetate (Pd(OAc)₂) or a Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), paired with a suitable ligand.[4] Modern, well-defined pre-catalysts that generate the active LPd(0) species reliably are also excellent choices.[5]

Recommended Starting Conditions for Suzuki-Miyaura Coupling

Parameter Recommendation Rationale
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) Readily available and effective Pd(II) and Pd(0) sources.
Ligand XPhos, SPhos, or RuPhos (2-10 mol%) Bulky, electron-rich biaryl phosphine ligands that promote oxidative addition of aryl chlorides and stabilize the catalytic species.[6][7]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents) Moderately strong, non-nucleophilic bases that minimize side reactions like hydrolysis of the C-Cl bonds.[8]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O Aprotic organic solvents with a small amount of water to aid in dissolving the base and facilitating transmetalation.

| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the reaction to completion, especially with less reactive boronic acids. |

Q3: Which catalyst system should I choose for a Buchwald-Hartwig amination to install a primary or secondary amine?

A: Buchwald-Hartwig amination is the premier method for C-N bond formation.[9][10] Success with the this compound substrate, particularly at the less reactive C2 or C7 positions, will heavily depend on the ligand choice. The reaction generally requires a strong, non-nucleophilic base.

Recommended Starting Conditions for Buchwald-Hartwig Amination

Parameter Recommendation Rationale
Palladium Source Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%) Common and effective precatalysts for generating the active Pd(0) species in situ.[11]
Ligand XPhos, BrettPhos, or tBuXPhos (2-6 mol%) These bulky dialkylbiaryl phosphine ligands are highly effective for coupling a wide range of amines, including primary and hindered secondary amines.[6]
Base NaOt-Bu or LHMDS (1.5-2.5 equivalents) Strong bases are typically necessary to deprotonate the amine and facilitate the catalytic cycle.[11][12]
Solvent Toluene or 1,4-Dioxane Anhydrous, non-protic solvents are crucial to prevent quenching of the strong base and other side reactions.

| Temperature | 90-120 °C | Elevated temperatures are often required to overcome the activation energy for C-Cl bond cleavage. |

Expert Tip: For base-sensitive substrates, where the strong bases might cause degradation, consider using an electron-deficient palladium catalyst system that can operate with weaker, soluble bases.[12][13]

Q4: Can I perform a Sonogashira coupling on this substrate? What are the key considerations?

A: Yes, Sonogashira coupling is a powerful method for introducing alkyne moieties. The key considerations are the choice between copper-catalyzed and copper-free conditions and managing potential side reactions.

  • Traditional (Copper-Catalyzed): This method uses a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) with a copper(I) co-catalyst (typically CuI).[14] It is highly effective but can lead to alkyne homocoupling (Glaser coupling) as a side product.

  • Copper-Free: To avoid homocoupling, copper-free conditions are often preferred.[15] These reactions require a highly active palladium catalyst/ligand system and often a stronger base.

Recommended Starting Conditions for Copper-Free Sonogashira Coupling

Parameter Recommendation Rationale
Palladium Source Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%) Standard, commercially available catalysts proven for Sonogashira reactions.
Ligand PPh₃ (often part of the catalyst complex) Triphenylphosphine is a classic ligand for this transformation.
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) Acts as both the base and often as the solvent.
Solvent THF or DMF (if co-solvent is needed) Aprotic polar solvents can help with the solubility of reagents.

| Temperature | Room Temperature to 80 °C | Many Sonogashira couplings proceed efficiently at or slightly above room temperature. |

Troubleshooting Guide

This section addresses common problems encountered during cross-coupling reactions with this compound. The logical workflow below can help diagnose and solve these issues.

G cluster_conditions Optimization Parameters Start Reaction Issue (Low Yield / No Reaction) Check_Reagents 1. Verify Reagent Purity & Integrity - Freshly distill solvents? - Purity of starting material? - Boronic acid quality (trimerized)? - Base is dry and active? Start->Check_Reagents Start Here Check_Setup 2. Confirm Inert Atmosphere - Degassed solvents thoroughly? - Purged vessel with Ar/N₂? - No air leaks? Check_Reagents->Check_Setup Reagents OK Catalyst_Activity 3. Assess Catalyst Activity - Using a pre-catalyst? - In situ generation effective? - Catalyst decomposition (black precipitate)? Check_Setup->Catalyst_Activity Setup OK Screen_Conditions 4. Systematically Screen Conditions Catalyst_Activity->Screen_Conditions Catalyst OK Ligand Ligand (Try a bulkier, more alectron-rich ligand, e.g., cataCXium A, Buchwald ligands) Screen_Conditions->Ligand Base Base (Switch base type, e.g., K₃PO₄ to Cs₂CO₃ or NaOtBu) Screen_Conditions->Base Solvent Solvent (Change polarity, e.g., Toluene to Dioxane or DMF) Screen_Conditions->Solvent Temp Temperature (Increase temperature in 10-20 °C increments) Screen_Conditions->Temp Success Problem Solved Ligand->Success Base->Success Solvent->Success Temp->Success

Caption: Troubleshooting workflow for failed cross-coupling reactions.

Q5: My reaction has stalled or shows very low conversion. What should I do first?

A: Before making drastic changes to the catalyst system, always start by verifying the fundamentals.

  • Reagent Quality: Ensure all reagents are pure and active. Boronic acids can dehydrate to form unreactive trimeric boroxines; bases can be hygroscopic and lose activity. Use fresh, high-purity starting materials.[5]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your solvent was properly degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) and that the reaction vessel is kept under a positive pressure of an inert gas (Argon or Nitrogen).[8]

  • Catalyst Activation: If you are generating the active catalyst in situ from a Pd(II) source, this step may be inefficient. Consider switching to a well-defined Pd(0) source (e.g., Pd(PPh₃)₄) or a modern pre-catalyst that reliably forms the active species.[5] The appearance of black palladium metal is a sign of catalyst decomposition.

Q6: I am observing significant amounts of a side product where the bromine or chlorine has been replaced by hydrogen (hydrodehalogenation). How can I prevent this?

A: Hydrodehalogenation is a common side reaction, especially with electron-deficient aryl halides. It can arise from several pathways, including the reaction of the organopalladium intermediate with trace water, solvent, or base.

  • Use Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry.

  • Base Selection: The choice of base can be critical. In some cases, a weaker base like K₂CO₃ or a non-coordinating base like CsF might suppress this side reaction.

  • Ligand Choice: A bulky ligand that promotes rapid reductive elimination can help the desired cross-coupling outcompete the undesired hydrodehalogenation pathway.

Q7: My Suzuki reaction is producing a lot of homocoupled boronic acid (R-R from R-B(OH)₂). What is the cause and solution?

A: This side reaction is often caused by oxygen entering the reaction and oxidizing the palladium catalyst, which then promotes the homocoupling.

  • Improve Inert Atmosphere: This is the most critical factor. Rigorously exclude oxygen from your reaction setup.[8]

  • Stoichiometry: Use only a slight excess of the boronic acid (e.g., 1.1–1.2 equivalents). A large excess can favor side reactions.

  • Reaction Temperature: Sometimes, running the reaction at a slightly lower temperature can minimize side reactions, although this may require a longer reaction time.

Q8: I am trying to achieve monosubstitution at C4, but I am getting a mixture of mono- and di-substituted products (at C4 and C2). How can I improve selectivity?

A: Achieving selective monosubstitution on a polyhalogenated substrate can be challenging.[16] While C4 is the most reactive site, the reactivity of C2 is not dramatically lower, leading to potential overreaction.

  • Control Stoichiometry: Use the nucleophile (e.g., boronic acid or amine) as the limiting reagent. Start with 0.9-1.0 equivalents to favor monosubstitution.

  • Lower Reaction Temperature: Reducing the temperature can often enhance selectivity by favoring the reaction with the lower activation energy (coupling at C4).

  • Shorter Reaction Time: Carefully monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the subsequent reaction at C2.

  • Ligand Sterics: The steric bulk of the ligand can influence selectivity. In some cases, very bulky ligands can promote exhaustive functionalization.[16] It may be beneficial to screen a few ligands of varying bulk to find the optimal balance.

Experimental Protocols

General Protocol for Regioselective Suzuki-Miyaura Coupling at the C4-Position

This protocol provides a robust starting point for the selective arylation at the C4 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(OAc)₂ (3 mol%)

  • XPhos (6 mol%)

  • K₃PO₄ (powdered, 2.5 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(OAc)₂ (0.03 eq), XPhos (0.06 eq), and K₃PO₄ (2.5 eq).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water via syringe to achieve a final solvent ratio of 10:1 (dioxane:water) and a concentration of ~0.1 M with respect to the starting quinazoline. The solvents should be degassed prior to use.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-7-bromo-2-chloro-8-fluoroquinazoline.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Dry Reaction Vial B 2. Evacuate and Backfill with Argon (3x) A->B C 3. Add Degassed Solvents B->C D 4. Heat at 100 °C with Vigorous Stirring C->D E 5. Monitor by TLC / LC-MS D->E F 6. Cool, Dilute, and Filter E->F G 7. Aqueous Wash and Dry F->G H 8. Concentrate and Purify via Chromatography G->H

Caption: General workflow for Suzuki-Miyaura coupling.

References

Work-up procedures for reactions involving 7-Bromo-2,4-dichloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromo-2,4-dichloro-8-fluoroquinazoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile but challenging building block into their synthetic workflows. My aim is to provide you with practical, field-tested insights to help you navigate the common hurdles associated with its use, particularly during reaction work-up and purification. The advice herein is based on established chemical principles and extensive experience with halogenated heterocyclic systems.

Troubleshooting Guide: Navigating Common Work-up Challenges

This section addresses specific, acute problems that can arise during the work-up of reactions involving this compound. Each solution is framed to not only solve the immediate issue but also to explain the underlying chemical principles, empowering you to adapt and optimize for your specific reaction.

Question: I've quenched my reaction, and now I have an intractable emulsion during the aqueous extraction. How can I resolve this?

Answer: Emulsion formation is a frequent challenge with nitrogen-containing heterocycles, which can act as surfactants, especially when protonated. Several strategies, in order of increasing intervention, can be employed:

  • Increase the Ionic Strength of the Aqueous Phase: This is the most common and least disruptive method. Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer reduces the solubility of organic components and helps to force a clean phase separation.[1]

  • Solvent Modification: If brine is ineffective, consider adding a small amount of a different organic solvent to the organic layer to alter its density and polarity. For instance, if you are using ethyl acetate, adding some hexanes can sometimes help.

  • Filtration through Celite®: If the emulsion is caused by fine, suspended solid particulates, vacuum filter the entire mixture through a pad of Celite® or diatomaceous earth. This will remove the solids that are stabilizing the emulsion at the interface.

  • Centrifugation: For small-scale reactions, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively break the emulsion by physically forcing the separation of the layers.

Question: After neutralizing my reaction mixture with an aqueous base, TLC analysis shows my product has converted back to a chloro-quinazolinone. What's happening and how can I prevent it?

Answer: This is a classic case of hydrolysis, a key vulnerability of the 2,4-dichloroquinazoline scaffold. The chlorine atom at the C4 position is highly activated towards nucleophilic substitution and is particularly susceptible to displacement by hydroxide ions.[2][3] The C2 chlorine is less reactive but can also be displaced under harsher conditions.[2]

Causality: The electron-withdrawing nature of the pyrimidine ring and the adjacent nitrogen atom makes the C4 carbon highly electrophilic. Introducing a strong aqueous base like sodium hydroxide creates a high concentration of hydroxide nucleophiles, leading to rapid hydrolysis and reversion to the thermodynamically stable quinazolinone.[4]

Preventative Protocols:

  • Use a Milder Base: Instead of strong bases (NaOH, KOH), use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[4] Add it slowly with vigorous stirring, monitoring the pH to ensure it does not exceed ~8-9.

  • Control the Temperature: Perform the neutralization and extraction at low temperatures (0-5 °C) to decrease the rate of hydrolysis.

  • Minimize Contact Time: Do not let the organic layer remain in contact with the aqueous base for extended periods. Separate the layers promptly after neutralization and washing.

  • Non-Aqueous Work-up: If your downstream process allows, consider a non-aqueous work-up. Quench the reaction with a stoichiometric amount of an amine base (e.g., triethylamine, DIPEA) in an anhydrous solvent, filter the resulting ammonium salt, and concentrate the filtrate.

Question: My reaction was performed in POCl₃, and the quenching process feels uncontrolled and exothermic. What is a safer and more effective quenching protocol?

Answer: Quenching excess phosphorus oxychloride (POCl₃) is a notoriously hazardous step that must be handled with extreme care. The violent exotherm you are experiencing is due to the rapid, uncontrolled hydrolysis of POCl₃, which can lead to a dangerous runaway reaction.[5]

The Core Problem: Adding water or ice directly to the reaction mixture (a "direct quench") is highly dangerous. A sluggish initial reaction at low temperatures can lead to an accumulation of unreacted POCl₃, which then hydrolyzes uncontrollably as the mixture warms.[6]

Recommended "Reverse Quench" Protocol: The universally recommended safe method is a "reverse quench," where the reaction mixture is slowly added to the quenching solution.[5][6]

Step-by-Step Safe Quenching Protocol:

  • Preparation: In a separate flask, prepare a vigorously stirred slurry of crushed ice and a mild base, such as saturated sodium bicarbonate solution. Ensure the flask is large enough to accommodate the entire reaction volume plus the quench solution, with ample headspace.

  • Cooling: Cool your reaction mixture (containing excess POCl₃) to room temperature.

  • Slow Addition: Using an addition funnel, add the POCl₃-containing reaction mixture dropwise to the ice/bicarbonate slurry.

  • Temperature Monitoring: Carefully monitor the temperature of the quenching slurry. Keep it below 20°C by controlling the rate of addition and adding more ice if necessary.[6]

  • Stirring: Once the addition is complete, allow the mixture to stir until all ice has melted and CO₂ evolution has ceased.

  • Verification: Check the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-8) before proceeding to extraction.[6]

Question: I'm performing a Suzuki coupling with the 7-bromo position, but my work-up is messy and yields are low. How can I effectively remove the palladium catalyst and boronic acid byproducts?

Answer: Suzuki couplings are powerful but often require a meticulous work-up to remove residual palladium and boron-containing species, which can interfere with purification and characterization.

Troubleshooting Workflow:

G start Post-Reaction Mixture (Suzuki Coupling) filter_solids Filter through Celite® to remove Pd black start->filter_solids extract Perform Aqueous Extraction (e.g., EtOAc / Water) filter_solids->extract wash_base Wash with mild base (e.g., aq. NaHCO₃) to remove excess boronic acid extract->wash_base wash_brine Wash with Brine wash_base->wash_brine dry_concentrate Dry (Na₂SO₄ or MgSO₄) & Concentrate wash_brine->dry_concentrate note1 Still see Pd residue? wash_brine->note1 crude_product Crude Product dry_concentrate->crude_product purify Purification crude_product->purify note2 Consider washing with aq. thiourea or filtering through silica with 2-5% triethylamine in the eluent. note1->note2

Caption: Troubleshooting workflow for Suzuki coupling work-up.

Detailed Steps & Explanations:

  • Palladium Removal: After the reaction, palladium often precipitates as "palladium black." A preliminary filtration of the reaction mixture through a pad of Celite® can remove the bulk of the catalyst. For soluble palladium species, specific washes can be effective. A wash with a 1-5% aqueous solution of thiourea can help scavenge residual palladium, though this may require re-extraction.

  • Boronic Acid Removal: Unreacted boronic acid and its derivatives can often be removed with a basic wash. A wash with 1M NaOH is effective but poses a hydrolysis risk to your product. A safer alternative is a saturated NaHCO₃ wash. For particularly stubborn boron impurities, an extractive work-up involving a wash with a solution of pinacol or repeated co-evaporation from methanol can be effective, as it forms a volatile boronate ester.[7]

Frequently Asked Questions (FAQs)

Question: What is the relative reactivity of the different positions on the this compound core?

Answer: The reactivity of the molecule is dictated by its electronic and steric properties. Here is the general order of reactivity for nucleophilic aromatic substitution (SNAr):

C4-Cl > C2-Cl > C7-Br

  • C4-Position (Chloro): This is the most reactive site for nucleophilic substitution.[2] The adjacent ring nitrogen (N3) strongly activates this position, making it highly susceptible to attack by a wide range of nucleophiles (amines, alkoxides, thiols) under relatively mild conditions.

  • C2-Position (Chloro): This position is significantly less reactive than C4.[2][3] Substitution at C2 typically requires harsher conditions, such as higher temperatures or stronger bases/nucleophiles, after the C4 position has already reacted.[8]

  • C7-Position (Bromo): The C7-bromo group is generally unreactive towards SNAr. Its primary utility is for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig aminations.

  • C8-Position (Fluoro): The fluorine atom is the least likely to be displaced in SNAr reactions but will have a significant electronic influence on the reactivity of the adjacent C7 and C4 positions.

Question: What are the best practices for purification of this compound and its derivatives by column chromatography?

Answer: Purification of these highly functionalized, often moderately polar compounds requires careful selection of chromatographic conditions to achieve good separation without causing on-column degradation.

Issue / Goal Stationary Phase Recommended Mobile Phase (Eluent System) Rationale & Expert Tips
General Purification Standard Silica GelHexanes / Ethyl Acetate (EtOAc)Start with a low polarity (e.g., 5% EtOAc in Hexanes) and gradually increase the polarity. This is the workhorse system for many quinazoline derivatives.
Dichloromethane (DCM) / Methanol (MeOH)For more polar derivatives. A gradient of 0-10% MeOH in DCM is a good starting point. Caution: Product may be unstable on silica.
Product is Unstable on Silica Neutral AluminaHexanes / Ethyl AcetateAlumina is less acidic than silica and can prevent the degradation of acid-sensitive compounds.
Reverse-Phase C18 SilicaAcetonitrile (MeCN) / WaterIdeal for highly polar or water-soluble derivatives. Can be run with additives like 0.1% TFA or formic acid if the compound is stable to acid.
Removing Baseline Impurities Standard Silica GelIsocratic elution with a pre-optimized solvent systemIf TLC shows a good separation (ΔRf > 0.2), isocratic elution (a constant solvent mixture) will often give better resolution than a steep gradient.

Pro-Tip: Before loading your entire sample, always run a small-scale "plug" column or use several different TLC solvent systems to find the optimal conditions for separation. Adding 0.5-1% triethylamine to the eluent can sometimes improve peak shape and prevent streaking for basic compounds by neutralizing acidic sites on the silica gel.[7]

Question: What are the critical safety considerations when handling this compound?

Answer: As a Senior Application Scientist, I cannot overstate the importance of a rigorous safety-first approach.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile gloves are a common choice, but check compatibility).[9][10]

  • Toxicological Properties: The specific toxicological properties of this exact molecule may not be fully characterized.[9] Therefore, it should be treated as a potentially hazardous and irritant substance. Avoid inhalation of dust and prevent skin and eye contact.[11]

  • Reagent Hazards: Be acutely aware of the hazards of the reagents you are using with it. Reactions involving POCl₃, strong bases, pyrophoric reagents, or palladium catalysts all carry their own significant risks that must be independently assessed.

  • Waste Disposal: Dispose of all chemical waste, including contaminated solvents and solids, in accordance with your institution's hazardous waste disposal protocols. Do not pour any material down the drain.[9]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 7-Bromo-2,4-dichloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 7-Bromo-2,4-dichloro-8-fluoroquinazoline. Designed for researchers and professionals in drug development, this document moves beyond a simple data sheet, offering a detailed predictive analysis grounded in spectroscopic principles. We will explore the anticipated spectral features, discuss the influence of the complex halogen substitution pattern on chemical shifts and coupling constants, and provide a robust experimental protocol for acquiring high-fidelity data.

Molecular Structure and a Priori Considerations

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern chemical and pharmaceutical research. For a molecule as electronically complex as this compound, NMR spectroscopy is the definitive tool for unambiguous structural verification. The unique substitution pattern, featuring four distinct halogen atoms, creates a rich and informative spectral landscape. Understanding the interplay of their electronic effects is paramount for accurate spectral interpretation.

Below is the structure with standard IUPAC numbering, which will be used throughout this guide.

G A 1. Sample Preparation - Weigh 5-10 mg of sample. - Add 0.6 mL of deuterated solvent (e.g., CDCl₃). - Add internal standard (TMS). - Vortex/sonicate to dissolve. B 2. Instrument Setup & Shimming - Insert sample into spectrometer. - Lock on the deuterium signal. - Perform automated or manual shimming for optimal B₀ homogeneity. A->B Solubilized Sample C 3. ¹H NMR Acquisition - Load standard proton experiment. - Set spectral width (~12 ppm). - Set relaxation delay (D1) = 2s. - Acquire 16-32 scans. B->C Tuned & Shimmed Probe D 4. ¹³C NMR Acquisition - Load standard ¹³C{¹H} experiment (proton decoupled). - Set spectral width (~220 ppm). - Set relaxation delay (D1) = 2s. - Acquire 1024-4096 scans. C->D Proton Spectrum Acquired E 5. Data Processing - Apply Fourier Transform. - Phase correct the spectra. - Calibrate spectrum to TMS (0 ppm). - Integrate ¹H signals and pick peaks for both spectra. D->E Carbon Spectrum Acquired F 6. Advanced 2D Analysis (Optional) - If assignments are ambiguous, acquire:  - HSQC: Correlates ¹H to directly attached ¹³C.  - HMBC: Correlates ¹H and ¹³C over 2-3 bonds. E->F Processed 1D Spectra

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 7-Bromo-2,4-dichloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation and purity assessment of novel heterocyclic compounds are paramount. 7-Bromo-2,4-dichloro-8-fluoroquinazoline, a polyhalogenated quinazoline, presents a unique analytical challenge due to its complex isotopic signature and potential for intricate fragmentation patterns. This guide provides an in-depth comparison of mass spectrometry-based approaches for its analysis, grounded in experimental data from closely related analogues and established fragmentation principles.

The Analytical Imperative for Polyhalogenated Quinazolines

Quinazoline scaffolds are prevalent in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of multiple halogen atoms (Br, Cl, F) significantly modulates a molecule's physicochemical properties, including its metabolic stability and target-binding affinity. Consequently, robust analytical methodologies are critical for confirming the identity, purity, and metabolic fate of such complex molecules. Mass spectrometry, particularly when coupled with chromatographic separation, stands as the cornerstone technique for this purpose.

Primary Analytical Approach: Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS)

For a comprehensive analysis of this compound, Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) is the recommended primary approach. This technique offers high resolution, accurate mass measurement, and the capability for tandem MS (MS/MS) to elucidate fragmentation pathways, which are crucial for unambiguous structural confirmation.

Experimental Protocol: LC-ESI-QTOF-MS Analysis

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound and dissolve in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Perform serial dilutions to a final concentration of 1 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid to facilitate protonation.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining the relatively non-polar analyte.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A starting condition of 95% A, ramping to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration. This gradient ensures good separation from potential impurities.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Gas (N2) Flow: 600 L/hr

  • Desolvation Temperature: 350°C

  • Acquisition Range: m/z 50-500

  • Collision Energy (for MS/MS): A ramp of 15-40 eV to generate a rich fragmentation spectrum.

The causality behind these choices lies in optimizing the ionization and separation of the analyte. The C18 column provides excellent retention for the hydrophobic quinazoline core, while the acidic mobile phase promotes protonation, which is essential for ESI+ analysis. The QTOF mass analyzer is selected for its ability to provide high-resolution and accurate mass data, which is critical for determining the elemental composition of the parent and fragment ions.

Visualizing the Workflow

LC-ESI-QTOF-MS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Stock 1 mg/mL Stock Solution Working 1 µg/mL Working Solution (50:50 ACN:H2O + 0.1% FA) Stock->Working Serial Dilution Injector Autosampler Injection (2 µL) Working->Injector Column C18 Reversed-Phase Column Injector->Column Gradient Elution ESI ESI Source (+) Column->ESI Eluent QTOF QTOF Analyzer ESI->QTOF Ion Transfer Detector Detector QTOF->Detector Mass Analysis Data Data Acquisition (MS and MS/MS) Detector->Data Signal

Caption: Workflow for LC-ESI-QTOF-MS analysis.

Predicted Mass Spectrum and Isotopic Pattern

Due to the presence of bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes 35Cl and 37Cl in an approximate 3:1 ratio), the molecular ion of this compound will exhibit a characteristic isotopic cluster. The monoisotopic mass is calculated to be 293.8762 Da for C₈H₂⁷⁹Br³⁵Cl₂FN₂. The full isotopic pattern will be more complex, with significant M+2, M+4, and M+6 peaks.

IonPredicted Monoisotopic m/zDescription
[M+H]⁺294.8840Protonated molecule (C₈H₃⁷⁹Br³⁵Cl₂FN₂)⁺
[M+H+2]⁺296.8811Isotopic peak due to one ³⁷Cl or one ⁸¹Br
[M+H+4]⁺298.8781Isotopic peak due to two ³⁷Cl or one ⁸¹Br and one ³⁷Cl
[M+H+6]⁺300.8752Isotopic peak due to one ⁸¹Br and two ³⁷Cl

Proposed Fragmentation Pathway

While specific experimental data for this compound is not publicly available, we can infer a likely fragmentation pathway based on the analysis of similar halogenated quinazolines, such as Gefitinib (a chloro- and fluoro-substituted quinazoline). The fragmentation is typically initiated by the cleavage of the most labile bonds and the loss of small neutral molecules.

A plausible fragmentation pathway for the protonated molecule ([M+H]⁺) would involve:

  • Loss of HCl: A common fragmentation for chlorinated heterocycles, leading to a significant fragment ion.

  • Loss of Cl radical: A less common but possible fragmentation.

  • Loss of HCN: Cleavage of the quinazoline ring structure.

  • Loss of Br radical: Fragmentation of the bromo-substituent.

Visualizing the Fragmentation Pathway

Fragmentation_Pathway Parent [M+H]⁺ m/z 294.88 Frag1 [M+H - HCl]⁺ m/z 258.92 Parent->Frag1 - HCl Frag2 [M+H - Cl]⁺ m/z 259.92 Parent->Frag2 - Cl• Frag4 [M+H - Br]⁺ m/z 215.93 Parent->Frag4 - Br• Frag3 [M+H - HCl - HCN]⁺ m/z 231.91 Frag1->Frag3 - HCN

Caption: Proposed fragmentation of this compound.

Comparative Analysis: Alternative Techniques

While LC-ESI-QTOF-MS is the gold standard for this type of analysis, other techniques can be employed, each with its own set of advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, GC-MS could provide excellent chromatographic resolution and highly reproducible fragmentation patterns through electron ionization (EI).

Advantages:

  • High Chromatographic Efficiency: Capillary GC columns offer superior separation power compared to standard HPLC columns.

  • Standardized Fragmentation: Electron Ionization (EI) at 70 eV produces highly reproducible mass spectra that can be compared against libraries.

  • Sensitivity for Volatile Compounds: Excellent for detecting trace levels of volatile analytes.

Disadvantages:

  • Thermal Stability Required: The analyte must be thermally stable and volatile enough to be analyzed without decomposition in the heated injector and column. This can be a limitation for some complex pharmaceutical compounds.

  • Derivatization May Be Needed: For non-volatile compounds, a chemical derivatization step may be necessary, adding complexity to the sample preparation.

  • Less "Soft" Ionization: EI is a high-energy ionization technique that often leads to extensive fragmentation and sometimes the absence of a molecular ion, which can complicate identification.

Performance Comparison: LC-ESI-QTOF-MS vs. GC-EI-MS
FeatureLC-ESI-QTOF-MSGC-EI-MS
Analyte Suitability Wide range, including non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Ionization Soft ionization (ESI), typically preserving the molecular ion.Hard ionization (EI), extensive fragmentation, molecular ion may be weak or absent.
Sensitivity High, often in the picogram to femtogram range.Very high for suitable analytes, often in the low picogram range.
Mass Accuracy High with TOF analyzer (typically <5 ppm), allowing for formula determination.Typically unit mass resolution with a standard quadrupole.
Structural Info MS/MS provides controlled fragmentation for detailed structural elucidation.EI fragmentation pattern is highly reproducible and useful for library matching.
Throughput High, compatible with rapid gradient chromatography.Can be high, but longer column lengths may be needed for complex mixtures.

Conclusion

For the definitive analysis of this compound, LC-ESI-QTOF-MS is the superior technique. Its ability to handle potentially non-volatile compounds, provide a clear molecular ion through soft ionization, and offer detailed structural insights via high-resolution MS/MS makes it the most robust and informative choice for drug discovery and development professionals. While GC-MS can be a valuable tool, its requirement for analyte volatility and the nature of its high-energy ionization present limitations for the comprehensive characterization of novel pharmaceutical compounds. The choice of analytical technique should always be guided by the specific properties of the analyte and the depth of information required.

A Comparative Guide to the Biological Activity of Halogenated Quinazoline Derivatives: A Focus on 7-Bromo-8-Fluoro Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinazoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1] The strategic incorporation of halogen atoms, particularly bromine and fluorine, into the quinazoline nucleus has emerged as a powerful strategy to modulate their pharmacological profiles, enhancing potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of the biological activities of 7-Bromo-2,4-dichloro-8-fluoroquinazoline derivatives and their close analogs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Rationale for Halogenation in Quinazoline-Based Drug Design

The introduction of bromine and fluorine atoms at specific positions on the quinazoline ring is a deliberate medicinal chemistry tactic. Bromine, a large and lipophilic atom, can form strong halogen bonds and enhance binding affinity to target proteins. Fluorine, with its high electronegativity and small size, can alter the electronic properties of the molecule, improve metabolic stability, and enhance membrane permeability. The combination of these halogens at the 7 and 8 positions of the quinazoline core creates a unique electronic and steric environment, making these derivatives promising candidates for targeted therapies, particularly in oncology.[2]

Synthesis of Substituted 7-Bromo-8-Fluoroquinazoline Derivatives: An Overview

The synthesis of biologically active quinazoline derivatives often starts from a pre-functionalized core, which is then elaborated through various chemical transformations. While specific literature on the direct derivatization of this compound is limited, the synthesis of closely related analogs provides a blueprint for potential synthetic routes.

A key example is the synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a potent Aurora A kinase inhibitor.[2][3][4] The general synthetic approach involves the cyclization of an appropriately substituted anthranilic acid derivative to form the quinazoline core, followed by functionalization at the 2 and 4 positions.

General Synthetic Workflow

Synthesis_Workflow A Substituted Anthranilic Acid B Cyclization A->B C Quinazolinone Intermediate B->C D Chlorination C->D E Dichloroquinazoline Intermediate D->E F Suzuki Coupling / Nucleophilic Substitution E->F G Final Derivative F->G

Caption: A generalized workflow for the synthesis of substituted quinazoline derivatives.

Detailed Experimental Protocol: Synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid (Compound 6e)

This protocol is adapted from the work of Elsherbeny et al. (2022).[2]

  • Step 1: Synthesis of 8-Fluoroquinazoline-2,4(1H,3H)-dione. 3-Fluoroanthranilic acid is reacted with urea in a suitable solvent and heated to induce cyclization, yielding the quinazolinone core.

  • Step 2: Synthesis of 2,4-Dichloro-8-fluoroquinazoline. The product from Step 1 is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl groups at positions 2 and 4 to chlorides.

  • Step 3: Synthesis of Methyl 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylate. The dichloro intermediate undergoes a selective nucleophilic substitution or cross-coupling reaction. For instance, a Suzuki coupling with (3-bromophenyl)boronic acid at the 2-position, followed by reaction with sodium methoxide to introduce the methoxycarbonyl group at the 4-position.

  • Step 4: Synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid. The methyl ester from Step 3 is hydrolyzed using a base, such as lithium hydroxide, to yield the final carboxylic acid derivative.

Biological Activity: A Comparative Analysis

The biological activity of halogenated quinazoline derivatives is diverse, with significant potential in anticancer and antimicrobial applications. The specific substitutions on the quinazoline ring dictate the mechanism of action and the potency against various biological targets.

Anticancer Activity: Targeting Kinases in Cell Proliferation

Many quinazoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth and proliferation.[5] The 8-fluoroquinazoline derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (referred to as compound 6e ), has been identified as a potent and selective inhibitor of Aurora A kinase, a key enzyme in mitosis.[2][4]

Table 1: In Vitro Cytotoxicity of Compound 6e Against Human Cancer Cell Lines [2]

Cell LineCancer TypeIC₅₀ (µM)
T-24Urinary Bladder Cancer257.87
MCF-7Breast Cancer168.78

The data indicates that compound 6e exhibits cytotoxic effects against both T-24 and MCF-7 cancer cell lines.[2] Further studies have shown that this compound induces apoptosis and arrests the cell cycle at the G1 phase in MCF-7 cells.[2][3]

Comparison with Other Halogenated Quinazolines

While direct comparative data for derivatives of this compound is not available in the public domain, we can draw comparisons with other bromo-substituted quinazoline derivatives to understand the structure-activity relationship (SAR).

For instance, a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives have been synthesized and evaluated for their cytotoxic activity.[6] The most potent compound in this series, with an aliphatic linker at the thiol group, exhibited IC₅₀ values of 15.85 µM and 17.85 µM against MCF-7 and SW480 (colon cancer) cell lines, respectively.[6] This suggests that the position of the bromine atom and the nature of the substituents at other positions significantly influence the anticancer potency.

The electron-withdrawing nature of the fluoro and bromo substituents in 7-bromo-8-fluoroquinazolines is expected to enhance their interaction with the ATP-binding pocket of kinases.[2] Molecular docking studies of compound 6e with Aurora A kinase revealed that the fluorine atom at the 8-position plays a crucial role in binding to the hinge region of the kinase, while the bromo-substituted phenyl ring at the 2-position contributes to favorable interactions within the active site.[2][3]

Signaling Pathway Inhibition

The anticancer activity of these quinazoline derivatives is rooted in their ability to interfere with critical signaling pathways that drive tumor growth and survival.

Signaling_Pathway cluster_0 Cell Cycle Progression AuroraA Aurora A Kinase G1_S_Transition G1/S Transition AuroraA->G1_S_Transition Promotes Apoptosis Apoptosis Quinazoline 8-Fluoroquinazoline Derivative (6e) Quinazoline->AuroraA Inhibition Quinazoline->Apoptosis Induces

Caption: Inhibition of Aurora A kinase by an 8-fluoroquinazoline derivative leads to cell cycle arrest and apoptosis.

Future Perspectives and Conclusion

The exploration of this compound derivatives as a scaffold for novel therapeutic agents holds considerable promise. The presence of multiple halogen atoms provides distinct handles for chemical modification, allowing for the generation of diverse compound libraries for biological screening. While the current body of literature on this specific scaffold is nascent, the demonstrated potent anticancer activity of closely related 8-fluoro- and 7-bromo-quinazoline analogs provides a strong rationale for further investigation.

Future research should focus on the systematic derivatization of the this compound core and the comprehensive evaluation of the resulting compounds against a panel of cancer cell lines and relevant kinase targets. Such studies will be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The insights gained from this research will undoubtedly contribute to the expanding arsenal of quinazoline-based therapeutics in the fight against cancer and other diseases.

References

A Comparative Guide to the Definitive Structural Confirmation of 7-Bromo-2,4-dichloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Highly substituted heterocyclic compounds, such as 7-Bromo-2,4-dichloro-8-fluoroquinazoline, present a significant analytical challenge due to the potential for isomeric impurities arising during synthesis. This guide provides an in-depth comparison of analytical methodologies to definitively confirm the structure of this compound and differentiate it from potential regioisomers.

The synthetic routes to complex quinazolines can sometimes yield a mixture of isomers, making orthogonal analytical verification essential.[1][2] This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, explaining the causal relationships behind experimental choices and how each technique provides a self-validating layer of structural evidence.

The Challenge: Potential Isomeric Contaminants

The synthesis of this compound could potentially yield several isomers, depending on the starting materials and reaction conditions. For the purpose of this guide, we will consider two plausible regioisomers to illustrate the comparative power of different analytical techniques:

  • Product A (Target): this compound

  • Isomer B (Potential Impurity): 6-Bromo-2,4-dichloro-8-fluoroquinazoline

  • Isomer C (Potential Impurity): 5-Bromo-2,4-dichloro-8-fluoroquinazoline

This guide will demonstrate how to distinguish between these three compounds with high confidence.

Analytical Workflow for Structural Elucidation

A multi-technique approach is the most robust strategy for the structural confirmation of complex molecules. The following workflow outlines a logical progression of experiments.

Structural_Confirmation_Workflow cluster_0 Initial Analysis cluster_1 Purification & Definitive Analysis cluster_2 Final Confirmation Synthesis_Crude Synthesized Product Mixture LC_MS LC-MS Analysis Synthesis_Crude->LC_MS Purity & MW Check NMR_Initial 1H NMR of Crude Mixture Synthesis_Crude->NMR_Initial Initial Isomer Check Purification Chromatographic Purification LC_MS->Purification NMR_Initial->Purification NMR_Pure 1D & 2D NMR of Pure Compound (1H, 13C, COSY, HSQC, HMBC, 19F) Purification->NMR_Pure Definitive Structure HRMS High-Resolution Mass Spectrometry (HRMS) Purification->HRMS Elemental Composition X_Ray Single Crystal X-ray Crystallography Purification->X_Ray Absolute Structure (if crystal) Data_Integration Integration of All Spectroscopic & Crystallographic Data NMR_Pure->Data_Integration HRMS->Data_Integration X_Ray->Data_Integration Final_Structure Unambiguous Structural Confirmation Data_Integration->Final_Structure

Caption: A typical workflow for the structural confirmation of a novel quinazoline derivative.

Comparative Analysis of Key Techniques

Mass Spectrometry (MS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful first step to confirm the elemental composition of the synthesized product. While standard mass spectrometry can confirm the molecular weight, HRMS provides the exact mass, allowing for the determination of the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

  • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500.

  • Analysis: Compare the measured exact mass of the [M+H]⁺ ion to the theoretical exact mass.

Data Comparison:

CompoundMolecular FormulaTheoretical Exact Mass ([M+H]⁺)
Product A, Isomer B, Isomer C C₈H₂BrCl₂FN₂293.8762

As the table demonstrates, HRMS is essential for confirming the correct elemental formula but cannot differentiate between the isomers as they all have the same molecular formula and, therefore, the same exact mass. However, tandem MS (MS/MS) can sometimes provide fragmentation patterns that differ between isomers, offering clues to their structure.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule and for differentiating between isomers. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments is required for unambiguous assignment.

Rationale for NMR Experiment Selection:

  • ¹H NMR: Provides information on the number and chemical environment of protons. The coupling patterns (splitting) reveal adjacent protons.

  • ¹³C NMR: Indicates the number of unique carbon atoms.

  • ¹⁹F NMR: Directly observes the fluorine atom, and its coupling to nearby protons (¹H-¹⁹F coupling) is crucial for placing the fluorine substituent.

  • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., are on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for piecing together the molecular skeleton.

Predicted ¹H and ¹⁹F NMR Data Comparison (Illustrative)

The key to differentiating the isomers lies in the proton and fluorine signals in the aromatic region. The substitution pattern directly influences the chemical shifts and, most importantly, the coupling constants.

CompoundPredicted ¹H Chemical Shift (ppm) and CouplingPredicted ¹⁹F Chemical Shift (ppm) and CouplingRationale
Product A (Target): this compound H-5: ~8.2 (d, J ≈ 9 Hz)H-6: ~7.8 (d, J ≈ 9 Hz)F-8: Singlet (or very small coupling to H-5)The two aromatic protons (H-5 and H-6) would be adjacent and show a doublet-of-doublets or two distinct doublets. The fluorine at position 8 would show a strong through-space correlation to H-7's position (now occupied by Br) and a weaker correlation to H-1.
Isomer B: 6-Bromo-2,4-dichloro-8-fluoroquinazoline H-5: ~8.3 (s)H-7: ~8.0 (d, J(H-F) ≈ 7 Hz)F-8: Doublet (J(F-H) ≈ 7 Hz)H-5 would be a singlet as it has no adjacent protons. H-7 would be a doublet due to coupling with the adjacent fluorine at position 8. The fluorine signal would also be a doublet due to coupling with H-7.
Isomer C: 5-Bromo-2,4-dichloro-8-fluoroquinazoline H-6: ~7.9 (dd, J(H-H) ≈ 9 Hz, J(H-H) ≈ 2 Hz)H-7: ~7.6 (t, J ≈ 9 Hz)F-8: Doublet of doublets (J(F-H) ≈ 9 Hz, J(F-H) ≈ 5 Hz)The aromatic protons would show a more complex splitting pattern. The fluorine at position 8 would be coupled to both H-7 and, to a lesser extent, H-6.

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D Spectra Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra.

  • 2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra. Optimize acquisition and processing parameters for the expected signal dispersion.

  • Data Analysis: Assign all proton and carbon signals using the combination of 1D and 2D data. Pay close attention to the long-range correlations in the HMBC spectrum to connect the quinazoline core with its substituents.

Caption: Key HMBC correlations expected for this compound.

X-ray Crystallography: The Ultimate Confirmation

When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule.[4][5][6][7] This technique is considered the "gold standard" for structural confirmation.

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the precise coordinates of every atom in the molecule.

Data Interpretation:

The output of an X-ray crystallography experiment is a detailed 3D model of the molecule, which directly shows the connectivity and spatial arrangement of all atoms. This would definitively distinguish between Product A, Isomer B, and Isomer C.

Conclusion: A Hierarchy of Confidence

While each technique provides valuable information, they offer different levels of confidence in structural assignment when used in isolation.

TechniqueInformation ProvidedAbility to Differentiate IsomersConfidence Level
HRMS Elemental FormulaNoLow (confirms formula only)
¹H NMR Proton environment & connectivityHigh (often sufficient)High
Comprehensive NMR (1D & 2D) Full molecular skeletonVery HighVery High
X-ray Crystallography Absolute 3D structureAbsoluteDefinitive

For the definitive structural confirmation of this compound, a combination of High-Resolution Mass Spectrometry and comprehensive NMR analysis is essential. HRMS validates the elemental composition, while a full suite of NMR experiments provides the necessary detail to distinguish it from potential regioisomers. If the compound is crystalline and a high-quality single crystal can be obtained, X-ray crystallography offers the ultimate and irrefutable proof of the structure. This multi-faceted, self-validating approach ensures the scientific integrity of the research and the reliability of any subsequent studies involving this compound.

References

Purity analysis of synthesized 7-Bromo-2,4-dichloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Analysis of Synthesized 7-Bromo-2,4-dichloro-8-fluoroquinazoline

For Distribution To: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a highly functionalized heterocyclic compound, representing a critical structural intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. The precise arrangement of its substituents makes it an invaluable synthon, but also introduces significant challenges in purification and purity assessment. The presence of even minute quantities of isomeric or process-related impurities can drastically alter the pharmacological profile and toxicity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, field-tested comparison of the three primary analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will move beyond procedural descriptions to explain the causal-based reasoning behind methodological choices, ensuring a robust and reliable purity analysis workflow.

The Strategic Importance of Purity in Quinazoline-Based Drug Discovery

The quinazoline core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its rigid, planar structure is ideal for insertion into the ATP-binding pockets of kinases, a major class of drug targets. However, impurities arising from the synthesis, such as regioisomers or incompletely reacted starting materials, can lead to:

  • Off-Target Activity: An impurity may inhibit an unintended kinase, leading to cellular toxicity.

  • Reduced Potency: The presence of impurities lowers the effective concentration of the desired compound, skewing structure-activity relationship (SAR) data.

  • Inaccurate Bioassay Results: Impurities can interfere with biological assays, producing false positive or negative results.

Therefore, a multi-modal analytical approach is not just recommended; it is essential for validating the integrity of any synthetic batch before it proceeds to downstream biological screening or further synthetic elaboration.

Comparative Methodologies for Purity Determination

We will now dissect the application of HPLC, GC-MS, and NMR to the specific case of this compound, providing detailed protocols and expert rationale.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC excels at separating components in a mixture and providing highly accurate quantitative data on their relative abundance. For a polyhalogenated, relatively non-polar molecule like our target, a reversed-phase HPLC (RP-HPLC) method is the logical choice.

Causality Behind the Method: The principle of RP-HPLC is the differential partitioning of analytes between a non-polar stationary phase (typically C18) and a polar mobile phase. Our target compound, being hydrophobic, will interact strongly with the C18 column. By gradually increasing the organic solvent (acetonitrile) content in the mobile phase—a technique known as gradient elution—we can progressively elute compounds of increasing hydrophobicity, allowing for sharp peaks and excellent separation from more polar impurities. The use of a Diode Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, which can help distinguish between impurities that may co-elute but have different chromophores.

  • Instrumentation: A UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Column: C18, 1.8 µm particle size, 2.1 x 100 mm. The smaller particle size of a UHPLC column provides higher resolution for separating closely related impurities.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate silanol groups on the stationary phase, reducing peak tailing.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 30% B for equilibration

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape.

  • Detection: DAD, 210-400 nm. Purity is typically reported at a single wavelength (e.g., 254 nm) where the main compound has strong absorbance.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized solid and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.1 mg/mL.

hplc_workflow SamplePrep Sample Preparation (0.1 mg/mL in ACN/H2O) Injection Inject 5 µL onto UHPLC System SamplePrep->Injection Separation Gradient Elution on C18 Column Injection->Separation Detection DAD Detection (210-400 nm) Separation->Detection Analysis Integrate Peaks Calculate Area % at 254 nm Detection->Analysis

Caption: Experimental workflow for HPLC purity analysis of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. While our target quinazoline has a high molecular weight, its rigid, non-polar nature makes it amenable to GC analysis. Its primary utility here is not for primary purity quantification, but for identifying low-level, volatile process impurities (e.g., residual solvents or starting materials) that might be missed by HPLC.

Causality Behind the Method: The compound is vaporized in a hot inlet and separated on a column based on its boiling point and interaction with the stationary phase. A non-polar column (like one with a 5% phenyl-methylpolysiloxane phase) is ideal. Upon elution, the molecule enters the mass spectrometer and is fragmented by high-energy electrons (Electron Ionization - EI). This fragmentation creates a unique, reproducible "fingerprint" mass spectrum that allows for unambiguous identification of the parent compound and any separated impurities.

  • Instrumentation: GC system with a split/splitless inlet coupled to a Mass Spectrometer.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 290 °C.

  • Oven Temperature Program:

    • Initial: 150 °C, hold for 1 min.

    • Ramp: 20 °C/min to 310 °C.

    • Hold: 5 min at 310 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from 40 to 550 amu.

  • Sample Preparation: Dissolve ~0.5 mg of the compound in 1 mL of a high-purity solvent like ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR provides unparalleled insight into the exact structure of a molecule. For purity analysis, its power is twofold: it provides definitive structural confirmation of the main component and can be used to quantify impurities, including isomers that are often difficult to resolve by chromatography. Quantitative ¹H NMR (qNMR) is a recognized and powerful method for purity determination without the need for a reference standard of the compound itself.[2][3]

Causality Behind the Method: The technique relies on the principle that atomic nuclei with a non-zero spin (like ¹H) behave like tiny magnets. In a strong external magnetic field, they align and can be excited by radiofrequency pulses. The specific frequency at which a nucleus resonates is highly sensitive to its local electronic environment, providing a detailed map of the molecule's structure. The area under an NMR peak is directly proportional to the number of nuclei it represents, allowing for highly accurate quantification.[4][5]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

  • Internal Calibrant: A certified standard of known purity and weight (e.g., maleic acid or dimethyl sulfone) is accurately weighed and added to the sample.

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the synthesized this compound into a vial.

    • Accurately weigh ~5-10 mg of the internal calibrant into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure full relaxation between scans).

    • Relaxation Delay (d1): At least 5 times the longest T₁ of any proton of interest (typically 30-60 seconds for accurate quantitation).

    • Number of Scans: 16-64, depending on concentration.

  • Data Processing: The spectra are carefully phased and baseline corrected. The purity is calculated by comparing the integral of a well-resolved proton signal from the target compound to the integral of a known signal from the internal calibrant, taking into account their respective molecular weights, number of protons, and weighed masses.[5]

Head-to-Head Method Comparison

The choice of method depends on the specific question being asked. A comprehensive analysis leverages the strengths of all three.

FeatureHPLC-DADGC-MSQuantitative NMR (qNMR)
Primary Role Accurate quantification of non-volatile impuritiesIdentification of volatile/process impuritiesAbsolute quantification & structural confirmation
Strengths High sensitivity, high throughput, excellent for routine QC.[6]Superior for identifying low boiling point impurities (e.g., solvents).Provides absolute purity without a specific reference standard of the analyte; identifies isomers.[3]
Limitations Requires a reference standard for absolute quantification; may not resolve isomers.Compound must be volatile and thermally stable; not ideal for quantitative analysis of the main component.Lower sensitivity than chromatographic methods; requires more sample; longer experiment time for high accuracy.
Best For Determining purity percentage for batch release.Screening for residual solvents like toluene or DMF.Confirming the identity of the primary product and identifying/quantifying structural isomers.

Integrated Purity Analysis Workflow

A robust quality control strategy does not rely on a single method. It integrates these techniques into a logical workflow to build a complete profile of the synthesized material.

integrated_workflow cluster_synthesis Synthesis & Purification cluster_analysis Multi-modal Purity Analysis cluster_decision Final Decision Synthesis Crude Synthesized Product Purification Column Chromatography Synthesis->Purification NMR_Screen ¹H NMR Screen (Structural Confirmation) Purification->NMR_Screen HPLC_Screen RP-HPLC Screen (Purity >98%?) Purification->HPLC_Screen GCMS_Screen GC-MS Screen (Residual Solvents?) Purification->GCMS_Screen Decision All Specs Met? NMR_Screen->Decision HPLC_Screen->Decision GCMS_Screen->Decision Pass Batch Release for Downstream Use Decision->Pass Yes Fail Repurify or Resynthesize Decision->Fail No

Caption: An integrated workflow for the comprehensive purity assessment of a synthesized chemical intermediate.

Conclusion and Recommendations

For the purity analysis of this compound, no single technique is sufficient. We recommend the following tiered approach for maximum confidence in material quality:

  • Initial Screen (¹H NMR): Every batch should first be analyzed by ¹H NMR to confirm that the primary component has the correct chemical structure. This is a rapid, non-destructive first-pass check.[7]

  • Quantitative Analysis (RP-HPLC): The primary assessment of purity should be performed using a validated, high-resolution RP-HPLC method. This provides the benchmark "purity by area %" value (e.g., >98%) required for most applications.[8]

  • Impurity Identification (GC-MS & LC-MS): GC-MS should be used to check for residual solvents from the synthesis. If significant unknown impurities are observed in the HPLC, an LC-MS method should be developed to obtain mass information and aid in their identification.

By judiciously combining these orthogonal techniques, researchers can ensure the integrity of their synthetic intermediates, leading to more reliable biological data and accelerating the drug discovery process.

References

A Senior Application Scientist's Comparative Guide to HPLC and GC-MS Methods for the Analysis of 7-Bromo-2,4-dichloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 7-Bromo-2,4-dichloro-8-fluoroquinazoline, a complex halogenated heterocyclic compound, presents unique analytical challenges due to its structure and physicochemical properties. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the robust analysis of this compound. We will delve into the theoretical underpinnings, practical methodologies, and comparative performance of each technique, grounded in established scientific principles and regulatory expectations.

The choice between HPLC and GC-MS is not merely a matter of preference but a scientifically driven decision based on the analyte's properties and the analytical objective.[1] this compound's multiple halogen substitutions and quinazoline core influence its polarity, volatility, and thermal stability, all of which are critical factors in method selection.

The Foundational Choice: Understanding the Techniques

High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Compounds

HPLC is a cornerstone of pharmaceutical analysis, renowned for its applicability to a wide array of compounds, including those that are non-volatile or thermally labile.[1] The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.[2][3]

For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the first consideration.[4][5][6] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (commonly a mixture of water and acetonitrile or methanol).[4][5] The retention of the analyte is primarily governed by its hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.[7] The presence of a bromine, two chlorine, and one fluorine atom, along with the quinazoline ring system, gives the molecule a moderate to low polarity, making it well-suited for retention and separation on a C18 column.[8]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] It is ideal for the analysis of volatile and thermally stable compounds.[1][9] In GC, the sample is vaporized and swept through a column by an inert carrier gas (the mobile phase).[10] Separation is based on the compound's boiling point and its interaction with the stationary phase coating the column.[1]

The primary challenge for analyzing this compound by GC-MS is its potential for thermal degradation and its relatively high molecular weight, which may limit its volatility.[11] The nitrogen atoms in the quinazoline ring can also lead to peak tailing due to interactions with active sites in the GC system.[12] To overcome these challenges, derivatization might be necessary to increase volatility and thermal stability, although this adds a step to the sample preparation process.[12][13][14]

Experimental Design and Methodologies

The following protocols are presented as robust starting points for the analysis of this compound, designed with self-validation and adherence to regulatory guidelines like ICH Q2(R1) and USP <621> in mind.[15][16][17][18][19][20]

HPLC-UV Method Protocol

This method is designed for the quantification of this compound and its related impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to prepare a stock solution.

  • Further dilute the stock solution with the diluent to achieve a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size. A column with end-capping is recommended to minimize peak tailing from the basic nitrogen groups of the quinazoline.[21]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

Causality Behind Choices:

  • The C18 column is chosen for its versatility in retaining compounds of moderate polarity.[4]

  • A gradient elution is employed to ensure good separation of the main peak from any potential impurities which may have different polarities.

  • Formic acid is added to the mobile phase to improve peak shape by protonating the nitrogen atoms in the quinazoline ring, which reduces their interaction with residual silanols on the stationary phase.[21]

  • A column oven is used to maintain a consistent temperature, which is crucial for reproducible retention times.[21]

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter injector Injector filter->injector Inject 10 µL column C18 Column injector->column detector UV Detector (254 nm) column->detector data Data Acquisition & Processing detector->data Signal

Caption: Workflow for the HPLC-UV analysis of this compound.

GC-MS Method Protocol

This method is designed for the identification and quantification of this compound, particularly for trace-level analysis where high sensitivity is required.

1. Sample Preparation (with Derivatization):

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., Dichloromethane).

  • Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[22] Note: Derivatization is proposed here to enhance volatility and improve peak shape by capping active hydrogens, though direct injection should also be evaluated.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial: 150 °C, hold for 1 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-500 m/z.

Causality Behind Choices:

  • A DB-5ms column is a good general-purpose column with low bleed, suitable for a wide range of semi-volatile compounds.

  • Splitless injection is used to maximize the transfer of the analyte to the column, which is important for trace analysis.

  • The temperature program is designed to ensure the elution of the analyte as a sharp peak while minimizing thermal degradation.

  • Electron Ionization (EI) is a robust ionization technique that produces reproducible mass spectra, which can be compared to library spectra for identification.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add Derivatizing Agent & Heat dissolve->derivatize injector Injector derivatize->injector Inject 1 µL column DB-5ms Column injector->column ms Mass Spectrometer column->ms data Data Acquisition & Analysis ms->data Mass Spectra

Caption: Workflow for the GC-MS analysis of this compound.

Performance Comparison

The selection of the optimal analytical method depends on a thorough evaluation of its performance characteristics. The following table provides a comparative summary based on typical validation parameters.

Performance ParameterHPLC-UVGC-MSRationale & Insights
Applicability HighModerateHPLC is suitable for a wider range of compounds, including non-volatile and thermally unstable ones.[1] GC requires the analyte to be volatile and thermally stable.[1][9]
Specificity/Selectivity GoodExcellentWhile HPLC-UV provides good selectivity based on retention time and UV absorbance, GC-MS offers superior selectivity through chromatographic separation and mass spectral data, allowing for definitive identification.[1][23]
Sensitivity (LOD/LOQ) ModerateHighGC-MS, particularly with selected ion monitoring (SIM), can achieve significantly lower detection and quantification limits compared to HPLC-UV.[23][24][25]
Precision ExcellentExcellentBoth techniques can provide excellent precision (RSD < 2%) when properly validated and controlled.
Accuracy ExcellentExcellentAccuracy is dependent on the quality of the reference standard and the validation of the method for both techniques.
Sample Throughput HighModerateHPLC methods can often have shorter run times and require less sample preparation (no derivatization), leading to higher throughput.[23]
Cost LowerHigherHPLC-UV systems are generally less expensive to purchase and maintain than GC-MS systems.[11][23]
Robustness HighModerateHPLC methods are often considered more robust for routine quality control due to simpler sample preparation and less susceptibility to matrix effects compared to GC-MS.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of this compound. The optimal choice is contingent upon the specific analytical requirements.

HPLC-UV is the recommended method for:

  • Routine quality control and purity assessments where high throughput and cost-effectiveness are important.

  • Assaying the concentration of the main component in bulk drug substances and formulated products.

  • When analyzing potentially non-volatile or thermally labile impurities.

GC-MS is the recommended method for:

  • Trace-level impurity identification and quantification where high sensitivity and specificity are critical.

  • Confirmatory analysis and structural elucidation of unknown impurities.

  • When a very high degree of separation efficiency is required.

For a comprehensive analytical strategy in a drug development setting, it is often beneficial to develop and validate both an HPLC method for routine quality control and a GC-MS method for more in-depth impurity profiling and characterization. This dual-pronged approach ensures a thorough understanding of the analyte and its potential impurities, ultimately contributing to the development of a safe and effective pharmaceutical product.

References

The Halogen Dance in Cross-Coupling: A Comparative Guide to Chloro-, Bromo-, and Iodo-quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the quinazoline scaffold represents a privileged structure, forming the core of numerous approved therapeutics and promising clinical candidates. The functionalization of this heterocyclic system through cross-coupling reactions is a cornerstone of modern medicinal chemistry. The choice of the halogenated quinazoline precursor—be it chlorinated, brominated, or iodinated—is a critical decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth comparative analysis of the performance of chloro-, bromo-, and iodo-quinazolines in the most prevalent palladium-catalyzed cross-coupling reactions, supported by experimental data and mechanistic insights to empower you to make the most informed choices in your synthetic endeavors.

The Reactivity Hierarchy: A Tale of Bond Dissociation Energies and Electronic Effects

The generally accepted trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order of decreasing carbon-halogen (C-X) bond dissociation energy: I > Br >> Cl .[1][2][3] This fundamental principle holds true for the quinazoline system and is a direct consequence of the C-X bond strength. The weaker C-I bond is more readily cleaved during the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.

However, the quinazoline scaffold introduces a fascinating electronic nuance. The presence of the nitrogen atom at position 1 exerts a significant electron-withdrawing effect, rendering the C4-position particularly electrophilic. This "α-nitrogen effect" enhances the reactivity of a C4-halogen, making even 4-chloroquinazolines viable substrates in many cross-coupling reactions where other aryl chlorides might be unreactive.[2][4][5]

A Comparative Analysis of Key Cross-Coupling Reactions

This section will delve into a comparative analysis of halogenated quinazolines in four of the most powerful cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. When comparing halogenated quinazolines, the reactivity trend is clearly observed.

Halogen at C4Typical Reaction ConditionsObserved YieldReference
Iodo Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C, 2hHigh (e.g., >90%)[1]
Bromo Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100 °C, 6hGood (e.g., 70-85%)[1]
Chloro Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 110 °C, 12hModerate to Good (e.g., 50-75%)[6]

Note: The data presented is a synthesis of typical results from various sources and is intended to be illustrative. Direct side-by-side comparisons under identical conditions are scarce in the literature.

Iodoquinazolines are the most reactive substrates, often proceeding to high yields under mild conditions with standard catalyst systems like Pd(PPh₃)₄. Bromoquinazolines are also excellent substrates but may require slightly higher temperatures or longer reaction times. Chloroquinazolines, while the least reactive, can be effectively coupled using more advanced catalyst systems featuring bulky, electron-rich phosphine ligands like SPhos, which facilitate the challenging oxidative addition of the C-Cl bond.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Haloquinazoline, Boronic Acid, Base, and Pd Catalyst in a Flask solvent Add Degassed Solvent start->solvent heat Heat to Specified Temperature solvent->heat monitor Monitor Reaction by TLC/LC-MS heat->monitor quench Quench Reaction and Extract monitor->quench purify Purify by Column Chromatography quench->purify end Characterize Product purify->end

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Alkenylation of the Quinazoline Core

The Heck reaction provides a powerful means to introduce alkenyl substituents. The reactivity of halogenated quinazolines in this transformation again follows the established trend.

Halogen at C6AlkeneTypical Catalyst SystemObserved YieldReference
Iodo n-Butyl acrylatePd(OAc)₂, P(o-tol)₃, Et₃N, 100 °C, 4hHigh (e.g., >85%)[4]
Bromo StyrenePd(OAc)₂, PPh₃, NaOAc, DMF, 120 °C, 12hGood (e.g., 70-80%)[7]
Chloro n-Butyl acrylatePd₂ (dba)₃/PCy₃, K₂CO₃, Dioxane, 120 °C, 24hModerate (e.g., 40-60%)[7]

Iodoquinazolines readily undergo Heck coupling with a variety of alkenes. Bromoquinazolines are also reliable substrates, though they may require higher temperatures and longer reaction times. The Heck reaction of chloroquinazolines is more challenging and often requires more specialized catalysts and conditions to achieve satisfactory yields.

Catalytic Cycle of the Heck Reaction

Pd0 Pd(0)L₂ OA Oxidative Addition Complex Pd0->OA Ar-X Coord Alkene Coordination Complex OA->Coord Alkene Insert Migratory Insertion Intermediate Coord->Insert Migratory Insertion Elim β-Hydride Elimination Complex Insert->Elim β-Hydride Elimination Elim->Pd0 Reductive Elimination Product Alkylated Quinazoline Elim->Product HX HX Elim->HX Base Base HX->Base

A simplified catalytic cycle for the Heck reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkynyl groups. While the general reactivity trend of I > Br > Cl is largely followed, the high reactivity of the C4-position in quinazolines can lead to interesting selectivity. For instance, in dihaloquinazolines such as 6-bromo-4-chloroquinazoline, the Sonogashira coupling can occur selectively at the C4-chloro position due to the activating α-nitrogen effect, even though the C-Br bond is generally more reactive.[2][4]

Halogen at C4AlkyneTypical Catalyst SystemObserved YieldReference
Iodo PhenylacetylenePd(PPh₃)₂Cl₂/CuI, Et₃N, THF, rt, 1hExcellent (e.g., >95%)[8]
Bromo PhenylacetylenePd(PPh₃)₂Cl₂/CuI, Et₃N, DMF, 60 °C, 4hHigh (e.g., >85%)[8]
Chloro Terminal AlkynePd(PPh₃)₄/CuI, Cs₂CO₃, DMF, rt, 3hGood to High (e.g., 70-90%)[4][8]

Interestingly, some studies have reported that for certain substrates, the 4-chloroquinazoline moiety is preferred over the 4-bromo or 4-iodo counterparts in Sonogashira couplings, suggesting that other factors beyond bond dissociation energy, such as catalyst-substrate interactions, can play a significant role.[8]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl quinazolines, which are prevalent in many biologically active molecules. The choice of halogen significantly impacts the reaction conditions required.

Halogen at C4AmineTypical Catalyst SystemObserved YieldReference
Iodo AnilinePd₂(dba)₃/Xantphos, Cs₂CO₃, Dioxane, 80 °C, 2hHigh (e.g., >90%)[9][10]
Bromo MorpholinePd(OAc)₂/BINAP, NaOtBu, Toluene, 100 °C, 8hGood (e.g., 75-85%)[9][10]
Chloro AnilinePd₂ (dba)₃/BrettPhos, K₃PO₄, t-BuOH, 110 °C, 18hModerate to Good (e.g., 60-80%)[11]

Iodo- and bromoquinazolines are generally excellent substrates for the Buchwald-Hartwig amination, reacting with a wide range of amines under relatively mild conditions. Chloroquinazolines, particularly those not at the activated C4 position, often require more specialized and bulky ligands, such as BrettPhos, and stronger bases or higher temperatures to achieve efficient coupling.[11]

Mechanistic Considerations: Beyond Bond Strength

While C-X bond dissociation energy is the primary determinant of reactivity, a deeper understanding of the catalytic cycle reveals other influential factors.

Oxidative Addition: This is typically the rate-determining step. The lower bond energy of C-I and C-Br bonds leads to a lower activation barrier for the insertion of the Pd(0) catalyst compared to the C-Cl bond. For chloroquinazolines, the use of electron-rich and bulky ligands is crucial to increase the electron density on the palladium center, thereby promoting the oxidative addition of the stronger C-Cl bond.[12]

Reductive Elimination: This is the product-forming step. The nature of the halogen can also influence the rate of reductive elimination, although this effect is generally less pronounced than in the oxidative addition step.

Ligand Effects: The choice of ligand is paramount, especially when dealing with less reactive chloroquinazolines. Bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands) and N-heterocyclic carbenes (NHCs) have revolutionized the cross-coupling of aryl chlorides by stabilizing the active catalytic species and accelerating the oxidative addition step.[12]

Factors Influencing Reactivity in Cross-Coupling

cluster_factors Influencing Factors Reactivity Cross-Coupling Reactivity Halogen Nature of Halogen (I > Br >> Cl) Reactivity->Halogen Position Position on Ring (C4 activated) Reactivity->Position Catalyst Catalyst System (Pd source, Ligand) Reactivity->Catalyst Conditions Reaction Conditions (Base, Solvent, Temp.) Reactivity->Conditions

Key factors influencing the reactivity of halogenated quinazolines.

Practical Guidance and Recommendations

  • For maximal reactivity and mild conditions: Iodoquinazolines are the substrates of choice. They are particularly advantageous in the synthesis of complex molecules with sensitive functional groups.

  • For a balance of reactivity and cost: Bromoquinazolines offer an excellent compromise. They are generally highly reactive and more cost-effective than their iodo- counterparts.

  • For cost-effectiveness and availability: Chloroquinazolines are the most economical starting materials. While their reactivity is lower, the development of advanced catalyst systems has made them viable substrates for a wide range of cross-coupling reactions, especially at the activated C4 position. Investment in catalyst and ligand optimization is often necessary to achieve high yields.

  • For selective functionalization of dihaloquinazolines: The inherent reactivity differences between halogens and the electronic effects of the quinazoline ring can be exploited for selective, sequential cross-coupling reactions. For example, in a 4-chloro-6-bromoquinazoline, the more reactive C-Br bond can be coupled first under standard conditions, followed by the coupling of the C-Cl bond using a more active catalyst system.

Conclusion

The choice of halogenated quinazoline is a strategic decision that should be guided by a thorough understanding of the reactivity trends and the specific goals of the synthetic campaign. While iodoquinazolines offer the highest reactivity, the cost-effectiveness and widespread availability of chloro- and bromoquinazolines, coupled with the ever-expanding toolbox of powerful catalytic systems, provide medicinal chemists with a versatile array of options for the construction of novel quinazoline-based molecules. By carefully considering the factors outlined in this guide, researchers can design more efficient and successful synthetic routes to accelerate the discovery and development of new medicines.

References

A Senior Application Scientist's Guide to In Vitro Evaluation of Novel Kinase Inhibitors Derived from 7-Bromo-2,4-dichloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Quest for Precision

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of several clinically approved kinase inhibitors, most notably targeting the Epidermal Growth Factor Receptor (EGFR).[1][2] Its rigid, planar structure is adept at fitting into the ATP-binding pocket of various kinases. The starting scaffold, 7-Bromo-2,4-dichloro-8-fluoroquinazoline, represents a versatile platform for chemical elaboration. The strategic placement of reactive chloro groups at the C2 and C4 positions, along with halogen substitutions on the benzene ring, allows for the systematic synthesis of novel derivatives. The primary goal of such derivatization is often to enhance potency against specific kinase targets, overcome acquired resistance mutations (like the EGFR T790M gatekeeper mutation), and improve the selectivity profile to minimize off-target effects and associated toxicities.[3][4]

This guide provides a comprehensive framework for the in vitro evaluation of such novel compounds. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the strategic thinking and scientific rationale behind each experimental step. We will progress through a logical cascade of assays, from broad cytotoxicity screening to specific mechanism-of-action studies, designed to build a robust data package for lead candidate selection.

The In Vitro Testing Cascade: A Strategic Workflow

A successful in vitro evaluation is not a random collection of assays but a structured progression. Each stage acts as a filter, providing critical data to justify advancing a compound to the next, more resource-intensive phase. The causality is paramount: we first ask if a compound has biological activity, then what it inhibits, how it engages its target in a cellular environment, and finally, how this inhibition leads to the desired phenotypic outcome (e.g., cancer cell death).

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation & Potency cluster_2 Phase 3: Mechanism of Action (MoA) cluster_3 Outcome A Synthesis of Novel Quinazoline Derivatives B Primary Cytotoxicity Screening (e.g., MTT/SRB Assays) Across Cancer Cell Line Panel A->B Test Compounds C Biochemical Kinase Assay (e.g., ADP-Glo™) Determine Target IC50 B->C Active Compounds D Cell-Based Target Engagement (e.g., Phospho-EGFR Western Blot) Confirm Intracellular Activity C->D Potent Inhibitors E Apoptosis Assays (Annexin V / Caspase Activity) D->E Confirmed Target Engagement F Cell Cycle Analysis (Flow Cytometry) D->F G Lead Candidate Selection for Further Optimization and In Vivo Studies E->G F->G

Caption: A logical workflow for the in vitro evaluation of novel kinase inhibitors.

Part 1: Primary Cytotoxicity Screening

The first crucial step is to determine whether the novel compounds possess anti-proliferative activity.[5] This is a broad-spectrum assessment to identify active molecules and eliminate inactive ones early.

Scientific Rationale: We employ colorimetric assays like MTT or Sulforhodamine B (SRB) because they are robust, cost-effective, and amenable to high-throughput screening in 96- or 384-well formats.[6][7] The choice of cell lines is critical. A well-designed panel should include:

  • Target-Expressing Cells: Lines known to overexpress the target kinase (e.g., A549 or NCI-H1975 for EGFR).[4][8]

  • Resistant Mutant Lines: Cells harboring known resistance mutations (e.g., EGFR T790M) to assess if the novel compounds can overcome this challenge.[3]

  • Low-Target Expressing Cells: As a control for target-specific effects.

  • Normal, Non-Cancerous Cells: (e.g., HEK293) to get an early indication of the therapeutic window and general cytotoxicity.[7][9]

Comparative Data: Cytotoxicity Profile

Quantitative data from these assays are typically summarized by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[5][6] Below is a table of representative data comparing two hypothetical novel compounds (QN-F1, QN-F2) against Gefitinib, an established EGFR inhibitor.

Compound A549 (EGFR wt) IC50 (µM)NCI-H1975 (EGFR L858R/T790M) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)HEK293 (Normal Kidney) IC50 (µM)
QN-F1 0.851.215.6> 50
QN-F2 9.28.5> 50> 50
Gefitinib 1.5> 4012.135.2

Insight: From this hypothetical data, QN-F1 emerges as a promising candidate. It shows potent activity against both wild-type and, critically, the T790M resistant mutant EGFR-expressing cell line, outperforming the standard drug, Gefitinib. It also displays a favorable selectivity profile with much lower activity against the normal HEK293 cell line.

Experimental Protocol: MTT Cell Viability Assay

This protocol assesses cell viability based on the metabolic activity of the cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt, MTT, into purple formazan crystals.[5][7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions in complete medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug).[10]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C.[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours, allowing viable cells to metabolize the MTT.[5][10]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[7]

  • Absorbance Measurement: Gently agitate the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Part 2: Target Validation and Potency

After identifying cytotoxic compounds, the next logical step is to confirm that they act via the intended molecular target. For quinazoline derivatives, this is often a protein kinase.[11] This validation requires moving from a cellular phenotype (death) to a molecular event (enzyme inhibition).

Scientific Rationale: We use a two-pronged approach. First, a biochemical assay using purified recombinant kinase enzyme confirms direct inhibition and determines potency (IC50) in a clean, isolated system.[12] Second, a cell-based target engagement assay verifies that the compound can enter the cell and inhibit the target in its native physiological environment.[3][13] This dual validation is critical because a compound potent in a biochemical assay may fail in a cellular context due to poor permeability or efflux.

G cluster_pathway EGFR Signaling Cascade cluster_ras MAPK Pathway cluster_pi3k PI3K/AKT Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Growth mTOR->Survival Inhibitor Novel Quinazoline Inhibitor (e.g., QN-F1) Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathways and the site of action for quinazoline-based inhibitors.

Comparative Data: Kinase Inhibitory Activity
Compound EGFRwt-TK Biochemical IC50 (nM)EGFRT790M-TK Biochemical IC50 (nM)VEGFR-2 Biochemical IC50 (nM)
QN-F1 6.210.5> 10,000
QN-F2 850912> 10,000
Gefitinib 25.02,500> 10,000

Insight: The biochemical data for QN-F1 strongly supports the cell-based findings. It is a potent inhibitor of both wild-type and mutant EGFR kinase at the nanomolar level. Crucially, its high IC50 against an unrelated kinase like VEGFR-2 suggests good selectivity, a desirable property for reducing off-target toxicities.[9]

Experimental Protocol: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

This is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. Less ADP means more inhibition.[10]

  • Compound Dilution: Prepare a serial dilution of your quinazoline derivative in the kinase assay buffer. The final DMSO concentration should be ≤ 1% to avoid solvent interference.[10][12]

  • Kinase Reaction Setup: In a white, opaque 384-well plate, add 5 µL of the diluted compound or vehicle control.

  • Enzyme/Substrate Addition: Add 10 µL of a master mix containing the purified recombinant EGFR enzyme and a suitable substrate (e.g., Poly(Glu,Tyr)) to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for EGFR to ensure sensitive detection of competitive inhibitors. Incubate the plate at 30°C for 60 minutes.[12]

  • Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Detection: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Part 3: Elucidating the Mechanism of Action (MoA)

Confirming that a compound inhibits its target and kills cancer cells is a major milestone. However, for a comprehensive understanding, we must investigate how this inhibition leads to cell death. The most common downstream effects of kinase inhibitor-induced cell cycle arrest and apoptosis.[11][14]

Scientific Rationale:

  • Cell Cycle Analysis: Many kinase inhibitors, particularly those targeting growth factor pathways like EGFR, block signaling required for cell cycle progression, causing cells to arrest in a specific phase (e.g., G1 or G2/M).[8] We use flow cytometry with a DNA-staining dye (like Propidium Iodide) to quantify the percentage of cells in each phase of the cell cycle.

  • Apoptosis Assay: We need to determine if the observed cell death is programmed (apoptosis) or necrotic. Annexin V/PI dual staining is a standard flow cytometry method to distinguish between early apoptotic, late apoptotic, and necrotic cells.[11]

A compound that induces a clear cell cycle arrest followed by a significant increase in apoptosis provides strong evidence of a targeted, programmed mechanism of cell death, which is highly desirable for an anti-cancer therapeutic.

Conclusion and Forward Outlook

This structured in vitro comparison guide provides a robust framework for evaluating novel compounds derived from the this compound scaffold. By progressing from broad phenotypic screening to specific biochemical and cell-based target validation, and finally to mechanistic studies, researchers can build a compelling, data-driven case for their lead candidates.

The hypothetical compound QN-F1 serves as an exemplar of a successful candidate from this pipeline: it demonstrates potent cytotoxicity against both sensitive and resistant cancer cell lines, confirms direct, high-potency inhibition of its intended kinase target with a good selectivity profile, and would presumably show a clear mechanism of action through cell cycle arrest and apoptosis induction. Such a compound would be well-positioned for further preclinical development, including pharmacokinetic studies and in vivo efficacy testing in xenograft models.

References

Benchmarking the Efficacy of 7-Bromo-2,4-dichloro-8-fluoroquinazoline-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the potential efficacy of 7-bromo-2,4-dichloro-8-fluoroquinazoline as a kinase inhibitor. Given the novelty of this specific chemical entity, direct experimental data is not yet publicly available. Therefore, this document establishes a predictive benchmark by comparing its structural features against well-characterized quinazoline-based inhibitors and established clinical standards. We will delve into the rationale behind experimental design, provide detailed protocols for efficacy assessment, and contextualize the potential mechanism of action within relevant signaling pathways.

Part 1: Rationale and Structural Considerations

The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, particularly those targeting the ATP-binding site of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3][4][5] Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, are built upon this privileged structure.[2][6]

The subject of this guide, this compound, possesses a unique substitution pattern that suggests a strong potential for potent and selective kinase inhibition:

  • 2,4-Dichloro Substitution: The chlorine atoms at positions 2 and 4 are crucial reactive sites. The 4-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various aniline derivatives or other moieties that can interact with the hinge region of the kinase domain. This is a common strategy in the synthesis of 4-anilinoquinazoline inhibitors.[5][7]

  • 7-Bromo Substitution: The bromine atom at the 7-position offers a handle for further chemical modification, potentially through cross-coupling reactions. Halogen substitutions at this position have been shown to influence the inhibitory activity of quinazoline derivatives.[8]

  • 8-Fluoro Substitution: The fluorine atom at the 8-position is expected to modulate the electronic properties of the quinazoline ring system. Fluorine substitution can enhance binding affinity and improve metabolic stability.[8][9]

Based on these structural features, it is hypothesized that this compound-based inhibitors will primarily target kinases such as EGFR and VEGFR. This guide will therefore focus on benchmarking against established inhibitors of these pathways.

Part 2: Comparative Benchmarking

To objectively assess the potential of novel inhibitors derived from this compound, a direct comparison with current standards of care is essential. For this purpose, we have selected two well-characterized kinase inhibitors:

  • Lapatinib: A dual tyrosine kinase inhibitor that interrupts the HER2/neu and EGFR pathways.[10][11][12][13][14]

  • Sorafenib: A multi-kinase inhibitor that targets VEGFR, PDGFR, and RAF kinases.[15][16][17][18][19]

The following table summarizes the key characteristics and reported efficacy of these benchmark inhibitors.

InhibitorPrimary TargetsKey IndicationsReported IC50 Values (Exemplary)
Lapatinib EGFR, HER2 (ErbB2)HER2-positive breast cancerEGFR: 0.16 µM (A431 cells)[20], HER2: 0.1 µM (BT-474 cells)[20]
Sorafenib VEGFR-1, -2, -3, PDGFR-β, c-KIT, FLT-3, RAF-1, B-RAFRenal cell carcinoma, Hepatocellular carcinomaVEGFR2: 90 nM, PDGFR-β: 58 nM, B-RAF: 22 nM (cell-free assays)

Part 3: Experimental Protocols for Efficacy Evaluation

To generate robust and comparable data, a standardized set of in vitro and cell-based assays should be employed.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of the test compound against purified kinase domains (e.g., EGFR, VEGFR2).

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents and Materials:

    • Purified recombinant human EGFR and VEGFR2 kinase domains.

    • Biotinylated poly(Glu, Tyr) 4:1 substrate.

    • ATP.

    • Europium-labeled anti-phosphotyrosine antibody.

    • Streptavidin-allophycocyanin (SA-APC).

    • Assay buffer (e.g., HEPES, MgCl2, MnCl2, DTT, BSA).

    • Test compound (this compound derivative) and benchmark inhibitors (Lapatinib, Sorafenib) in DMSO.

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of the test and benchmark compounds in DMSO.

    • Add 2 µL of the compound dilutions to the assay plate.

    • Add 4 µL of the kinase/substrate mix to each well.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of the detection mix (Eu-antibody and SA-APC in EDTA-containing buffer).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the ratio of the emission signals (665 nm / 615 nm).

    • Plot the ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).

Cell-Based Proliferation Assay

Objective: To assess the cytotoxic and anti-proliferative effects of the inhibitor on cancer cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., A549 for lung cancer, HUVEC for endothelial cells).

    • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • Test compound and benchmark inhibitors.

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the test and benchmark compounds and incubate for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Part 4: Signaling Pathways and Mechanism of Action

The anticipated mechanism of action for a this compound-based inhibitor is the competitive inhibition of ATP binding to the kinase domain of EGFR and/or VEGFR. This would block the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

VEGFR Signaling Pathway

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGFR2 VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation Ras Ras VEGFR->Ras Activation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PKC->Angiogenesis Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Quinazoline Inhibitor Inhibitor->VEGFR Inhibition

Caption: VEGFR signaling pathway and its inhibition by quinazoline derivatives.

Part 5: Conclusion and Future Directions

While this guide provides a robust framework for the initial benchmarking of this compound-based inhibitors, further studies are warranted. Future work should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity against a broad panel of kinases to determine the selectivity profile.

  • In Vivo Efficacy: Evaluating the anti-tumor activity in xenograft models.

  • Pharmacokinetic and Pharmacodynamic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties and the dose-response relationship in vivo.

The structural features of this compound suggest that its derivatives are promising candidates for the development of novel kinase inhibitors. The experimental approaches outlined in this guide will be instrumental in elucidating their therapeutic potential.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Bromo-2,4-dichloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed operational and safety protocol for the proper handling and disposal of 7-Bromo-2,4-dichloro-8-fluoroquinazoline (CAS No. 2168499-15-6). As a multi-halogenated heterocyclic compound, this reagent demands rigorous adherence to specialized waste management procedures to ensure personnel safety and environmental compliance. This guide is intended for laboratory professionals engaged in research and development who handle this and structurally similar compounds.

Core Hazard Assessment and Chemical Profile

Inferred Hazard Classifications: Based on data for similar quinazolines, the following Globally Harmonized System (GHS) classifications are anticipated[2]:

  • Acute Toxicity, Oral (Warning): Harmful if swallowed (H302).

  • Skin Corrosion/Irritation (Warning): Causes skin irritation (H315).

  • Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation (H319).

  • Specific Target Organ Toxicity, Single Exposure (Warning): May cause respiratory irritation (H335).

The chemical structure incorporates bromine, chlorine, and fluorine, classifying it definitively as a halogenated organic compound .[3][4] This classification is the single most critical factor determining its disposal pathway.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 2168499-15-6[5][6]
Molecular Formula C₈H₂BrCl₂FN₂[5][6]
Molecular Weight 295.92 g/mol [2][5][6]
Appearance Solid Powder (Varies from White to Brown)[7]
InChIKey RMTQLOZHXIEDGZ-UHFFFAOYSA-N[5]
Calculated LogP 3.8 - 4.3[2][6]

Mandatory Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation, a stringent PPE protocol is non-negotiable.[1] Before handling the compound in any form (solid, solution, or as waste), personnel must be equipped with:

  • Hand Protection: Chemical-resistant gloves, such as nitrile or Viton. Always inspect gloves for integrity before use and dispose of contaminated gloves immediately after handling.[1][8]

  • Eye Protection: Chemical splash goggles and a full-face shield are required to protect against splashes and fine dust.

  • Body Protection: A properly fastened, long-sleeved laboratory coat.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, use a NIOSH-approved respirator with cartridges suitable for organic vapors and acid gases (e.g., type OV/AG/P99).[1] All handling of the pure compound or concentrated solutions should ideally occur within a fume hood.

Waste Classification, Segregation, and Storage

Proper segregation is paramount to safe and compliant disposal. Misclassification can lead to dangerous chemical reactions, regulatory violations, and significantly increased disposal costs.

Primary Classification: Halogenated Organic Hazardous Waste .[3][4]

Segregation Protocol:

  • Designated Waste Container: All waste containing this compound must be collected in a dedicated, clearly labeled container for "Halogenated Organic Waste."[9]

  • Avoid Co-mingling:

    • DO NOT mix with non-halogenated organic waste (e.g., acetone, hexane, methanol). Doing so contaminates the entire volume of non-halogenated waste, forcing it to be treated under the more stringent and expensive halogenated disposal stream.[4][9]

    • DO NOT mix with aqueous, acidic, or basic waste streams.[4] Halogenated compounds can hydrolyze or react under certain pH conditions, potentially generating hazardous byproducts.

    • DO NOT dispose of this chemical down the drain under any circumstances.[8][10]

Storage Guidelines:

  • Use a compatible container, typically a high-density polyethylene (HDPE) carboy or bottle, with a secure, vapor-tight screw cap.[4][8]

  • Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[4]

  • Clearly list all constituents on the label, including the full chemical name "this compound" and any solvents used. Do not use abbreviations.[9]

  • Store the sealed waste container in a designated Satellite Accumulation Area, within secondary containment (e.g., a chemical-resistant tub), away from incompatible materials.[8]

Spill Management Protocol

In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and contamination.

Step-by-Step Spill Cleanup:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves a significant amount of dust, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) office.

  • Secure the Area: Restrict access to the spill location. Ensure ventilation is adequate (fume hood sash should be open).

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Contain & Absorb:

    • For a solid spill , gently cover the powder with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to prevent it from becoming airborne.[1]

    • For a solution spill , cover the spill with an inert absorbent material.[8]

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled compound into a designated hazardous waste container.[1] Use non-sparking tools.

  • Decontaminate: Wipe the spill area with a cloth or pad dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as halogenated hazardous waste.

  • Dispose: Seal the container holding the spill cleanup materials, label it as "Halogenated Spill Debris," and manage it for disposal according to the procedures in Section 5.

Disposal Procedures

The required method of disposal is dictated by the nature of the waste: bulk chemical, dilute solutions, or contaminated labware.

Method 1: Licensed Hazardous Waste Disposal (Primary & Mandatory Route)

This is the only acceptable method for the disposal of pure this compound and its concentrated solutions. The universally preferred final treatment is high-temperature incineration at a licensed hazardous waste facility.[3][11]

Protocol for Preparing Waste for Pickup:

  • Containerization: Ensure all waste (pure compound, solutions, contaminated solids) is collected in a properly sealed and labeled Halogenated Waste container as described in Section 3.

  • Content Log: Maintain a log sheet near the container to record the chemical name and approximate volume of everything added.

  • Request Pickup: When the container is approximately 75% full, submit a chemical waste pickup request to your institution's EHS department or contracted hazardous waste disposal company.[4]

  • Finalize Label: Ensure the hazardous waste label is complete and accurate, with all constituents and their percentages listed, before the scheduled pickup.

Method 2: Decontamination of Labware and Surfaces

For glassware, stir bars, and other non-disposable items contaminated with trace amounts of the compound, a decontamination step can be performed prior to washing. This procedure aims to render any residual hazardous material inert. This protocol is NOT for bulk disposal.

Protocol for In-Lab Decontamination: Causality: This procedure uses an oxidative agent (sodium hypochlorite) to chemically degrade the quinazoline ring, followed by quenching with a reducing agent (sodium thiosulfate) to neutralize the corrosive hypochlorite. This two-step process ensures both the hazardous compound and the decontamination agent are neutralized.

  • Preparation: This procedure must be performed inside a certified chemical fume hood while wearing full PPE.

  • Initial Rinse: Rinse the contaminated item with a minimal amount of a suitable organic solvent (e.g., acetone) to remove the bulk of the residue. This rinse solvent MUST be collected and disposed of as halogenated hazardous waste.

  • Deactivation: Carefully rinse the item with a freshly prepared 10% sodium hypochlorite solution (household bleach is a viable alternative). Allow a contact time of at least 15-20 minutes to ensure degradation.

  • Neutralization: Thoroughly rinse the item with a 5% sodium thiosulfate solution to neutralize any remaining hypochlorite.

  • Final Cleaning: The labware can now be washed using standard laboratory detergents and procedures.

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste streams involving this compound.

DisposalWorkflow start Waste Generation (this compound) decision1 Identify Waste Type start->decision1 bulk_waste Bulk Compound or Concentrated Solution decision1->bulk_waste  Bulk/Conc. contaminated_material Contaminated Disposables (Gloves, Pipettes, Wipes) decision1->contaminated_material Disposables contaminated_glassware Contaminated Reusable Labware (Glassware, etc.) decision1->contaminated_glassware Reusables spill Accidental Spill decision1->spill Spill Event proc_collect Protocol: Collect in 'Halogenated Organic Waste' Container (Sec 3) bulk_waste->proc_collect contaminated_material->proc_collect proc_decon Protocol: In-Lab Decontamination (Sec 5.2) contaminated_glassware->proc_decon proc_spill Protocol: Spill Management (Sec 4) spill->proc_spill proc_dispose Protocol: Arrange Pickup by Licensed Waste Vendor (Sec 5.1) proc_collect->proc_dispose proc_wash Proceed to Standard Labware Washing proc_decon->proc_wash proc_spill->proc_collect

Caption: Decision workflow for proper disposal and handling.

References

A Senior Application Scientist's Guide to Handling 7-Bromo-2,4-dichloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 7-Bromo-2,4-dichloro-8-fluoroquinazoline. As a multi-halogenated quinazoline derivative, this compound requires careful management to ensure personnel safety and experimental integrity. The toxicological properties of this specific chemical have not been fully investigated; therefore, it must be handled with the assumption that it is a particularly hazardous substance.

Hazard Assessment and Identification

For instance, 7-Bromo-2,4-dichloro-6-fluoroquinazoline is classified under the Globally Harmonized System (GHS) as:

  • Harmful if swallowed (Acute Toxicity, Oral - Category 4)[3]

  • Causes skin irritation (Category 2)[3]

  • Causes serious eye irritation (Category 2A)[3]

  • May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure - Category 3)[3]

Another analog, 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline, is noted to potentially cause respiratory irritation, and its full chemical, physical, and toxicological properties are not thoroughly known.[4]

Inferred Hazard Profile: Based on this data, researchers must assume this compound is, at a minimum, harmful if swallowed, a skin and eye irritant, and a respiratory tract irritant. [3][4] Due to the presence of multiple halogens on an aromatic system, other uncharacterized hazards may exist.

The Hierarchy of Controls: A Foundational Safety Principle

Before any personal protective equipment is selected, the primary methods for exposure mitigation must be implemented. The hierarchy of controls is a fundamental principle in laboratory safety that prioritizes the most effective measures first.

cluster_0 Hierarchy of Controls for Chemical Powders Eng Engineering Controls (Most Effective) Admin Administrative Controls Eng_Desc Physically separate the hazard from the researcher. - Chemical Fume Hood - Ventilated Balance Enclosure Eng->Eng_Desc PPE Personal Protective Equipment (PPE) (Least Effective) Admin_Desc Change the way people work. - Standard Operating Procedures (SOPs) - Designated Work Areas - Training Admin->Admin_Desc PPE_Desc Protect the researcher with a physical barrier. - Gloves, Goggles, Lab Coat - Respiratory Protection PPE->PPE_Desc

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.

Personal Protective Equipment (PPE) Protocol

PPE is the final line of defense and must be used in conjunction with the engineering and administrative controls described above.[5][6][7] The selection of PPE must be appropriate for the specific tasks being performed.

Task Eyes/Face Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile gloves (inspect for tears)Flame-resistant lab coat, fully buttonedNot required if container is sealed
Weighing Solid Chemical splash gogglesDouble-gloved with nitrile glovesFlame-resistant lab coat, fully buttonedRequired. Use an N95 respirator or higher if the ventilated enclosure's performance is unverified.[4]
Preparing Solutions Chemical splash goggles and face shieldNitrile gloves (check manufacturer compatibility with solvent)[8]Flame-resistant lab coat, fully buttonedNot required if performed in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over lab coatAir-purifying respirator with appropriate cartridges may be necessary depending on spill size

Step-by-Step Safe Handling Workflow

This workflow minimizes exposure at every stage of the process. Handling fine powders presents a significant inhalation risk, and these steps are designed to mitigate that primary hazard.[9]

cluster_workflow Safe Handling Workflow for Hazardous Powders prep 1. Preparation - Designate work area in fume hood. - Cover surface with bench paper. - Assemble all equipment. don_ppe 2. Don PPE - Put on lab coat, goggles, and gloves. prep->don_ppe weigh 3. Weighing - Tare a sealed container on balance. - Move container to hood. - Add powder, seal container. - Re-weigh sealed container. don_ppe->weigh dissolve 4. Dissolution - In the fume hood, add solvent to the sealed container via syringe or directly to the reaction flask containing the powder. weigh->dissolve cleanup 5. Decontamination - Wipe down all surfaces. - Dispose of contaminated paper and gloves as halogenated waste. dissolve->cleanup doff_ppe 6. Doff PPE - Remove protective equipment in the correct order. cleanup->doff_ppe wash 7. Personal Hygiene - Wash hands thoroughly. doff_ppe->wash

Caption: A procedural workflow for safely handling potent chemical powders.

Detailed Protocol:

  • Designated Area: All work involving the solid compound must be performed in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure.[10][11]

  • Surface Preparation: Cover the work surface with absorbent bench paper to contain any minor spills and facilitate cleanup.[9][11]

  • Pre-Taring Containers: To minimize time handling the open powder, tare a sealable container (e.g., a vial with a screw cap) on the analytical balance first.[11]

  • Aliquotting Powder: In the fume hood, carefully transfer the required amount of this compound into the pre-tared container. Keep the stock bottle and the new container closed as much as possible.[9]

  • Dissolution: If making a solution, add the solvent directly to the flask containing the weighed powder inside the fume hood. This prevents the risk of the powder becoming airborne during transfer.[9]

  • Decontamination: After handling, thoroughly wipe down the work area, balance, and any equipment used. Dispose of the contaminated bench paper and gloves as hazardous waste.[10]

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10]

Emergency Procedures

Spill Response:

  • Small Spill (in fume hood): If a small amount of powder is spilled inside a fume hood, gently cover it with absorbent material. Moisten the material slightly with a suitable solvent (e.g., isopropanol) to prevent dust from becoming airborne. Carefully wipe it up, place all contaminated materials in a sealed bag, and dispose of it as halogenated hazardous waste.[12]

  • Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately. Prevent entry to the area and wait for trained emergency responders.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Waste Disposal Plan

As a multi-halogenated organic compound, all waste streams containing this compound must be treated as halogenated hazardous waste .[13][14]

  • Segregation is Critical: Never mix halogenated waste with non-halogenated waste.[13][15] Doing so contaminates the entire container and significantly increases disposal costs and environmental impact.[14]

  • Waste Containers: Use clearly labeled, sealed containers designated for "Halogenated Organic Waste." Ensure the container material is compatible with any solvents used.[12]

  • Labeling: All waste containers must be accurately labeled with the full chemical names and approximate concentrations of all components.[12]

  • Solid Waste: Contaminated consumables such as gloves, weigh boats, and absorbent paper must be collected in a sealed, labeled bag or container for solid hazardous waste.[16]

  • Disposal: All hazardous waste must be disposed of through your institution's certified EHS provider. Do not pour any amount down the drain.[12][15]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.